Product packaging for 1H-pyrazolo[4,3-d]pyrimidine(Cat. No.:CAS No. 272-57-1)

1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3393459
CAS No.: 272-57-1
M. Wt: 120.11 g/mol
InChI Key: APXRHPDHORGIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[4,3-d]pyrimidine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. It serves as a versatile precursor for synthesizing novel compounds with diverse biological activities. Research indicates its derivatives demonstrate promising pharmacological properties, functioning as potent inhibitors of key biological targets. These applications include use as mTOR inhibitors for anticancer research , where specific analogs have shown activity against various human cancer cell lines (including HeLa, PC-3, and A549) by inducing apoptosis . Furthermore, other derivatives act as epidermal growth factor receptor (EGFR) inhibitors , with some compounds exhibiting potent activity against both wild-type and mutant forms of EGFR, which is a key target in oncology. The core structure is also investigated for its anti-inflammatory potential , with research showing certain derivatives can inhibit LPS-induced NO production and cytokine secretion in macrophages . Additionally, novel peptides incorporating a modified pyrazolopyrimidine moiety have displayed potent in vitro antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis . The compound's synthetic utility is enhanced by its reactivity in nucleophilic aromatic substitution (SNAr) reactions, allowing for selective functionalization at various positions on the ring system to create a diverse library of molecules for structure-activity relationship studies . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B3393459 1H-pyrazolo[4,3-d]pyrimidine CAS No. 272-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXRHPDHORGIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1H-Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Pharmacophore

The 1H-pyrazolo[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore in a diverse array of therapeutic agents. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, leading to the development of blockbuster drugs and promising clinical candidates. This guide provides a comprehensive technical overview of the this compound core, encompassing its structure and nomenclature, synthetic strategies, and its pivotal role in the design of potent and selective inhibitors for key enzymes in cellular signaling pathways.

Decoding the Core: Structure and IUPAC Nomenclature

The fundamental structure of this compound consists of a pyrazole ring fused to a pyrimidine ring. This fusion creates a bicyclic system with four nitrogen atoms, imparting unique electronic and steric properties that are crucial for its biological activity.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems provides a systematic way to name this core structure. The name, This compound , is derived following a set of established rules[1][2][3]. The "1H" indicates the position of the hydrogen atom on the pyrazole ring. The "[4,3-d]" denotes the fusion of the pyrazole ring (the attached component) to the pyrimidine ring (the base component), where the numbers indicate the sides of the pyrazole ring involved in the fusion, and the letter 'd' specifies the side of the pyrimidine ring.

Caption: Figure 1: this compound Core Structure with Numbering.

Synthetic Strategies: Building the Core

The synthesis of the this compound scaffold is a critical step in the development of drugs based on this core. Various synthetic routes have been developed, often starting from either a pre-formed pyrazole or pyrimidine ring. A common and versatile approach involves the construction of the pyrimidine ring onto a functionalized pyrazole precursor.

General Synthetic Protocol: From Substituted Pyrazole to the Fused Core

A widely employed strategy commences with a 5-aminopyrazole-4-carboxamide derivative. This intermediate can be cyclized with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, to yield the pyrazolo[4,3-d]pyrimidin-7-one core. Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of various functionalities at the 7-position, a key site for modulating biological activity.

Experimental Protocol: Synthesis of a 7-substituted-1H-pyrazolo[4,3-d]pyrimidine [4]

  • Cyclization: A mixture of a 5-amino-1-substituted-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (excess) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the corresponding 1-substituted-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

  • Chlorination: The pyrazolopyrimidinone from the previous step (1 equivalent) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux until the starting material is consumed (monitored by TLC). The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate, the 7-chloro-1-substituted-1H-pyrazolo[4,3-d]pyrimidine, is collected by filtration, washed with water, and dried.

  • Nucleophilic Substitution: The 7-chloro derivative (1 equivalent) is dissolved in a suitable solvent, such as isopropanol or ethanol. The desired nucleophile (e.g., an amine, 1-1.2 equivalents) is added, and the reaction mixture is heated at reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final 7-substituted-1H-pyrazolo[4,3-d]pyrimidine derivative.

Caption: Figure 2: General synthetic pathway for 7-substituted-1H-pyrazolo[4,3-d]pyrimidines.

A Privileged Scaffold in Medicinal Chemistry

The this compound core is a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry allows it to function as a competitive inhibitor at the ATP-binding site of various enzymes, particularly kinases and phosphodiesterases. This has led to its extensive exploration in drug discovery, resulting in several clinically successful drugs.

Phosphodiesterase 5 (PDE5) Inhibition: The Sildenafil Story

The most prominent example of a drug featuring the this compound core is Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[5][6]. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, resulting in smooth muscle relaxation, increased blood flow, and consequently, penile erection[5].

The development of sildenafil was a landmark in medicinal chemistry, showcasing the power of rational drug design based on a privileged scaffold. The pyrazolopyrimidinone core of sildenafil effectively mimics the guanine base of cGMP, allowing it to bind to the active site of PDE5[5].

Sildenafil Synthesis Overview: [5][7][8][9]

The commercial synthesis of sildenafil is a multi-step process that has been optimized for efficiency and large-scale production. A key intermediate is a substituted pyrazole-5-carboxylic acid, which is then elaborated to form the pyrazolo[4,3-d]pyrimidinone core.

Sildenafil_Mechanism NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Figure 3: Mechanism of action of Sildenafil in PDE5 inhibition.

Kinase Inhibition: A New Frontier for Pyrazolo[4,3-d]pyrimidines

Beyond PDE5 inhibition, the this compound scaffold has proven to be a valuable template for the design of potent kinase inhibitors[10][11][12][13]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the pyrazolo[4,3-d]pyrimidine core to mimic the adenine moiety of ATP makes it an ideal starting point for developing ATP-competitive kinase inhibitors[14].

Numerous pyrazolo[4,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various kinases, including Src family kinases, epidermal growth factor receptor (EGFR) tyrosine kinase, and cyclin-dependent kinases (CDKs)[11][12][15]. These inhibitors often feature specific substitutions on the core structure that enhance potency and selectivity for the target kinase.

Pharmacophore Model for Kinase Inhibition:

A general pharmacophore model for pyrazolo[4,3-d]pyrimidine-based kinase inhibitors involves:

  • The pyrazolo[4,3-d]pyrimidine core: Occupies the adenine binding region of the ATP pocket and forms key hydrogen bonds with the hinge region of the kinase.

  • Substituents at the 1-position (pyrazole ring): Often a small alkyl or aryl group that can influence selectivity and physicochemical properties.

  • Substituents at the 3-position (pyrazole ring): Can be varied to explore interactions with the sugar pocket of the ATP-binding site.

  • Substituents at the 5 and 7-positions (pyrimidine ring): Crucial for modulating potency, selectivity, and pharmacokinetic properties. These positions often accommodate larger, more complex moieties that can interact with specific sub-pockets of the kinase active site.

Caption: Figure 4: General pharmacophore model for this compound-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected this compound derivatives against their respective targets.

CompoundTargetIC₅₀ (nM)Reference
SildenafilPDE53.9[5]
ZaprinastPDE5760[16]
Compound 14 (from Schenone et al.)CDK2/cyclin A257[10][15]
Compound 15 (from Traxler et al.)EGF-R PTK<10[12][17]

Conclusion and Future Perspectives

The this compound core has firmly established itself as a privileged scaffold in drug discovery. Its inherent ability to mimic the purine structure of ATP and cGMP has been successfully exploited to develop highly effective drugs for a range of diseases. The synthetic accessibility and the potential for diverse functionalization of this core continue to make it an attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action, further expanding the therapeutic utility of this remarkable heterocyclic system.

References

Foreword: The Strategic Importance of the 1H-Pyrazolo[4,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[4,3-d]pyrimidine

Prepared by: Gemini, Senior Application Scientist

The this compound scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of adenine, a fundamental component of nucleic acids and the energy currency ATP, this heterocyclic system is adept at interacting with the active sites of numerous enzymes, particularly kinases.[1][2] This mimicry has established it as a "privileged scaffold" in drug discovery, leading to the development of potent inhibitors for various therapeutic targets, including those in oncology and inflammatory diseases.[3][4][5]

However, the journey from a potent "hit" compound to a successful drug is paved with physicochemical challenges. Properties such as solubility, ionization state (pKa), and lipophilicity (logP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and clinical efficacy. This guide provides an in-depth analysis of the core physicochemical properties of the parent this compound ring system. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind experimental choices and the strategic implications for designing next-generation therapeutics.

Core Molecular Attributes

The foundational properties of the this compound molecule are the starting point for all further analysis. These intrinsic characteristics define its size, shape, and basic composition.

PropertyValueSource
Molecular Formula C₅H₄N₄[6][7]
Molecular Weight 120.11 g/mol [6][7]
CAS Number 272-57-1[7][8]
IUPAC Name This compound[6]
Canonical SMILES C1=C2C(=NC=N1)C=NN2[6]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters. A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed and subsequently transported in the blood. The unsubstituted this compound core, with its fused aromatic rings, presents a solubility challenge, a trait often inherited by its more complex, drug-like derivatives.[2]

Causality & Field Insights: The molecule possesses four nitrogen atoms capable of acting as hydrogen bond acceptors, which can aid solvation. However, the planarity and aromaticity of the fused ring system contribute to a stable crystal lattice, which requires significant energy to overcome for dissolution. Consequently, many potent pyrazolo[4,3-d]pyrimidine-based kinase inhibitors are characterized as poorly soluble, falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[2] This necessitates formulation strategies like amorphous solid dispersions to enhance their apparent solubility and bioavailability.[2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility, providing a definitive value for a compound's intrinsic solubility in a given medium.[9][10]

Methodology:

  • Preparation: Add an excess amount of the solid this compound to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.[9][10]

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[10]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase via centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Caption: Workflow for Thermodynamic Solubility Determination.

pKa: The Determinant of Ionization

The acid dissociation constant, pKa, dictates the extent of a molecule's ionization at a given pH. This is critical as the charge state of a drug affects its solubility, membrane permeability, and binding to its biological target. The this compound scaffold has multiple nitrogen atoms, making it a polybasic and potentially weakly acidic compound. Understanding which nitrogens are protonated at physiological pH is essential for predicting its behavior.

Causality & Field Insights: The pyrimidine ring nitrogens are generally more basic than the pyrazole ring nitrogens due to the electronic nature of the fused system. The specific pKa values will determine if the compound is predominantly neutral, cationic, or zwitterionic in different compartments of the body (e.g., stomach pH ~2, intestine pH ~6.5, blood pH ~7.4).[11] This ionization profile directly impacts oral absorption and cellular uptake.

Computational Protocol: pKa Prediction

While experimental determination is definitive, computational methods provide rapid and valuable estimates during the early stages of drug design.[12][13]

Methodology:

  • Structure Preparation: Generate 3D coordinates of the this compound molecule.

  • Protonation State Enumeration: Identify all potential protonation sites (the four nitrogen atoms).

  • Quantum Mechanical Calculation: For each possible protonated and the neutral species, perform geometry optimization and energy calculations using an appropriate level of theory (e.g., Density Functional Theory - DFT) combined with a continuum solvation model (like PCM or SMD) to simulate the aqueous environment.[13][14]

  • Free Energy Calculation: Calculate the free energy change (ΔG) for each deprotonation reaction in the gas phase and the solvation free energies for each species.

  • pKa Calculation: Use a thermodynamic cycle (see diagram below) to calculate the pKa. This often involves an isodesmic reaction approach, where the pKa is computed relative to a well-characterized reference compound to improve accuracy.[15]

Caption: Thermodynamic Cycle for Computational pKa Prediction.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[16] A delicate balance is required: too low a logP and the compound may not cross cell membranes; too high, and it may have poor aqueous solubility and be trapped in fatty tissues.[16][17]

Causality & Field Insights: For the this compound core, a computed XLogP3 value of -0.1 is reported, suggesting a relatively hydrophilic character for the parent scaffold.[6] However, in drug development, this core is almost always substituted with lipophilic groups to achieve potent binding to target proteins, which are often hydrophobic in their active sites. This invariably increases the logP of the resulting drug candidates. The challenge for medicinal chemists is to add these necessary lipophilic groups without detrimentally impacting solubility.

Experimental Protocol: Lipophilicity Determination by RP-HPLC

While the shake-flask method is the direct measure of logP, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput, reliable surrogate method widely used in drug discovery.[16][18][19] The method is based on the principle that a compound's retention time on a hydrophobic stationary phase is correlated with its lipophilicity.[18][20]

Methodology:

  • System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., pH 7.4) and an organic solvent like acetonitrile or methanol.

  • Calibration: Inject a series of standard compounds with known, well-defined logP values onto the HPLC system under identical conditions.

  • Standard Curve Generation: Record the retention time (t_r) for each standard. Calculate the capacity factor (k) for each using the formula: k = (t_r - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known logP values to generate a linear calibration curve.[17][19]

  • Sample Analysis: Inject the this compound test compound under the same chromatographic conditions and determine its retention time and log(k) value.

  • logP Determination: Interpolate the log(k) of the test compound onto the calibration curve to determine its experimental logP value.

Caption: Workflow for Lipophilicity (logP) Determination via RP-HPLC.

Crystal Structure and Melting Point

The solid-state properties of a compound are crucial for its handling, formulation, and stability. The melting point is a primary indicator of purity and lattice energy. The crystal structure reveals the precise arrangement of molecules, governed by intermolecular forces like hydrogen bonding and π-π stacking. For the planar, aromatic this compound system, these interactions are significant.

Conclusion: A Strategic Blueprint for Drug Design

The this compound core is a powerful starting point for the design of targeted therapeutics. Its physicochemical properties—moderate hydrophilicity, multiple sites for protonation, and a planar structure conducive to strong crystal packing—present both opportunities and challenges. A thorough understanding and early assessment of solubility, pKa, and lipophilicity are not merely academic exercises; they are essential, self-validating steps in the drug development pipeline. By employing the robust experimental and computational protocols detailed in this guide, researchers can make informed decisions, strategically modifying the core scaffold to optimize its ADME profile and ultimately enhance the probability of clinical success.

References

The 1H-Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-d]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a "privileged scaffold" in the design of targeted therapeutics. This guide provides an in-depth analysis of the this compound core, including its synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern its biological activity. We will explore its role in the development of potent and selective inhibitors for various therapeutic targets, with a particular focus on oncology. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound nucleus is a quintessential example of such a scaffold. As a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP), this heterocyclic system is adept at competing with ATP for the binding pocket of a vast array of protein kinases.[1] This inherent property has positioned the this compound core as a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3]

The versatility of the this compound scaffold extends beyond kinase inhibition, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide will delve into the chemical and biological intricacies of this remarkable scaffold, providing a comprehensive resource for its application in medicinal chemistry.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system can be achieved through several synthetic routes, often starting from appropriately substituted pyrazole precursors. A common and versatile approach involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative.

A general synthetic pathway is outlined below:

Synthesis A 5-Aminopyrazole-4-carbonitrile B 5-Aminopyrazole-4-carboxamide A->B Hydrolysis C 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one B->C Cyclization (e.g., Formamide, heat) D 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine C->D Chlorination (e.g., POCl3) E Substituted 1H-pyrazolo[4,3-d]pyrimidines D->E Nucleophilic Substitution (e.g., Amines, Alcohols)

Caption: General synthetic scheme for this compound derivatives.

Key Synthetic Transformations
  • Formation of the Pyrimidine Ring: A crucial step is the annulation of the pyrimidine ring onto the pyrazole core. This is frequently accomplished by reacting a 5-aminopyrazole-4-carboxamide with a one-carbon synthon like formamide or formic acid under high temperatures.[6]

  • Functionalization at the 7-position: The resulting 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be readily converted to a more reactive 7-chloro intermediate using reagents such as phosphorus oxychloride (POCl₃).[4] This chloro-derivative serves as a versatile precursor for introducing a wide range of substituents at the 7-position via nucleophilic aromatic substitution.

  • Substitution at Other Positions: Further diversity can be achieved by modifying other positions on the scaffold. For instance, the N1 position of the pyrazole ring can be alkylated or arylated, and substituents can be introduced at the 3 and 5-positions depending on the choice of starting materials.[7]

Experimental Protocol: Synthesis of a 7-substituted this compound derivative

The following is a representative, step-by-step methodology for the synthesis of a 7-amino substituted this compound derivative, adapted from published procedures.[4]

Step 1: Synthesis of 7-chloro-1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine

  • To a solution of 1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 7-chloro intermediate.

Step 2: Synthesis of 4-(1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-ylamino)phenol

  • To a solution of the 7-chloro intermediate from Step 1 (1.0 eq) in isopropanol, add 4-aminophenol (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored in various therapeutic areas, with a significant focus on oncology.

Kinase Inhibition: A Primary Mode of Action

The structural similarity of the this compound core to the adenine ring of ATP allows it to function as an ATP-competitive inhibitor of a wide range of kinases.[1][8] This has led to the development of potent inhibitors targeting key kinases implicated in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR): Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of both wild-type and mutant forms of EGFR, which are crucial drivers in non-small cell lung cancer and other malignancies.[8][9][10][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, 1H-pyrazolo[3,4-d]pyrimidine-based compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][12]

  • Src and Abl Tyrosine Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, survival, and migration. The pyrazolopyrimidine scaffold has been successfully employed to develop potent Src and Abl inhibitors.[13][14]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against CDKs, such as CDK2.[2][14][15]

Kinase_Inhibition cluster_0 Cellular Processes Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Metastasis Metastasis Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Kinase (e.g., EGFR, VEGFR, Src, CDK) Kinase (e.g., EGFR, VEGFR, Src, CDK) Pyrazolo[4,3-d]pyrimidine->Kinase (e.g., EGFR, VEGFR, Src, CDK) Inhibits Kinase (e.g., EGFR, VEGFR, Src, CDK)->Proliferation Kinase (e.g., EGFR, VEGFR, Src, CDK)->Survival Kinase (e.g., EGFR, VEGFR, Src, CDK)->Angiogenesis Kinase (e.g., EGFR, VEGFR, Src, CDK)->Metastasis

Caption: Mechanism of action of this compound kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. Key SAR observations from various studies are summarized below:

PositionSubstituent Effect on Activity
N1 Alkylation or arylation can influence potency and selectivity. Small alkyl groups are often well-tolerated.[7]
C3 Introduction of various groups can modulate activity. For instance, a propyl group has been shown to be beneficial in some series.[4]
C5 Substitution with aryl groups, such as a trimethoxyphenyl ring, can significantly enhance potency, likely by occupying a hydrophobic pocket in the kinase active site.[7]
C7 This is a critical position for interacting with the hinge region of the kinase. Amino or alkoxy linkers to substituted phenyl rings are common and crucial for potent inhibition.[12][16] The nature of the substituent on the appended phenyl ring is also vital for optimizing activity.

For example, studies on pyrazolo[3,4-d]pyrimidine analogues have shown that the presence of chlorine atoms on the 4-((phenyl)amino) moiety is crucial for their antitumor activity.[16] In another study, the introduction of a fluorine atom at the 3'-position of a phenyl ring at the 5-position enhanced the inhibitory activity against colchicine binding.[7]

Other Therapeutic Applications

Beyond oncology, the this compound scaffold has shown promise in other therapeutic areas:

  • Anti-inflammatory Agents: Certain derivatives have demonstrated potent inhibitory effects on the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α, suggesting their potential in treating inflammatory diseases.[4]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) Inhibitors: Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of HIF-PHD, an enzyme involved in the cellular response to hypoxia. This has implications for the treatment of anemia.[17]

  • Microtubule Targeting Agents: Some N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to inhibit tubulin polymerization, a mechanism of action for several established anticancer drugs.[7]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP provides a powerful starting point for the design of potent and selective inhibitors of a wide range of enzymes, particularly protein kinases. The extensive body of research on this scaffold has yielded a deep understanding of its synthesis, structure-activity relationships, and therapeutic potential.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of novel substitution patterns and the application of advanced drug design strategies, such as fragment-based and structure-based design, will undoubtedly unlock new therapeutic opportunities for this remarkable privileged scaffold. The continued investigation of this compound derivatives holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine ring system, a fused heterocyclic structure, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." Its remarkable versatility stems from its structural resemblance to endogenous purines, the building blocks of DNA and RNA, allowing it to interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the biological significance of the pyrazolo[4,3-d]pyrimidine core, delving into its mechanisms of action, therapeutic applications, and the nuanced structure-activity relationships that govern its potency.

The Architectural Advantage: A Purine Isostere

The foundational significance of the pyrazolo[4,3-d]pyrimidine scaffold lies in its nature as a bioisostere of adenine.[1][2] This structural mimicry allows molecules incorporating this core to effectively compete with adenosine triphosphate (ATP) for binding to the active sites of numerous enzymes, particularly kinases. This competitive inhibition is a central theme in the diverse biological activities exhibited by this class of compounds. The fused pyrazole and pyrimidine rings provide a rigid framework that can be strategically decorated with various substituents to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Mechanisms of Action and Key Therapeutic Targets

The therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives is realized through their interaction with a diverse range of biological targets. The following sections explore the key mechanisms of action that underpin their clinical relevance.

Kinase Inhibition: A Dominant Paradigm in Oncology

Protein kinases are pivotal regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[3] The pyrazolo[4,3-d]pyrimidine scaffold has proven to be an exceptionally effective framework for the design of potent kinase inhibitors.[1][2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibition is a validated strategy in cancer therapy.[4] Pyrazolo[4,3-d]pyrimidine derivatives have been identified as novel inhibitors of CDK1/cyclin B, leading to cell cycle arrest and demonstrating antiproliferative activity in cancer cell lines.[5] For instance, certain derivatives have shown potent inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range.[6][7][8]

  • Src Family Kinases: Src kinases are non-receptor tyrosine kinases that play a significant role in cancer cell proliferation, survival, and metastasis. Novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Src phosphorylation, leading to a reduction in the growth rate of medulloblastoma cells.[9]

  • FLT3 and VEGFR2 Inhibition: FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2) are key drivers in acute myeloid leukemia (AML). A pyrazolo[3,4-d]pyrimidine derivative, compound 33, has been identified as a potent multikinase inhibitor of both FLT3 and VEGFR2, leading to complete tumor regression in a mouse xenograft model of AML.[10]

a cluster_kinase Kinase Active Site cluster_downstream Cellular Processes ATP ATP Kinase Kinase ATP->Kinase Binds Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->Kinase Competitively Inhibits Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Signal_Transduction Signal Transduction Substrate_P->Signal_Transduction Cell_Proliferation Cell Proliferation Signal_Transduction->Cell_Proliferation

Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[4,3-d]pyrimidines.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can have profound effects on various physiological processes. Certain pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of PDE1 and PDE5.[11][12] This activity is particularly relevant for the treatment of cardiovascular disorders.[11]

Adenosine Receptor Antagonism

Adenosine receptors are G-protein coupled receptors that are involved in a wide range of physiological processes. Pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and found to have an affinity for the adenosine A1 receptor, acting as antagonists.[13] This suggests their potential use in conditions where adenosine signaling is dysregulated.

Microtubule Assembly Inhibition

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. A series of N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to inhibit tubulin polymerization and the binding of colchicine to tubulin.[14] One compound, in particular, exhibited excellent potency against a broad range of tumor cell lines and was more effective than paclitaxel in a mouse xenograft model of breast cancer.[14]

Anti-inflammatory Action

Inflammation is a key contributor to various diseases. A series of novel pyrazolo[4,3-d]pyrimidine compounds were designed and found to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages.[15] The most potent compound, 4e, was found to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α by suppressing the TLR4/p38 signaling pathway.[15] This compound also demonstrated in vivo anti-inflammatory activity in a model of acute lung injury.[15]

LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NF_kB NF-κB p38->NF_kB Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) NF_kB->Cytokines Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine (Compound 4e) Pyrazolo_pyrimidine->p38 Inhibits

Caption: Inhibition of the TLR4/p38 Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring system.

  • Substituents on the Phenyl Ring: In adenosine A1 receptor antagonists, the potency pattern is significantly influenced by substituents on a phenyl ring at the 5-position.[13]

  • N1-Methylation: For microtubule targeting agents, N1-methylation of the pyrazolo[4,3-d]pyrimidine scaffold was a key design element.[14]

  • Linker and Bridge Groups: In multikinase inhibitors targeting FLT3 and VEGFR2, the linker atom at the 4-position and the bridge group connecting two aromatic rings are critical determinants of potency.[16]

Exemplary Therapeutic Applications

The diverse biological activities of the pyrazolo[4,3-d]pyrimidine scaffold have translated into promising therapeutic applications, particularly in oncology and inflammatory diseases.

Compound ClassTarget(s)Disease AreaRepresentative IC50/GI50 Values
Pyrazolo[4,3-d]pyrimidine derivativesCDK2/cyclin A2CancerIC50: 0.057 µM[6][7][8]
N1-methyl pyrazolo[4,3-d]pyrimidinesTubulinCancerGI50: ≤10 nM against most tumor cell lines[14]
Pyrazolo[4,3-d]pyrimidine (Compound 4e)TLR4/p38Acute Lung InjuryIC50 (NO production): 2.64 µM[15]
Pyrazolo[3,4-d]pyrimidine (Compound 33)FLT3, VEGFR2Acute Myeloid LeukemiaIC50 (FLT3): 1.278 µM, IC50 (VEGFR2): 0.305 µM (initial hit)[10][16]

Experimental Protocols

General Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives often involves a multi-step process. A representative synthetic scheme is outlined below, based on reported methods.[15]

Start Substituted Carboxylic Acid Step1 Amidation with aminopyrazole derivative (EDCI, HOBt, TEA) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Cyclization (NaOEt, EtOH, reflux) Intermediate1->Step2 Intermediate2 Pyrazolo[4,3-d]pyrimidinone Step2->Intermediate2 Step3 Chlorination (POCl3, reflux) Intermediate2->Step3 Intermediate3 Chloro-pyrazolo[4,3-d]pyrimidine Step3->Intermediate3 Step4 Nucleophilic Substitution (Amine, IPA, reflux) Intermediate3->Step4 Final Final Pyrazolo[4,3-d]pyrimidine Derivative Step4->Final

References

Tautomerism in 1H-Pyrazolo[4,3-d]pyrimidine Derivatives: A Guide to Characterization and Implication in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its structural similarity to endogenous purines allows it to effectively compete for binding sites in a range of enzymes.[3][4] However, the nuanced challenge of prototropic tautomerism within this heterocyclic system is a critical, and often underestimated, factor in drug design. The distribution of tautomeric forms dictates the molecule's physicochemical properties, its precise three-dimensional shape for receptor interaction, and ultimately, its biological activity.[5][6] Misidentification of the predominant or biologically active tautomer can derail structure-activity relationship (SAR) studies and lead to the development of suboptimal drug candidates. This guide provides a comprehensive framework for the investigation of tautomerism in this compound derivatives, integrating both experimental and computational methodologies to provide a self-validating system for structural elucidation.

The Landscape of Tautomerism in the Pyrazolo[4,3-d]pyrimidine Core

Prototropic tautomerism involves the migration of a proton, typically between heteroatoms, accompanied by a shift in double bonds.[7] In the this compound ring system, the mobile proton can reside on several nitrogen atoms, leading to a dynamic equilibrium between different isomers. The primary tautomeric forms for the unsubstituted core involve proton placement on N1, N2, N5, or N6.

The relative stability of these forms is highly sensitive to the electronic nature of substituents on the rings. Understanding this equilibrium is the first step toward predicting molecular behavior.

computational_workflow start Generate 3D Structures of All Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc solv_model Single-Point Energy with Solvation Model (PCM) (e.g., B3LYP/6-311++G(d,p)) freq_calc->solv_model thermo Calculate Gibbs Free Energy (ΔG) for Each Tautomer solv_model->thermo compare Compare ΔG Values to Predict Tautomer Ratios thermo->compare

References

Foreword: The Strategic Imperative for Screening Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Screening of 1H-pyrazolo[4,3-d]pyrimidine Compound Libraries

The this compound scaffold is a "privileged" structure in medicinal chemistry. As an isomer of purine, the core building block of adenine and guanine, it serves as an exceptional bioisostere for developing ATP-competitive inhibitors.[1] This structural mimicry has led to its successful application in developing inhibitors for a range of high-value therapeutic targets, most notably protein kinases and adenosine receptors.[2][3] Consequently, the effective screening of compound libraries based on this scaffold is a critical first step in identifying novel, potent, and selective chemical matter for drug discovery programs.

This guide provides a comprehensive, field-proven framework for the initial screening cascade of this compound libraries. It is designed not as a rigid set of instructions, but as a strategic blueprint that emphasizes the rationale behind each experimental choice, ensuring a robust and self-validating workflow from primary screen to validated hit.

Part 1: Foundational Strategy - Target Selection and Library Preparation

The success of any screening campaign is predicated on the quality of the library and the biological rationale of the chosen target.

1.1. Target Rationale and Selection

The pyrazolo[3,4-d]pyrimidine core (a close isomer) is a well-established kinase hinge-binder, with derivatives showing potent activity against targets like EGFR, CDKs, and Src/Abl tyrosine kinases.[3][4][5][6] The related this compound scaffold shares this potential, with published data also highlighting its utility in targeting adenosine receptors and pathways involved in acute lung injury.[2][7]

The choice of target dictates the entire screening strategy. For this guide, we will proceed with the example of screening for inhibitors of a therapeutically relevant protein kinase, a common application for this scaffold.

1.2. Compound Library Quality Control

Whether sourced commercially or synthesized in-house, the integrity of the compound library is paramount. A rigorous QC process is a non-negotiable first step.

  • Purity Assessment: Each compound plate should be analyzed by LC/MS to confirm the identity and purity of a representative subset of wells. A minimum purity threshold of >95% is industry standard.

  • Solubility: Initial solubility assessment in DMSO is crucial. Compounds that precipitate upon dilution into aqueous assay buffers are a common source of false positives.

  • Compound Management: Libraries are typically stored as 10 mM DMSO stocks in 384-well plates. A fully automated compound management platform is essential for accurate liquid handling and tracking throughout the screening process.[8]

Part 2: The Primary Campaign - High-Throughput Screening (HTS)

The primary screen is a large-scale experiment designed to test every compound in the library at a single concentration to identify initial "hits."[9] The goal is efficiency and robustness, not precision.

2.1. Assay Selection and Development

For a kinase target, several robust HTS-compatible assay formats are available. The choice depends on factors like reagent cost, instrumentation, and potential for compound interference. A homogenous, luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega) is an excellent choice due to its high signal-to-background ratio and resistance to colorimetric or fluorescent interference.

The core principle of the ADP-Glo™ assay is the quantification of ADP produced by the kinase reaction. A proprietary ADP-Glo™ Reagent depletes any remaining ATP, and a Kinase Detection Reagent converts the newly synthesized ADP back to ATP, which then drives a luciferase reaction, producing a light signal directly proportional to kinase activity.

2.2. HTS Workflow Diagram

The overall screening cascade is a multi-step process designed to systematically filter a large library down to a small number of high-quality, validated hits.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Initial Characterization Lib Compound Library (~450,000 Compounds) HTS Single-Point HTS (e.g., 10 µM Screen) Lib->HTS Hits Primary Hits (~0.5-1% Hit Rate) HTS->Hits DoseResponse Dose-Response Confirmation (10-point, 1:3 dilution) Hits->DoseResponse Hits->DoseResponse PAINS Computational & Counter-Screens (Remove PAINS, Aggregators) DoseResponse->PAINS Orthogonal Orthogonal Assay (e.g., TR-FRET) Confirmed Confirmed Hits (~50-100 Compounds) Orthogonal->Confirmed PAINS->Orthogonal Resynthesis Hit Resynthesis & Purity Re-analysis Confirmed->Resynthesis Confirmed->Resynthesis Selectivity Selectivity Profiling (Kinase Panel) Resynthesis->Selectivity Cellular Cell-Based Target Engagement (e.g., NanoBRET™) Selectivity->Cellular Validated Validated Hits for Lead-Op (~5-10 Compounds) Cellular->Validated

Caption: High-Throughput Screening (HTS) cascade for hit identification.

2.3. HTS Protocol: Kinase Inhibition Screen (ADP-Glo™)

This protocol is designed for a 1536-well plate format to maximize throughput and minimize reagent usage.[8]

Materials:

  • Kinase of interest, substrate (e.g., a generic peptide), ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • This compound library (10 mM in DMSO)

  • Acoustic liquid handler (e.g., Echo®) and automated plate stacker/reader

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each library compound (10 mM stock) into the appropriate wells of a 1536-well assay plate for a final concentration of 10 µM in a 10 µL final assay volume. Plate DMSO into control wells.

  • Control Preparation:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase (or a staurosporine control).

  • Kinase Reaction Initiation: Add 5 µL of a 2x Kinase/Substrate solution in Kinase Buffer to all wells.

  • ATP Addition: Add 5 µL of a 2x ATP solution (at the Kₘ concentration for the kinase) to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plates at room temperature for 1 hour. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

2.4. Data Analysis and Quality Control

The primary screen data is analyzed to identify compounds that cause a statistically significant reduction in the assay signal.

  • Normalization: Raw data is normalized to the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the sample field (e.g., >50% inhibition).

  • Z'-Factor: This metric assesses the quality and robustness of the HTS assay. It is calculated for each plate: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| An assay with a Z' > 0.5 is considered excellent and suitable for HTS.

ParameterValueInterpretation
Library Size452,180Total compounds screened
Screening Concentration10 µMSingle-point primary screen
Mean Z'-Factor0.82Excellent assay robustness
Primary Hit Rate0.65%2,939 initial hits selected

Table 1: Summary of a representative primary HTS campaign.

Part 3: The Triage - Hit Confirmation and Orthogonal Validation

The initial hits from the primary screen will contain a significant number of false positives.[9] This phase is designed to eliminate them efficiently.[10]

3.1. Dose-Response Confirmation

Hits are re-tested in the primary assay format over a range of concentrations (typically a 10-point, 1:3 serial dilution) to confirm their activity and determine their potency (IC₅₀). This step eliminates compounds that were active due to random error in the single-point screen.

3.2. Orthogonal Validation

This is the most critical step in hit validation.[10][11] Hits must be confirmed in a secondary assay that has a different underlying technology to rule out assay-specific artifacts (e.g., inhibition of the luciferase enzyme in the primary assay). For a kinase target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.

3.3. Filtering Undesirable Compounds

Many compounds show activity in biochemical assays for reasons other than specific target binding. These "promiscuous" inhibitors must be flagged and removed.[9]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with various assays. Hits are computationally filtered against a database of known PAINS.

  • Aggregators: Some compounds form aggregates at high concentrations that non-specifically sequester and inhibit enzymes. This can be tested using a counter-screen with and without a non-ionic detergent like Triton X-100.

Compound IDPrimary IC₅₀ (µM) (ADP-Glo)Orthogonal IC₅₀ (µM) (TR-FRET)PAINS FlagStatus
P43D-0010.250.31NoConfirmed Hit
P43D-0020.890.95NoConfirmed Hit
P43D-0031.12> 50NoFalse Positive (Assay Artifact)
P43D-0040.550.62YesDiscard (PAINS)
P43D-0052.301.98NoConfirmed Hit

Table 2: Representative data from the hit validation cascade.

Part 4: Secondary Assays and Hit Characterization

Confirmed hits undergo further characterization to build a data package that justifies progression to the resource-intensive lead optimization phase.

4.1. Hit Resynthesis and Confirmation

The most promising hits must be resynthesized from scratch.[11] This serves two purposes:

  • It confirms that the observed biological activity is due to the intended molecule and not a contaminant from the original synthesis.

  • It provides a fresh, pure batch of the compound for further testing.

4.2. Selectivity Profiling

For a kinase inhibitor, selectivity is paramount to avoid off-target effects. Resynthesized hits should be screened against a panel of related kinases. The goal is to identify compounds with a clear selectivity window for the target of interest versus closely related family members.

4.3. Cell-Based Assays

A compound that is potent in a biochemical assay must also demonstrate activity in a cellular context.

  • Cytotoxicity: Initial assessment of general toxicity is performed using assays like MTT or CellTiter-Glo in a relevant cell line.[12]

  • Target Engagement: Assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target inside the cell. This is a crucial step to bridge the gap between biochemical potency and cellular function.

G extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space ligand Growth Factor (e.g., EGF) receptor EGFR Tyrosine Kinase Domain ligand->receptor:p1 substrate Downstream Substrate receptor:p2->substrate P receptor:p2->block atp ATP atp->receptor:p2 response Proliferation & Survival Signaling substrate->response compound This compound Inhibitor compound->receptor:p2 block->substrate Inhibition

Caption: Mechanism of an ATP-competitive kinase inhibitor.

Conclusion: From Validated Hit to Lead Candidate

The initial screening of a this compound library is a systematic process of attrition. By employing a robust primary assay, a stringent hit validation cascade including orthogonal testing, and relevant secondary assays, a large and diverse chemical library can be narrowed down to a handful of well-characterized, resynthesized hits. These validated compounds, supported by a strong data package demonstrating potency, selectivity, and cellular activity, form the foundation of a successful lead optimization program.

References

Exploring the Chemical Space of 1H-pyrazolo[4,3-d]pyrimidine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrazolo[4,3-d]pyrimidine

The this compound core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus, particularly adenine, makes it an ideal bioisostere for designing ATP-competitive inhibitors.[1][2] This intrinsic property has positioned the pyrazolopyrimidine framework as a "privileged scaffold" in drug discovery, leading to the development of numerous compounds with a wide array of biological activities. This guide provides an in-depth exploration of the chemical space surrounding this compound analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological evaluation, with a particular focus on their application as kinase inhibitors in oncology.

The core principle behind the therapeutic potential of these analogs lies in their ability to mimic the binding of ATP to the hinge region of kinase active sites.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolopyrimidine scaffold serves as an excellent anchor for building molecules that can effectively compete with ATP, thereby inhibiting kinase function and disrupting aberrant signaling pathways.

This guide will delve into the synthetic strategies for constructing the this compound core, explore the impact of various substituents on biological activity, and provide detailed protocols for assessing their therapeutic potential.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound analogs typically involves a multi-step process that begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. The specific synthetic route can be adapted to introduce a wide range of functional groups at various positions of the scaffold, allowing for a systematic exploration of the chemical space.

A common and versatile approach to the synthesis of the this compound core is outlined below. This strategy allows for the introduction of diversity at key positions, which is crucial for optimizing biological activity.

General Synthetic Scheme

G cluster_0 Core Synthesis cluster_1 Diversification A Substituted Pyrazole Precursor B Alkylation A->B R-X, Base (e.g., K2CO3) C Nitro Group Reduction B->C Reducing Agent (e.g., SnCl2) D Pyrimidine Ring Formation C->D Urea or Formamide E Chlorination D->E POCl3 F This compound Core E->F G Nucleophilic Aromatic Substitution F->G I Final Analogs G->I H Diverse Anilines or Amines H->G

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of a Model this compound Analog

This protocol provides a representative example of the synthesis of a this compound derivative, adapted from published procedures.[3]

Step 1: Alkylation of the Pyrazole Scaffold

  • To a solution of the starting pyrazole precursor in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃).

  • Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the alkylated pyrazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the alkylated pyrazole in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) or by catalytic hydrogenation.

  • Reflux the reaction mixture for several hours until the reduction is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and concentrate to yield the amino-pyrazole derivative.

Step 3: Pyrimidine Ring Formation

  • Mix the amino-pyrazole with urea or formamide.

  • Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours.

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol) to precipitate the pyrazolo[4,3-d]pyrimidinone product.

  • Collect the solid by filtration and wash with a cold solvent.

Step 4: Chlorination

  • Suspend the pyrazolo[4,3-d]pyrimidinone in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a base like pyridine.

  • Reflux the mixture for several hours.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize with a base and extract the chlorinated product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the 7-chloro-1H-pyrazolo[4,3-d]pyrimidine core.

Step 5: Nucleophilic Aromatic Substitution

  • Dissolve the 7-chloro-1H-pyrazolo[4,3-d]pyrimidine in a suitable solvent (e.g., isopropanol).

  • Add the desired aniline or amine and a base such as diisopropylethylamine (DIPEA).

  • Reflux the reaction mixture until the starting material is consumed.

  • Cool the reaction and isolate the final product by filtration or by extraction after removing the solvent.

  • Purify the final analog by recrystallization or column chromatography.

Exploring the Chemical Space: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs can be finely tuned by modifying the substituents at various positions of the heterocyclic core. Understanding the structure-activity relationship (SAR) is paramount for designing potent and selective inhibitors.

Key Positions for Modification and Their Impact on Activity

Caption: Key positions for SAR studies on the this compound scaffold.

  • N1-Position: Alkylation at the N1 position can influence the compound's physicochemical properties, such as solubility and metabolic stability. Small alkyl groups are often well-tolerated.

  • C3-Position: Substitution at the C3 position can be used to probe for interactions with hydrophobic pockets within the target's active site. The introduction of various alkyl or aryl groups can significantly impact potency.

  • C5-Position: Modifications at the C5 position have been shown to be critical for activity. For instance, a chlorine substitution at this position has been found to enhance the antitumor activity of some analogs.[4]

  • N7-Position: The substituent at the N7-position is arguably one of the most critical for kinase inhibition. This group is often designed to interact with the hinge region of the kinase active site, mimicking the adenine portion of ATP. Substituted anilines are frequently employed at this position, with the nature and position of the substituents on the aniline ring having a profound effect on inhibitory activity and selectivity.

Table 1: Representative SAR Data for this compound Analogs as Kinase Inhibitors

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentN7-SubstituentTarget KinaseIC₅₀ (nM)Reference
I MethylPropylH4-methoxyanilineEGFR54[4]
II MethylPropylCl4-methoxyanilineEGFR12[4]
III EthylPropylH4-methoxyanilineEGFR89[4]
IV MethylHH3-chloro-4-fluoroanilineVEGFR235Fictional Example
V MethylPropylH4-(dimethylamino)anilineCDK221Fictional Example

Note: Data for compounds IV and V are illustrative examples based on common SAR trends.

The data in Table 1 illustrates that even minor modifications, such as the addition of a chlorine atom at the C5 position (Compound II vs. I), can lead to a significant increase in potency.

Computational Approaches: Guiding the Exploration of Chemical Space

In silico methods, particularly molecular docking, play a crucial role in rationally designing and prioritizing the synthesis of new analogs. These computational techniques provide valuable insights into the potential binding modes of ligands within the active site of a target protein.

Molecular Docking Workflow

Docking A Prepare Protein Structure (e.g., from PDB) C Define Binding Site A->C B Prepare Ligand Library (3D structures of analogs) D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Scoring D->E F Prioritize Compounds for Synthesis E->F

References

The 1H-Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Framework for Targeting Key Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The 1H-pyrazolo[4,3-d]pyrimidine nucleus represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine ring allows it to function as a versatile pharmacophore, capable of interacting with the ATP-binding sites of a multitude of enzymes. This inherent characteristic has established the pyrazolo[4,3-d]pyrimidine scaffold as a "privileged structure" in drug discovery, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides an in-depth exploration of the key therapeutic targets of this compound derivatives, delving into the mechanistic rationale for their inhibition, structure-activity relationships, and the experimental methodologies employed for their evaluation.

I. Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation

Therapeutic Rationale: Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By inhibiting specific CDKs, it is possible to induce cell cycle arrest and apoptosis in cancer cells.

The this compound scaffold has proven to be a fertile ground for the development of potent CDK inhibitors.[1][2][3] These compounds typically act as ATP-competitive inhibitors, occupying the kinase active site and preventing the phosphorylation of downstream substrates.

Mechanism of Action and Structural Insights: The pyrazolo[4,3-d]pyrimidine core mimics the adenine base of ATP, forming crucial hydrogen bonds with the hinge region of the CDK active site. Substitutions at various positions on the pyrimidine ring allow for the fine-tuning of potency and selectivity. For instance, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDKs.[1] The 7-amino function on the scaffold often acts as a hinge binder, forming hydrogen bonds with backbone residues of the kinase.[1]

A crystal structure of CDK2 in complex with a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor has confirmed this competitive mode of inhibition, revealing the key interactions within the active site.[1] Treatment of cancer cell lines with these inhibitors leads to the dephosphorylation of CDK substrates, such as the retinoblastoma protein (Rb) and RNA polymerase II, ultimately inducing apoptosis.[1][2]

Key Inhibitors and Biological Activity:

CompoundTarget CDK(s)IC50 (nM)Cell-based ActivityReference
Compound 24 CDK2/A2<10Potent antiproliferative activity[1]
Compound 4.35 CDK2, CDK5, CDK9PotentActive in >60 cancer cell lines, effective in xenograft models[2]

Experimental Workflow: Evaluation of CDK Inhibitors

CDK_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (e.g., Z'-LYTE™) cell_proliferation Cell Proliferation Assay (e.g., MTS, CellTiter-Glo®) biochemical_assay->cell_proliferation Determine potency xenograft_model Xenograft Mouse Model western_blot Western Blot Analysis (p-Rb, PARP cleavage) cell_proliferation->western_blot Confirm mechanism western_blot->xenograft_model Validate in vivo target engagement pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies xenograft_model->pk_pd_studies Assess efficacy and exposure

Caption: Workflow for the preclinical evaluation of CDK inhibitors.

Detailed Protocol: In Vitro CDK2 Kinase Assay
  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme

    • Fluorescently labeled peptide substrate (e.g., from the Z'-LYTE™ Kinase Assay Kit)

    • ATP

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2.5 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known CDK2 inhibitor as a positive control.

    • Prepare a solution of CDK2/Cyclin A2 and the peptide substrate in assay buffer. Add 5 µL of this solution to each well.

    • Incubate the plate at room temperature for 20 minutes to allow the compounds to bind to the enzyme.

    • Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of the development reagent from the assay kit to each well to stop the reaction and generate a fluorescent signal.

    • Incubate the plate at room temperature for 1 hour.

    • Read the fluorescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

II. Phosphodiesterases (PDEs): Modulating Cyclic Nucleotide Signaling

Therapeutic Rationale: Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide array of physiological processes. Inhibition of specific PDEs can lead to elevated levels of these second messengers, which can be therapeutically beneficial in various conditions, including cardiovascular diseases, erectile dysfunction, and inflammatory disorders.

The this compound scaffold has been successfully employed to develop inhibitors of cGMP-specific PDEs, particularly PDE1 and PDE5.[4][5]

Mechanism of Action: Similar to their action on kinases, pyrazolo[4,3-d]pyrimidine-based PDE inhibitors act by competing with the natural substrate (cGMP) for the active site of the enzyme. The pyrazolopyrimidine core mimics the guanine base of cGMP.

Key Inhibitors and Biological Activity:

CompoundTarget PDE(s)IC50 (nM)Therapeutic PotentialReference
Compound 4c PDE1, PDE560 (PDE1), 75 (PDE5)Antihypertensive[5]
Various derivatives PDE1, PDE5VariesCardiovascular disorders, erectile dysfunction[4][6]

III. Microtubule Targeting Agents: Disrupting the Cytoskeleton in Cancer

Therapeutic Rationale: Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a critical role in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.

A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent inhibitors of tubulin polymerization.[7]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in mitosis and subsequent apoptosis.

Key Inhibitors and Biological Activity:

CompoundActivityIC50 (µM)In Vivo EfficacyReference
Compound 9 Tubulin polymerization inhibitor0.45Significant antitumor activity in a mouse xenograft model[7]
Compounds 11-13 Tubulin polymerization inhibitors0.42-0.49Potent antiproliferative activity[7]

Experimental Workflow: Evaluation of Microtubule Targeting Agents

MTA_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays tubulin_polym Tubulin Polymerization Assay colchicine_binding [3H]Colchicine Binding Assay tubulin_polym->colchicine_binding Confirm binding site cell_cycle Cell Cycle Analysis (Flow Cytometry) colchicine_binding->cell_cycle Validate mechanism in cells immunofluorescence Immunofluorescence Microscopy (Microtubule network) cell_cycle->immunofluorescence Visualize cellular effects

Caption: Workflow for the evaluation of microtubule targeting agents.

IV. Other Promising Therapeutic Targets

The versatility of the this compound scaffold extends beyond the aforementioned targets. Research has also explored its potential in targeting:

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD): Inhibitors of HIF-PHD can stabilize the HIF-α subunit, leading to the production of erythropoietin (EPO). Pyrazolo[4,3-d]pyrimidine derivatives have been developed as novel, orally bioavailable HIF-PHD inhibitors for the potential treatment of renal anemia.[8]

  • Anti-inflammatory Agents: Certain pyrazolo[4,3-d]pyrimidine compounds have shown potent inhibitory activity against the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in macrophages.[9] This suggests their potential application in the treatment of inflammatory conditions like acute lung injury. The mechanism of action for some of these compounds involves the suppression of the TLR4/p38 signaling pathway.[9]

Conclusion: A Scaffold with Enduring Therapeutic Potential

The this compound scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its ability to mimic the purine core of ATP and other endogenous molecules provides a powerful starting point for targeting a diverse range of enzymes with high potency and selectivity. The ongoing exploration of this privileged scaffold promises to yield new and improved treatments for cancer, cardiovascular diseases, inflammatory disorders, and beyond. The adaptability of its structure, allowing for fine-tuning of its pharmacological properties through synthetic modifications, ensures that the this compound core will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

A Senior Application Scientist's In-Depth Guide to Preliminary Cytotoxicity Screening of 1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for a Focused Cytotoxicity Screening Strategy

The 1H-pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and a cornerstone for the development of potent kinase inhibitors.[1][2] These compounds have demonstrated significant potential as anticancer agents by targeting key regulators of cellular signaling pathways often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][3][4] Consequently, the initial assessment of their cytotoxic potential is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for conducting preliminary cytotoxicity screening, moving beyond mere procedural descriptions to instill a deep understanding of the underlying principles and the causality behind experimental choices. Our objective is to empower researchers to generate robust, reproducible, and meaningful data that will effectively guide further development of these promising therapeutic candidates.

Part 1: Foundational Principles of In Vitro Cytotoxicity Assessment

Before delving into specific protocols, it is imperative to grasp the fundamental concepts that underpin in vitro cytotoxicity testing. A successful screening cascade relies on the selection of appropriate assays that are not only sensitive and reproducible but also mechanistically informative.[5][6]

The Dichotomy of Cytotoxicity Endpoints: A Deliberate Choice

Cytotoxicity assays can be broadly categorized based on the cellular function they measure.[5] For a preliminary screen of novel compounds like this compound derivatives, it is judicious to employ at least two assays that interrogate different cellular endpoints. This approach provides a more holistic view of the compound's effect and helps to mitigate the risk of false positives or negatives that can arise from assay-specific artifacts.

  • Metabolic Activity Assays (e.g., MTT): These assays quantify the metabolic health of a cell population.[7] A reduction in metabolic activity is often an early indicator of cellular stress or apoptosis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method, measures the activity of mitochondrial dehydrogenases.[7][8] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

  • Membrane Integrity Assays (e.g., LDH): These assays detect physical damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis.[10] The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[11][12][13] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of damaged cells.[14]

By employing both an MTT and an LDH assay, we can begin to discern the primary mechanism of cell death induced by the this compound derivatives. For instance, a compound that shows a significant decrease in MTT signal without a corresponding increase in LDH release may be inducing apoptosis or inhibiting proliferation without causing immediate membrane rupture.

The Critical Role of Cell Line Selection

The choice of cancer cell lines is paramount for a meaningful cytotoxicity screen.[6][15] It should be guided by the therapeutic rationale for the synthesized derivatives. Given that pyrazolopyrimidines are often designed as kinase inhibitors, selecting cell lines with known dependencies on specific kinases is a logical starting point.[1][3]

Cell Line Cancer Type Key Characteristics & Rationale for Selection
A549 Non-small cell lung cancerCommonly used, robust, and has been employed in the screening of other pyrazolopyrimidine derivatives.[16][17][18]
HCT-116 Colorectal cancerWell-characterized, often used in NCI screening panels, and relevant for compounds targeting signaling pathways involved in colon cancer.[3][16][17]
MCF-7 Breast cancer (estrogen receptor-positive)A standard for breast cancer research and has been used to evaluate the cytotoxicity of pyrazolopyrimidine derivatives.[2][3][19]
HepG2 Hepatocellular carcinomaRepresents a common solid tumor type and is frequently used in toxicological and anticancer screening.[3]

For a preliminary screen, a panel of 3-4 cell lines representing different cancer types provides a good breadth of data. It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compounds for cancer cells versus normal cells.[15][20]

Part 2: Rigorous Protocols for Reproducible Results

The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure the integrity of the data.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a cornerstone for assessing cell viability and proliferation.[8] Its principle lies in the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases in living cells, which produces a quantifiable colorimetric signal.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add this compound derivatives (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570-590 nm solubilize->read LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay seed Seed and treat cells (as in MTT protocol) collect Collect supernatant seed->collect transfer Transfer supernatant to a new plate collect->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate at room temperature (protected from light) add_reagent->incubate stop Add stop solution incubate->stop read Read absorbance at 490-492 nm stop->read Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Proliferation Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Cell_Cycle Cell Cycle Progression Cell_Cycle->Proliferation Pyrazolopyrimidine This compound Pyrazolopyrimidine->EGFR Inhibition Pyrazolopyrimidine->Cell_Cycle Inhibition (CDKs)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[4,3-d]pyrimidines from Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Pyrazolo[4,3-d]pyrimidine Scaffold in Modern Drug Discovery

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases. This mimicry has been effectively exploited in the design of potent and selective inhibitors for a range of therapeutic targets implicated in oncology, inflammation, and viral diseases.[1] For instance, derivatives of this scaffold have been investigated as microtubule targeting agents and have shown promising antitumor activity.[2] The strategic functionalization of the pyrazolo[4,3-d]pyrimidine core enables the fine-tuning of its pharmacological profile, making the development of robust and versatile synthetic routes a critical endeavor for researchers in drug development.

This guide provides a detailed overview of the primary synthetic strategies for constructing the this compound ring system from readily accessible aminopyrazole precursors. We will delve into the mechanistic rationale behind key transformations, offer detailed experimental protocols, and discuss methods for structural verification to ensure the regioselective synthesis of the desired isomer.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of the this compound core predominantly relies on the cyclization of a suitably functionalized 4-aminopyrazole. The key to a successful and regioselective synthesis lies in the nature of the functional group at the 5-position of the pyrazole ring, which dictates the choice of the cyclizing agent. Here, we will explore the most common and effective strategies.

Strategy 1: Cyclization of 4-Aminopyrazole-5-carboxamides with Subsequent Elaboration

One of the most reliable methods for constructing the this compound scaffold begins with a 4-aminopyrazole-5-carboxamide precursor. This approach involves an initial cyclization to form a pyrazolo[4,3-d]pyrimidin-7-one, which can then be further functionalized.

Causality Behind Experimental Choices:

  • Starting Material: The 4-aminopyrazole-5-carboxamide is an ideal precursor as the amino and amide functionalities are perfectly positioned for intramolecular cyclization to form the six-membered pyrimidine ring.

  • Cyclization: The initial cyclization is often achieved through heating with a dehydrating agent or by using reagents that facilitate the formation of the pyrimidinone ring.

  • Chlorination: The resulting pyrimidinone is often converted to a 7-chloro-1H-pyrazolo[4,3-d]pyrimidine intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as the chloro group acts as a versatile leaving group for subsequent nucleophilic aromatic substitution reactions.

  • Nucleophilic Substitution: The 7-chloro intermediate is then readily reacted with a variety of nucleophiles (amines, thiols, etc.) to introduce diverse functionalities at the 7-position, allowing for the exploration of the structure-activity relationship (SAR).[3]

Experimental Workflow:

A 4-Aminopyrazole-5-carboxamide B Cyclization (e.g., NaOEt, EtOH, reflux) A->B C 1H-Pyrazolo[4,3-d]pyrimidin-7-one B->C D Chlorination (POCl3, reflux) C->D E 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine D->E F Nucleophilic Substitution (Amine, IPA, reflux) E->F G 7-Amino-1H-pyrazolo[4,3-d]pyrimidine Derivative F->G

Caption: General workflow for the synthesis of 7-amino-1H-pyrazolo[4,3-d]pyrimidines.

Protocol 1: Synthesis of 4-(1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-ylamino)phenol [3]

  • Step 1: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one.

    • To a solution of the starting 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in ethanol (EtOH), add sodium ethoxide (NaOEt).

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Chlorination to form the 7-Chloro Intermediate.

    • Suspend the dried pyrazolo[4,3-d]pyrimidin-7-one in phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 8 hours.

    • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloro-1H-pyrazolo[4,3-d]pyrimidine.

  • Step 3: Nucleophilic Aromatic Substitution.

    • Dissolve the crude 7-chloro intermediate and 4-aminophenol in isopropanol (IPA).

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold IPA, and dry to afford the final product.

StepReagents and ConditionsTypical Yield
CyclizationNaOEt, EtOH, reflux, 8-10 hGood to Excellent
ChlorinationPOCl₃, reflux, 8 hGood
Substitution4-Aminophenol, IPA, reflux79.2%[3]
Strategy 2: Intramolecular Friedel-Crafts Type Cyclization of 4-Guanidinopyrazoles

A more recent and practical approach for the synthesis of 5-amino-1H-pyrazolo[4,3-d]pyrimidin-7-ones involves an intramolecular Friedel-Crafts type cyclization of a 4-guanidinopyrazole precursor. This method offers a more direct route to certain derivatives.

Causality Behind Experimental Choices:

  • Precursor Synthesis: The 4-guanidinopyrazole precursor is typically prepared from the corresponding 4-aminopyrazole in a one-pot reaction.

  • Cyclization Conditions: The key to this transformation is the choice of reaction conditions that promote the intramolecular cyclization. The use of chlorotrimethylsilane (TMSCl) in N,N-dimethylformamide (DMF) has been shown to be effective. TMSCl likely acts as a Lewis acid to activate the carbonyl group of the guanidino moiety, facilitating the nucleophilic attack by the pyrazole ring.

  • Work-up: The reaction is typically worked up by quenching with water and acidification to precipitate the desired product.

Experimental Workflow:

A 4-Aminopyrazole B Guanidinylation (One-pot) A->B C 4-Guanidinopyrazole B->C D Intramolecular Cyclization (TMSCl, DMF) C->D E 5-Amino-1H-pyrazolo[4,3-d]pyrimidin-7-one D->E

Caption: Workflow for Friedel-Crafts type synthesis of pyrazolo[4,3-d]pyrimidin-7-ones.

Protocol 2: Synthesis of 1-Phenyl-5-(1-piperidyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

  • Step 1: Synthesis of the Guanidine Precursor.

    • To a solution of 1-phenylpyrazol-4-amine in chloroform (CHCl₃), add ethoxycarbonyl isothiocyanate.

    • Stir the mixture at room temperature for 1 hour.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSCI), triethylamine (Et₃N), and piperidine to the mixture at room temperature.

    • Stir for an additional 3 hours.

    • Work up the reaction by adding water and extracting with CHCl₃. The crude guanidine precursor is obtained after removal of the solvent.

  • Step 2: Intramolecular Friedel-Crafts Type Cyclization.

    • Dissolve the crude guanidine precursor in N,N-dimethylformamide (DMF).

    • Add chlorotrimethylsilane (TMSCl) to the solution.

    • Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours until the reaction is complete.

    • Cool the reaction mixture and concentrate in vacuo.

    • Dissolve the residue in water and acidify with 1 M HCl.

    • Collect the precipitate by filtration and purify by recrystallization or suspension in a suitable solvent (e.g., ethanol) to yield the final product.

StepReagents and ConditionsTypical Yield
GuanidinylationEthoxycarbonyl isothiocyanate, EDC, Et₃N, Piperidine, CHCl₃, rtNot specified (used crude)
CyclizationTMSCl, DMF, 100 °CGood

Structural Verification and Regioselectivity

A critical aspect of pyrazolopyrimidine synthesis is the unambiguous confirmation of the desired [4,3-d] regioisomer over the often-competing [3,4-d] isomer. The relative positions of the nitrogen atoms and substituents significantly impact the biological activity.

The Challenge of Regioselectivity:

The formation of either the this compound or the 1H-pyrazolo[3,4-d]pyrimidine is dependent on which nitrogen atom of the pyrazole ring participates in the cyclization. This is influenced by the electronic and steric properties of the substituents on the pyrazole ring and the reaction conditions. For the synthesis of the [4,3-d] isomer, the cyclization must occur at the N2 position of the pyrazole ring.

Spectroscopic Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons in the pyrazole and pyrimidine rings are sensitive to the substitution pattern. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, providing definitive evidence for the connectivity of the atoms and thus confirming the regiochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including the regiochemistry of the fused ring system.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and adaptable methods for the preparation of 1H-pyrazolo[4,3-d]pyrimidines, a scaffold of significant interest in contemporary drug discovery. The choice of synthetic strategy is largely dependent on the desired substitution pattern and the availability of starting materials. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount for achieving high yields and regioselectivity. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around this important heterocyclic core, leading to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for the Multi-Step Synthesis of Substituted 1H-Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Pyrazolo[4,3-d]pyrimidine Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, it serves as a foundational structure for designing molecules that can interact with a wide array of biological targets, particularly protein kinases.[1][2][3] The strategic placement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding sites of these enzymes, making this scaffold a cornerstone in the development of targeted therapies for cancer, inflammation, and other diseases.[4][5]

The versatility of the this compound system lies in the ability to introduce a diverse range of substituents at multiple positions, primarily C5 and C7. This multi-point diversification allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, robust and adaptable synthetic strategies are paramount for exploring the chemical space around this valuable core.

This guide provides a detailed, field-proven multi-step synthetic pathway for the preparation of substituted 1H-pyrazolo[4,3-d]pyrimidines, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into the diversification of the core structure through modern cross-coupling methodologies.

Synthetic Strategy Overview: A Versatile Pathway to Diversification

The most common and versatile approach to substituted 1H-pyrazolo[4,3-d]pyrimidines commences with a suitably substituted 4-amino-1H-pyrazole-5-carboxamide. This key intermediate undergoes a cyclization to form the pyrazolo[4,3-d]pyrimidin-7(6H)-one core. Subsequent chlorination provides a highly reactive 7-chloro intermediate, which serves as a linchpin for introducing a wide array of substituents at the C7 position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Further modifications at the C5 position can also be achieved, leading to a library of diverse molecules.

Below is a diagrammatic representation of the overall synthetic workflow:

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: C7-Position Diversification Start Substituted 4-Amino-1H-pyrazole-5-carboxamide Step1 Cyclization (e.g., Formamide or Microwave) Start->Step1 Intermediate1 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine (Key Intermediate) Step2->Intermediate2 Step3a Buchwald-Hartwig Amination Intermediate2->Step3a Step3b Suzuki-Miyaura Coupling Intermediate2->Step3b Product_A C7-Amino Substituted Product Step3a->Product_A Product_B C7-Aryl/Heteroaryl Substituted Product Step3b->Product_B

Caption: General multi-step synthetic workflow for substituted 1H-pyrazolo[4,3-d]pyrimidines.

Part 1: Synthesis of the Core Scaffold

Step 1: Cyclization to form 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one

The initial and crucial step is the formation of the pyrimidine ring fused to the pyrazole core. This is typically achieved by reacting a 4-amino-1H-pyrazole-5-carboxamide with a one-carbon synthon, such as formamide or an orthoformate.

Expertise & Experience: The choice of cyclization conditions can significantly impact reaction time and yield. While traditional heating in formamide is a reliable method, microwave-assisted synthesis offers a substantial acceleration of the reaction, often reducing reaction times from hours to minutes and leading to cleaner product profiles.[6][7]

This protocol describes the cyclization of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with an aldehyde in the presence of an oxidizing agent to directly yield a 5-substituted pyrazolo[4,3-d]pyrimidinone. This method combines cyclization and C5-substitution in a single step.[6]

Materials:

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • Appropriate aldehyde (e.g., benzaldehyde)

  • Potassium persulfate (K₂S₂O₈)

  • Dimethylformamide (DMF)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 mmol), the desired aldehyde (1.2 mmol), and K₂S₂O₈ (2.0 mmol).

  • Add DMF (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-20 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Chlorination to form 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine

The hydroxyl group of the pyrimidinone is a poor leaving group. To enable nucleophilic substitution at the C7 position, it must first be converted to a more reactive group, typically a chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][8]

Expertise & Experience: This reaction is highly effective but must be performed under anhydrous conditions as POCl₃ reacts violently with water. The use of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can be beneficial in scavenging the HCl generated during the reaction, which can sometimes lead to side products.

Materials:

  • 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place the 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 mmol) in a dry round-bottom flask under an inert atmosphere.

  • Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • If desired, add a catalytic amount of N,N-dimethylaniline (0.1 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude 7-chloro-1H-pyrazolo[4,3-d]pyrimidine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Part 2: C7-Position Diversification

The 7-chloro-1H-pyrazolo[4,3-d]pyrimidine is a versatile intermediate for introducing a wide range of functional groups at the C7 position. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are particularly powerful tools for this purpose.[9][10]

G cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling Start 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine Reagents_A R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Start->Reagents_A C-N Bond Formation Reagents_B R³-B(OH)₂ or R³-B(pin) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃ or Na₂CO₃) Start->Reagents_B C-C Bond Formation Product_A C7-Amino Substituted Product Product_B C7-Aryl/Heteroaryl Substituted Product

Caption: Diversification of the 7-chloro intermediate via cross-coupling reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[1][11] This reaction is invaluable for introducing primary and secondary amines, including anilines and various heterocyclic amines, at the C7 position.

Expertise & Experience: The success of the Buchwald-Hartwig coupling is highly dependent on the choice of palladium catalyst, ligand, and base. A screening of these components is often necessary to optimize the reaction for a specific substrate. Ligands such as Xantphos or tBuDavePhos are often effective for these types of transformations.[12]

Materials:

  • 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 mmol)

  • Desired primary or secondary amine (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Microwave reactor or conventional heating setup with an inert atmosphere

Procedure:

  • To a dry microwave vial or Schlenk tube under an inert atmosphere, add the 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 mmol), the amine (1.2 mmol), the base (2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and the ligand (e.g., Xantphos, 0.05 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the vessel and heat the mixture with stirring. For microwave heating, a temperature of 100-140 °C for 20-60 minutes is typical. For conventional heating, refluxing for 4-24 hours may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography to yield the desired C7-amino substituted product.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[10][13] This reaction is ideal for introducing aryl and heteroaryl moieties at the C7 position, which is a common strategy in kinase inhibitor design.

Expertise & Experience: The Suzuki reaction is generally robust and tolerant of a wide range of functional groups. The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and base (typically an aqueous solution of Na₂CO₃ or K₂CO₃) are key parameters. Microwave-assisted Suzuki couplings are particularly effective, offering rapid reaction times and high yields.[4][14]

Materials:

  • 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 mmol)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane or DME)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 mmol), the boronic acid/ester (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Add the degassed solvent (e.g., 4 mL of 1,4-dioxane) followed by the aqueous base (e.g., 2 mL of 2M Na₂CO₃).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-150 °C for 15-45 minutes.

  • After cooling, transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired C7-aryl/heteroaryl substituted product.

Data Presentation: Scope and Versatility

The described synthetic route allows for the generation of a diverse library of 1H-pyrazolo[4,3-d]pyrimidines. The following table illustrates the scope of the Suzuki-Miyaura and Buchwald-Hartwig reactions with various coupling partners.

EntryCoupling PartnerReaction TypeC7-SubstituentTypical Yield (%)
1Phenylboronic acidSuzukiPhenyl85-95
24-Methoxyphenylboronic acidSuzuki4-Methoxyphenyl80-90
33-Pyridylboronic acidSuzuki3-Pyridyl75-85
4AnilineBuchwald-Hartwig-NHPh70-85
5MorpholineBuchwald-HartwigMorpholin-4-yl85-95
6N-MethylpiperazineBuchwald-Hartwig4-Methylpiperazin-1-yl80-90

Yields are representative and may vary depending on the specific substrates and optimized reaction conditions.

Conclusion

This guide has outlined a robust and versatile multi-step synthesis for the preparation of substituted 1H-pyrazolo[4,3-d]pyrimidines. By starting from readily accessible 4-amino-1H-pyrazole-5-carboxamides, the core scaffold can be efficiently constructed. The key 7-chloro intermediate serves as a versatile platform for diversification, particularly through powerful palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The provided protocols, grounded in established literature and expert experience, offer a reliable foundation for researchers in drug discovery to synthesize novel and diverse libraries of these medicinally important compounds.

References

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 1H-pyrazolo[4,3-d]pyrimidine

Introduction

The this compound core is a significant heterocyclic scaffold in medicinal chemistry and drug development. As an isomer of adenine, a fundamental component of DNA and ATP, this scaffold serves as a privileged structure for designing ATP-competitive kinase inhibitors.[1][2] Its derivatives have shown promise as potent agents in oncology, particularly as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR).[1][2] Given its therapeutic potential, the unambiguous structural confirmation of newly synthesized this compound analogues is a critical step in the drug discovery pipeline.

This comprehensive application note provides a detailed guide to the spectroscopic characterization of the parent this compound molecule (MW: 120.11 g/mol , Formula: C₅H₄N₄) using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to ensure robust and reliable structural elucidation.

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information on the connectivity and spatial relationships of atoms.

Principle of the Technique

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) energy promotes nuclei from the lower to the higher energy state. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, allowing us to distinguish between different atoms within the molecule. Coupling constants (J) provide information about adjacent nuclei, helping to piece together the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Rationale: The choice of solvent is critical. It must dissolve the analyte without containing protons that would obscure the signals from the sample. Deuterated solvents, where ¹H is replaced by ²H (deuterium), are used. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many nitrogen-containing heterocycles due to its high polarity and ability to form hydrogen bonds, which helps in observing exchangeable N-H protons.[1]

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's detector (typically ~4 cm).

2. Data Acquisition (400 MHz Spectrometer Example):

  • Rationale: Proper instrument setup is essential for acquiring high-resolution spectra. Locking ensures the magnetic field remains stable, while shimming optimizes its homogeneity across the sample volume, leading to sharp, well-defined peaks.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock: The spectrometer "locks" onto the deuterium signal of the solvent (DMSO-d₆) to compensate for any magnetic field drift.

    • Shim: The instrument automatically adjusts the currents in the shimming coils to maximize the homogeneity of the magnetic field. This process is crucial for obtaining sharp peaks and high resolution.

    • Acquire ¹H Spectrum: Run a standard proton experiment. Key parameters include a 45° pulse width and an acquisition time of 2-3 seconds.[4]

    • Acquire ¹³C Spectrum: Run a standard carbon experiment, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

Data Interpretation and Expected Results

¹H NMR Spectrum: The ¹H NMR spectrum provides a direct map of the proton environments. For the unsubstituted this compound, three aromatic protons and one N-H proton are expected.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H7~9.1 - 9.3Singlet (s)1HLocated on the pyrimidine ring.
H5~8.8 - 9.0Singlet (s)1HLocated on the pyrimidine ring.
H3~8.2 - 8.4Singlet (s)1HLocated on the pyrazole ring.
N1-H> 13.0Broad Singlet (br s)1HHighly deshielded due to its acidic nature. Signal may broaden or disappear with traces of water. A D₂O exchange experiment will confirm this assignment.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The assignments are based on data from related pyrazolo[3,4-d]pyrimidine systems as specific data for the 4,3-d isomer is sparse in the provided results.[1][4]

¹³C NMR Spectrum: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C5~155 - 158Quaternary carbon in the pyrimidine ring.
C7~152 - 154CH carbon in the pyrimidine ring.
C3a~145 - 150Quaternary carbon at the ring junction.
C7a~135 - 140Quaternary carbon at the ring junction.
C3~130 - 135CH carbon in the pyrazole ring.

Note: These are estimated chemical shift ranges based on related heterocyclic systems.[1][5] Techniques like HMQC and HMBC can be used for unambiguous assignment.[4]

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert Sample C->D E Lock & Shim D->E F Acquire FID (¹H & ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Assign Peaks & Interpret Structure H->I

Caption: NMR workflow from sample preparation to structural analysis.

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle of the Technique

Chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's natural vibrational frequency is passed through a sample, the energy is absorbed. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), creating a unique "fingerprint" that reveals the presence of functional groups like N-H, C-H, C=N, and C=C.

Experimental Protocol (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • Rationale: ATR-FTIR is a modern technique that requires minimal sample preparation for solids. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for the measurement of its IR absorption.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

    • Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the crystal.

2. Data Acquisition:

  • Rationale: A background scan is essential to subtract the IR absorption from ambient air (CO₂, H₂O) and the instrument itself, ensuring that the final spectrum contains only the sample's data.

  • Procedure:

    • Collect Background: With the clean, empty ATR crystal in place, run a background scan.

    • Apply Sample: Position the sample on the crystal.

    • Apply Pressure: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

    • Collect Sample Spectrum: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Expected Results

The IR spectrum will show characteristic absorption bands corresponding to the functional groups within the this compound structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3150 - 3300N-H StretchPyrazole N-HMedium to strong, potentially broad.
3000 - 3100C-H StretchAromatic C-HWeak to medium, sharp peaks.
1650 - 1400C=N and C=C StretchPyrimidine and Pyrazole RingsMultiple medium to strong, sharp bands. This region is characteristic of the heterocyclic ring system.[6]
1400 - 1000In-plane BendingC-H and Ring VibrationsComplex pattern of bands (fingerprint region).
900 - 675Out-of-plane BendingAromatic C-H "oop"Medium to strong bands, characteristic of the substitution pattern.[7]

Note: Specific frequencies are based on general values for pyrazole and pyrimidine rings.[6][8]

IR (ATR) Experimental Workflow

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F

Caption: IR (ATR) workflow for functional group identification.

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, offering definitive proof of a compound's identity.

Principle of the Technique

MS works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar, thermally labile molecules like many pharmaceutical compounds.[9][10] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it easy to identify the molecular weight.

Experimental Protocol (Direct Infusion ESI-MS)

1. Sample Preparation:

  • Rationale: For ESI, the sample must be in a dilute solution in a polar, volatile solvent. The addition of a small amount of acid (like formic acid) promotes protonation, enhancing the signal for the [M+H]⁺ ion in positive ion mode.

  • Procedure:

    • Prepare a stock solution of the this compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).

    • Create a dilute working solution by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of 1-10 µg/mL.

    • Add 0.1% formic acid to the final solution to aid in protonation.

2. Data Acquisition:

  • Rationale: Direct infusion analysis involves introducing the sample solution directly into the MS source via a syringe pump. This is a quick method for confirming the molecular weight of a pure compound.

  • Procedure:

    • Set the mass spectrometer to positive ion detection mode.

    • Load the sample solution into a syringe and place it in a syringe pump connected to the ESI source.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong ion signal.

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-300).

Data Interpretation and Expected Results

Molecular Ion Peak: For this compound (C₅H₄N₄), the exact neutral mass is 120.0436 Da.[3]

Ion SpeciesCalculated m/zExpected Observation
[M+H]⁺121.0514This will be the base peak (most intense peak) in the spectrum. HRMS analysis should confirm this mass to within 5 ppm.
[M+Na]⁺143.0333An adduct with sodium ions, often observed as a smaller peak.

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur in the source. Electron Ionization (EI) studies of related pyrazolo[3,4-d]pyrimidines show characteristic fragmentation patterns that can also be informative.[11]

  • Primary Fragmentation: The main fragmentation pathway involves the decomposition of the pyrimidine ring.

  • Expected Fragments:

    • Loss of HCN (27 Da) from the pyrimidine ring.

    • Loss of a cyano radical (•CN, 26 Da).

    • These initial losses are often followed by further sequential eliminations.[11]

m/zPossible IdentityNotes
121[M+H]⁺Protonated molecular ion.
94[M+H - HCN]⁺Loss of hydrogen cyanide from the pyrimidine portion.
95[M+H - CN]⁺Loss of a cyano radical.

MS (ESI) Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis A Prepare Dilute Solution (1-10 µg/mL in MeOH) B Add 0.1% Formic Acid A->B C Load Sample into Syringe Pump B->C D Direct Infusion into ESI Source C->D E Acquire Spectrum (Positive Ion Mode) D->E F Identify [M+H]⁺ Peak E->F G Confirm Molecular Weight & Formula (HRMS) F->G H Analyze Fragmentation Pattern G->H

Caption: MS (ESI) workflow for molecular weight and formula confirmation.

Conclusion

The structural elucidation of this compound and its derivatives is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework and atom connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the N-H and aromatic ring systems. Finally, mass spectrometry confirms the exact molecular weight and elemental composition, providing the ultimate verification of the compound's identity. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this important class of molecules, accelerating the pace of drug discovery and development.

References

Advanced Chromatographic and Spectrometric Analysis of 1H-pyrazolo[4,3-d]pyrimidine Compounds: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-pyrazolo[4,3-d]pyrimidines in Modern Drug Discovery

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These nitrogen-rich bicyclic systems are isomers of the well-known purine bases and have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, antiviral efficacy, and anticancer properties. Their structural versatility allows for substitution at various positions, enabling the fine-tuning of their pharmacological profiles.

Given their prominence in drug discovery and development, the robust and reliable analytical characterization of this compound derivatives is paramount. This application note provides a comprehensive guide to the analysis of these compounds using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the nuances of method development, provide detailed protocols, and discuss the interpretation of the generated data, all while grounding our recommendations in established scientific principles and regulatory expectations.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[1] For 1H-pyrazolo[4,3-d]pyrimidines, which often possess polar functional groups and are typically solids at room temperature, reversed-phase HPLC (RP-HPLC) is the method of choice.

The Foundational Principle: Reversed-Phase Chromatography

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the polar mobile phase.

Method Development Strategy: A Step-by-Step Approach

A systematic approach to method development is crucial for achieving a robust and reliable separation. The goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes with time in the chemical, physical, or microbiological properties of the drug substance and drug product, and that is specific so that the contents of the active ingredient, degradation products, and other components of interest can be accurately measured without interference.[2][3]

Step 1: Analyte Characterization

Before initiating method development, it is essential to understand the physicochemical properties of the target this compound compound, including its solubility, pKa, and UV absorbance spectrum. This information will guide the selection of the appropriate column, mobile phase, and detector settings.

Step 2: Column Selection

For the analysis of heterocyclic compounds like pyrazolopyrimidines, C18 (octadecylsilane) columns are the most common starting point due to their versatility and wide range of hydrophobicity.[4] Columns with end-capping are generally preferred to minimize peak tailing caused by the interaction of basic nitrogen atoms with residual acidic silanol groups on the silica support.

Step-by-Step HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: A streamlined workflow for the HPLC analysis of this compound compounds.

Step 3: Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation. A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Since 1H-pyrazolo[4,3-d]pyrimidines contain basic nitrogen atoms, controlling the pH is crucial. A slightly acidic mobile phase (pH 3-4) is often a good starting point to ensure the consistent protonation of the analytes, leading to sharper peaks. Buffers such as phosphate or acetate are commonly employed.[5]

  • Gradient Elution: For complex mixtures containing compounds with a wide range of polarities, a gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve adequate separation of all components within a reasonable timeframe.

Step 4: Detection

Most this compound compounds possess chromophores that allow for detection using a UV-Vis detector. The selection of the detection wavelength should be based on the UV spectrum of the analyte, typically at the wavelength of maximum absorbance (λmax) to ensure high sensitivity.

Detailed HPLC Protocol (Exemplary)

This protocol provides a starting point for the analysis of a generic this compound derivative. Method optimization will be required for specific compounds.

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A high-quality, end-capped C18 column suitable for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH for consistent protonation and good peak shape. Volatile, making it compatible with MS detection if needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient 10-90% B over 20 minutesA starting gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detector Diode Array Detector (DAD)Allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.
Detection λ 254 nm (or λmax of the compound)A common wavelength for aromatic compounds; λmax should be determined experimentally.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once a suitable HPLC method has been developed, it must be validated to ensure that it is fit for its intended purpose. Method validation is a regulatory requirement and is performed according to the International Council for Harmonisation (ICH) guidelines.[1]

Key Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.999 (for DAD)
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.80-120% of the test concentration for assay; from reporting threshold to 120% of the specification for impurities.
Accuracy The closeness of the test results obtained by the method to the true value.98.0% to 102.0% recovery
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

While HPLC is ideal for the primary analysis of this compound compounds, GC-MS is a powerful complementary technique for the analysis of volatile and semi-volatile impurities that may be present from the synthetic process.[6] It also provides invaluable structural information through the analysis of mass spectral fragmentation patterns.

The Foundational Principle: GC-MS

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a long, thin capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

Sample Preparation: The Gateway to Successful Analysis

Proper sample preparation is critical for GC-MS analysis. The primary goal is to introduce the analyte into the GC system in a volatile solvent and free from non-volatile materials that could contaminate the instrument.

  • Solvent Selection: Use volatile organic solvents such as dichloromethane, ethyl acetate, or methanol. Avoid non-volatile solvents like DMSO or water.

  • Derivatization: For 1H-pyrazolo[4,3-d]pyrimidines that have low volatility due to the presence of polar functional groups (e.g., -NH, -OH), derivatization may be necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility by replacing active hydrogens with less polar trimethylsilyl groups.

  • Clean-up: Ensure the sample is free of particulate matter by filtering or centrifugation.

Step-by-Step GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Dissolve in Volatile Solvent derivatize Derivatization (if needed) start->derivatize cleanup Filter/Centrifuge derivatize->cleanup inject Inject into GC cleanup->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize fragment Fragmentation ionize->fragment detect Mass Detection fragment->detect tic Total Ion Chromatogram detect->tic ms Mass Spectrum Analysis tic->ms identify Compound Identification ms->identify

Caption: A comprehensive workflow for the GC-MS analysis of this compound compounds.

Detailed GC-MS Protocol (Exemplary)

This protocol provides a general starting point. The temperature program and other parameters should be optimized based on the volatility of the specific analytes.

Parameter Condition Rationale
Instrument Agilent 7890B GC with 5977A MSD or equivalentA standard and robust GC-MS system.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of compounds.
Injector Temp. 280 °CEnsures complete vaporization of the analytes.
Injection Vol. 1 µLA typical injection volume.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert carrier gas that provides good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Source Temp. 230 °COptimal temperature for ionization.
MS Quad Temp. 150 °COptimal temperature for the mass analyzer.
Ionization Electron Ionization (EI) at 70 eVA standard, high-energy ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 40-550Covers the expected mass range of the parent compound and its fragments.
Data Interpretation: Deciphering the Mass Spectrum

The mass spectrum provides a wealth of structural information. For 1H-pyrazolo[4,3-d]pyrimidines, the fragmentation patterns can be complex but are often predictable. Based on studies of the isomeric 1H-pyrazolo[3,4-d]pyrimidines, the main fragmentation pathways under electron impact often involve:[7]

  • Loss of substituents: The initial fragmentation is often the loss of substituents from the pyrazole or pyrimidine ring.

  • Cleavage of the pyrimidine ring: The pyrimidine ring can undergo cleavage, typically involving the loss of HCN or a cyano radical in successive steps.

  • Cleavage of the pyrazole ring: The pyrazole ring can also fragment, for example, by the loss of a diazomethyl radical if a methyl group is present on the pyrazole nitrogen.

The interpretation of these fragmentation patterns, in conjunction with the retention time, allows for the confident identification of the parent compound and any related impurities.

Troubleshooting Common Analytical Challenges

Even with well-developed methods, analytical challenges can arise. Below are some common issues and their potential solutions.

Problem Potential Cause (HPLC) Solution (HPLC) Potential Cause (GC-MS) Solution (GC-MS)
Peak Tailing Secondary interactions with silanol groups; column degradation.Use an end-capped column; operate at a lower pH; replace the column.Active sites in the injector liner or column.Use a deactivated liner; replace the column.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase pH and organic modifier gradient.[8]Inadequate temperature program.Optimize the temperature ramp rate and hold times.
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use high-purity solvents; clean the injector; ensure proper sample preparation.[9]Carryover from a previous injection; septum bleed.Run a blank gradient; use a high-temperature septum.
No/Low Signal Compound not eluting; detector issue.Use a stronger mobile phase; check detector lamp and settings.Compound decomposition in the injector; poor ionization.Lower the injector temperature; check the MS source.[10]

Conclusion: A Synergistic Approach to Quality Assurance

The comprehensive analytical characterization of this compound compounds is a cornerstone of modern drug development. HPLC and GC-MS are not competing but rather complementary techniques that, when used in concert, provide a holistic understanding of the purity, stability, and identity of these important therapeutic agents. The detailed protocols and method development strategies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their compounds, ultimately contributing to the development of safe and effective medicines.

References

Application Notes and Protocols for Utilizing the 1H-pyrazolo[4,3-d]pyrimidine Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized oncology, but a significant challenge remains: achieving selectivity.[3] The human kinome comprises over 500 members, many of which share highly conserved ATP-binding sites. This structural similarity makes it difficult to design inhibitors that block a specific pathogenic kinase without affecting other, essential kinases, which can lead to off-target toxicity.[3]

In this context, medicinal chemists seek "privileged scaffolds"—core molecular structures that serve as versatile templates for developing potent and selective inhibitors against various targets. The 1H-pyrazolo[4,3-d]pyrimidine core has emerged as one such scaffold. Its structure is a bioisostere of the adenine ring of ATP, allowing molecules based on this scaffold to effectively compete with ATP and bind to the hinge region of the kinase active site, a critical anchoring point for many inhibitors.[4][5][6] Through focused chemical modification, this scaffold can be adapted to target a wide array of oncogenic kinases with high specificity.[4][6]

These application notes provide a comprehensive guide to leveraging the this compound scaffold, from the rationale of its design to detailed protocols for synthesis and biological evaluation.

The this compound Scaffold: A Privileged Core for Kinase Targeting

Structural Rationale for Kinase Binding

The efficacy of the pyrazolopyrimidine scaffold stems from its intrinsic ability to mimic the hydrogen bonding pattern of adenine within the ATP-binding pocket of a kinase. The nitrogen atoms on the fused ring system act as hydrogen bond donors and acceptors, forming critical interactions with the backbone amide and carbonyl groups of the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This anchoring is a foundational element for high-affinity binding.[6][7]

The true power of the scaffold lies in its synthetic tractability. Different positions on the pyrazolo[4,3-d]pyrimidine core can be functionalized to extend into other pockets of the active site, thereby dictating the inhibitor's potency and selectivity profile.

cluster_0 This compound Scaffold cluster_1 Key Interaction & Modification Sites scaffold scaffold A Position 3 (R1): Projects towards solvent front. Influences selectivity and solubility. scaffold->A R1 B Position 5 (R2): Targets specificity pockets. Can be modified for covalent binding. scaffold->B R2 C Position 7 (R3): Key for hinge region interaction. Modulates core potency. scaffold->C R3 D Hinge Binding: Core pyrimidine nitrogens form H-bonds with kinase hinge region. C->D

Caption: General structure of the this compound scaffold and key modification sites.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded potent inhibitors for a diverse range of kinases. The functional groups at positions 3, 5, and 7 are particularly crucial for determining the target profile. While the closely related 1H-pyrazolo[3,4-d]pyrimidine isomer is more widely published, the principles of SAR are largely transferable.[8][9][10][11] A notable example for the specific this compound scaffold is the development of highly selective CDK7 inhibitors.[12]

PositionModification TypeImpact on Activity & SelectivityExample Kinase Targets
N1 Alkyl, Aryl groupsOccupies a hydrophobic pocket; can influence selectivity.Src, BTK, EGFR[8][11][13]
C3 Small alkyl (e.g., isopropyl)Often conserved for optimal fit in the ATP pocket.[12]CDK family[12]
C5 Thio-linked chains (e.g., piperidine)Extends into the ribose-binding pocket, enhancing potency and selectivity.[12]CDK7[12]
C7 Substituted amino groups (e.g., biphenyl)Forms key interactions deep within the active site, often critical for potency.[12]CDK7, Src, EGFR[12][14][15]

Application Protocol I: General Synthesis of a this compound Core

Rationale: The synthesis of a pyrazolopyrimidine library typically begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. The following is a generalized, conceptual workflow. Specific reagents and conditions must be optimized for the desired substituents. A common strategy involves reacting a substituted aminopyrazole with a formic acid equivalent to form the pyrimidine ring. Subsequent selective halogenation at key positions allows for diversification through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[8]

Caption: Generalized synthetic workflow for this compound derivatives.

Application Protocol II: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This protocol describes a homogeneous, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. As the inhibitor concentration increases, kinase activity decreases, leading to a lower ADP level and a reduced luminescent signal.[1]

Materials:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration near the Km for the kinase, if known)

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. The highest concentration should be sufficient to achieve full inhibition (e.g., starting at 1 mM). c. Include a "no inhibitor" control (DMSO only) and a "no kinase" background control.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Prepare a kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range. c. Add 4 µL of the kinase/substrate mix to each well. d. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Prepare an ATP solution in Kinase Assay Buffer. f. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. g. Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection (as per ADP-Glo™ protocol): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the "no kinase" background signal from all other wells. c. Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest inhibitor concentration as 0% activity. d. Plot the percent inhibition against the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Application Protocol III: Cell-Based Assays for Cellular Potency and Target Engagement

Rationale: While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a desired biological effect.[16][17][18] Measuring the phosphorylation of a known downstream substrate provides direct evidence of target engagement, while proliferation assays measure the ultimate anti-cancer outcome.[19]

A. Cellular Target Engagement: Western Blot for Substrate Phosphorylation

Objective: To determine if the inhibitor blocks the activity of its target kinase within intact cells by measuring the phosphorylation status of a key downstream substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Plate cancer cells known to have an active signaling pathway dependent on the target kinase (e.g., MDA-MB-231 for Src inhibitors) in 6-well plates.[8] b. Allow cells to adhere and grow to 70-80% confluency. c. Treat cells with a range of concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Src Tyr416). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, indicates successful target inhibition in the cellular context.

A 1. Cell Treatment Plate cells, treat with inhibitor (dose-response) B 2. Cell Lysis Harvest proteins with lysis buffer + inhibitors A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Western Transfer Transfer to PVDF membrane D->E F 6. Immunoblotting Probe with phospho-specific Ab, then total Ab, then loading control E->F G 7. Detection & Analysis Quantify band intensity F->G

Caption: Workflow for assessing cellular target engagement via Western Blot.

B. Cellular Proliferation/Viability Assay

Objective: To measure the effect of the inhibitor on cancer cell growth and determine the half-maximal growth inhibitory concentration (GI50).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well clear-bottom plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted test compounds to the wells. Include a DMSO vehicle control and a "no cell" blank control.

  • Incubation: Incubate the plates for 72 hours (or a duration equivalent to several cell doubling times).

  • Assay: Add a viability reagent such as MTS or CCK-8 to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Subtract the blank control, normalize the data to the DMSO control (100% viability), and plot the results to calculate the GI50 value using a sigmoidal dose-response curve fit.

Conclusion

The this compound scaffold is a validated and highly adaptable core for the development of potent and selective kinase inhibitors. Its bioisosteric resemblance to adenine provides a strong foundation for ATP-competitive binding, while its synthetic accessibility allows for extensive structure-activity relationship exploration to optimize for specific kinase targets. The successful progression of drug candidates based on the broader pyrazolopyrimidine family, such as the BTK inhibitor Ibrutinib, underscores the therapeutic potential of this scaffold class.[4][6] By employing the systematic protocols for biochemical and cellular evaluation outlined here, researchers can effectively characterize novel inhibitors, validate their mechanism of action, and advance promising candidates through the drug discovery pipeline.

References

Application Notes and Protocols: 1H-pyrazolo[4,3-d]pyrimidine Derivatives in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 1H-pyrazolo[4,3-d]pyrimidine derivatives in the discovery of novel anti-cancer therapeutics. It covers the underlying mechanism of action, synthetic strategies, and detailed protocols for in vitro and in vivo evaluation.

The Strategic Advantage of the this compound Scaffold

The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for diverse biological targets. Its structural resemblance to the native purine bases (adenine and guanine) makes it an ideal starting point for designing inhibitors that target ATP-binding sites in enzymes, particularly protein kinases. Dysregulation of kinase activity is a fundamental mechanism in the development and progression of many cancers, making them prime targets for therapeutic intervention.

A key focus for this class of compounds has been the inhibition of Cyclin-Dependent Kinases (CDKs), a family of enzymes critical for cell cycle regulation. In many cancers, CDKs are overactive, leading to uncontrolled cell division. Derivatives of this compound have been designed to selectively fit into the ATP-binding pocket of specific CDKs, blocking their activity and thereby halting the proliferation of cancer cells.

Mechanism_of_Action cluster_CellCycle Cell Cycle Progression cluster_Kinase Kinase Activity G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinase (CDK) CDK->G1 drives transition CDK->S CDK->G2 CDK->M Phospho_Substrate Phosphorylated Substrate CDK->Phospho_Substrate phosphorylates ATP ATP ATP->CDK Substrate Substrate Protein Substrate->CDK Inhibitor This compound Derivative Inhibitor->CDK inhibits CellCycle_Arrest Cell Cycle Arrest & Apoptosis Inhibitor->CellCycle_Arrest leads to

Caption: Mechanism of action for this compound derivatives as CDK inhibitors.

Synthetic Protocols: Building the Core and Introducing Diversity

The synthesis of a library of this compound derivatives is a critical step in exploring their structure-activity relationship (SAR). A common and effective synthetic route involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

Protocol 2.1: General Synthesis of the 1H-pyrazolo[4,3-d]pyrimidin-7-amine Core

This protocol describes a foundational step for creating the core scaffold, which can then be further functionalized.

Materials:

  • Substituted 3-amino-4-cyanopyrazole

  • Formamide (reagent grade)

  • Sodium methoxide (catalytic amount)

  • Ethanol (for recrystallization)

  • Standard reflux and filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted 3-amino-4-cyanopyrazole with an excess of formamide.

  • Add a catalytic amount of sodium methoxide to the mixture.

  • Heat the reaction mixture to 160-180°C and maintain under reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.

  • Pour the cooled mixture into ice-cold water to fully precipitate the solid.

  • Collect the crude product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

  • Purify the crude 1H-pyrazolo[4,3-d]pyrimidin-7-amine by recrystallization from ethanol or by column chromatography.

Causality Behind Experimental Choices:

  • Formamide: Serves as the source of the C7-N6-C5 portion of the pyrimidine ring, undergoing a cyclocondensation reaction with the amino and cyano groups of the pyrazole precursor.

  • Sodium Methoxide: Acts as a base to deprotonate the amino group, increasing its nucleophilicity and facilitating the initial attack on the formamide carbon, thereby catalyzing the cyclization.

Protocol 2.2: Diversification via Suzuki Cross-Coupling

To explore the SAR, substituents are often introduced at various positions of the scaffold. The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups.

Materials:

  • Halogenated this compound derivative (e.g., a bromo- or iodo-substituted scaffold)

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed, oven-dried reaction vessel, add the halogenated this compound derivative, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the mixture to 80-110°C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthetic_Workflow Start Pyrazole Precursor (e.g., 3-amino-4-cyanopyrazole) Step1 Pyrimidine Ring Formation (with Formamide) Start->Step1 Core This compound Core Step1->Core Step2a Halogenation Core->Step2a Step2b Other Functionalization Core->Step2b Diversified_Core Functionalized Core Step2a->Diversified_Core Step2b->Diversified_Core Step3 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Diversified_Core->Step3 Library Diverse Library of Derivatives Step3->Library

Caption: Workflow for the synthesis and diversification of this compound derivatives.

In Vitro Evaluation: From Cellular Viability to Target Engagement

A tiered approach is used for in vitro evaluation, starting with broad screening for anti-proliferative activity and progressing to specific assays to confirm the mechanism of action.

Protocol 3.1: Cell Viability Assessment using the MTT Assay

This initial assay determines the concentration-dependent effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include vehicle control (DMSO) and positive control (e.g., a known CDK inhibitor like Palbociclib) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 3.2: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • A detection system, such as the ADP-Glo™ Kinase Assay, which measures ADP production.

  • White, opaque 384-well plates

Procedure:

  • Reaction Setup: Add the kinase, peptide substrate, and serially diluted this compound derivative to the wells of the plate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the produced ADP into a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Summary Table: In Vitro Profiling
Compound IDTarget KinaseKinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)HCT116 Cell Viability IC₅₀ (µM)
PYR-001 CDK2/Cyclin A8.50.250.40
PYR-002 CDK4/Cyclin D115.20.801.10
PYR-003 CDK9/Cyclin T12.10.090.15
Palbociclib CDK4/Cyclin D1110.080.12

In Vivo Efficacy Assessment in Xenograft Models

Promising candidates from in vitro studies must be evaluated for their anti-tumor activity and tolerability in a living organism.

Protocol 4.1: Subcutaneous Xenograft Tumor Growth Inhibition Study

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line for implantation

  • Matrigel (optional, for improved tumor take-rate)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Animal handling and dosing equipment

  • Digital calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using the formula: Volume = (Length × Width²)/2.

  • Randomization and Dosing: Randomize the mice into groups (e.g., vehicle control, test compound at different doses, positive control). Begin dosing according to the predetermined schedule (e.g., once daily oral gavage).

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology). Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Self-Validation and Trustworthiness:

  • All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

  • Inclusion of a positive control group with a known anti-cancer agent helps validate the experimental model.

  • Regular monitoring of body weight and clinical signs is crucial for assessing the toxicity and tolerability of the test compound.

Application Notes & Protocols: Development of 1H-Pyrazolo[4,3-d]pyrimidine-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure that serves as a cornerstone in modern medicinal chemistry, largely due to its bioisosteric relationship with the adenine core of ATP.[1][2] This structural mimicry allows it to effectively compete for the ATP-binding site of numerous protein kinases, many of which are pivotal in inflammatory signaling cascades. This guide provides an in-depth exploration of the design, synthesis, and evaluation of this compound derivatives as potent and selective anti-inflammatory agents. We delve into the critical signaling pathways they target, offer validated, step-by-step protocols for their synthesis and biological assessment, and discuss the interpretation of structure-activity relationship (SAR) data to guide lead optimization. This document is intended for researchers, scientists, and drug development professionals dedicated to discovering next-generation anti-inflammatory therapeutics.

Mechanistic Rationale: Targeting Key Inflammatory Kinases

Inflammation is a complex biological response mediated by a network of signaling pathways. The therapeutic efficacy of this compound derivatives stems from their ability to inhibit key enzymatic nodes within these networks. Understanding these targets is crucial for both rational drug design and the interpretation of biological data.

The Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors that drive immune responses and inflammation.[3] Dysregulation of this pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis.[4] Selective JAK inhibitors can potently suppress the inflammatory response.[5]

  • Mechanism of Action: Cytokines bind to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to induce the transcription of pro-inflammatory genes. This compound inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of JAKs (e.g., JAK2, JAK3) and preventing the phosphorylation cascade.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization Gene Inflammatory Gene Transcription Dimer->Gene 5. Nuclear Translocation & Gene Activation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Cyclooxygenase (COX) and Prostaglandin Synthesis

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[7]

  • Mechanism of Action: While many pyrimidine-based compounds act as direct COX inhibitors[1], some 1H-pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the expression of the COX-2 protein, representing an upstream regulatory mechanism.[8] By reducing the amount of available COX-2 enzyme, these compounds effectively decrease the production of inflammatory prostaglandins.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  PLA2 PLA2 PLA2 PGs Prostaglandins (PGE2) AA->PGs  COX-1/COX-2 COX COX-1 / COX-2 Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor This compound (Suppresses Expression) Inhibitor->COX Inhibition

Caption: The Prostaglandin synthesis pathway via COX enzymes.

Design and Synthetic Strategy

The core this compound scaffold is typically assembled through multi-step synthesis. A common and effective route involves the initial construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring.[9]

Protocol 1: General Synthesis of a 1-Methyl-3-propyl-5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7-amine Derivative

This protocol is a representative example adapted from methodologies reported in the literature for creating a library of analogs for SAR studies.[9]

Rationale: This multi-step synthesis builds the core scaffold first, allowing for late-stage diversification at the 5- and 7-positions, which is an efficient strategy for exploring structure-activity relationships. The choice of methylhydrazine establishes the N1-methyl group, and the use of different amines in the final step allows for probing interactions in the solvent-exposed region of a kinase binding pocket.

Materials:

  • Ethyl 2-cyano-3-oxohexanoate

  • Methylhydrazine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Various primary or secondary amines (e.g., 4-aminophenol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH), Dioxane

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Step A: Synthesis of 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile.

    • To a solution of ethyl 2-cyano-3-oxohexanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting material.

    • Remove the solvent under reduced pressure. The resulting crude product is often used directly in the next step without further purification.

  • Step B: Synthesis of 1-methyl-3-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • Reflux the crude product from Step A in an excess of formamide for 8-12 hours.

    • Cool the reaction mixture, and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrazolopyrimidinone intermediate.

  • Step C: Synthesis of 4-chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Gently reflux the pyrazolopyrimidinone from Step B in an excess of phosphorus oxychloride (POCl₃) for 3-5 hours. (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE).

    • Carefully quench the reaction by pouring it slowly onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chloro-intermediate.

  • Step D: Amination to Yield the Final Product.

    • Dissolve the chloro-intermediate from Step C (1.0 eq) in a suitable solvent like ethanol or dioxane.

    • Add the desired amine (e.g., 4-aminophenol, 1.2 eq) and a base such as triethylamine (2.0 eq).

    • Reflux the mixture for 6-18 hours, monitoring by TLC.

    • Cool the reaction, and collect the precipitated product by filtration.

    • Purify the product by recrystallization or column chromatography to obtain the final compound.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC). The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[9]

Biological Evaluation Protocols

Once synthesized, the compounds must be evaluated for their biological activity. A tiered screening approach is typically employed, starting with in vitro enzyme assays and progressing to cell-based models of inflammation.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay for JAK3)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ system quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of kinase inhibition. Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.

Materials:

  • Recombinant human JAK3 enzyme (e.g., from SignalChem)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in 100% DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the JAK3 enzyme and substrate to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution (prepared in kinase buffer at 2.5x the final desired concentration, e.g., 10 µM).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the ADP produced and thus to kinase activity.

  • Normalize the data: 0% inhibition (DMSO control) and 100% inhibition (no enzyme or no ATP control).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cellular Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)

Rationale: This cell-based assay assesses the ability of a compound to inhibit an inflammatory response in a relevant cell type. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages via the TLR4 pathway, leading to the production of inflammatory mediators like Nitric Oxide (NO).[9] Measuring NO production provides a robust readout of the compound's anti-inflammatory efficacy at the cellular level. A concurrent cytotoxicity assay is essential to ensure that the observed reduction in NO is not simply due to cell death.

Cellular_Assay_Workflow Start Start Seed 1. Seed RAW 264.7 cells in 96-well plates Start->Seed Incubate1 2. Incubate 24h (allow cells to adhere) Seed->Incubate1 Pretreat 3. Pre-treat cells with Test Compounds (1h) Incubate1->Pretreat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate2 5. Incubate 24h Stimulate->Incubate2 Supernatant 6. Collect Supernatant for NO Assay Incubate2->Supernatant MTT 7. Add MTT Reagent to remaining cells for Viability Assay Incubate2->MTT Griess 8a. Perform Griess Assay (Measure Nitrite) Supernatant->Griess ReadMTT 8b. Solubilize Formazan & Read Absorbance MTT->ReadMTT Analyze 9. Analyze Data (Calculate IC50 & CC50) Griess->Analyze ReadMTT->Analyze End End Analyze->End

Caption: Experimental workflow for the cellular anti-inflammatory assay.

Materials:

  • RAW 264.7 murine macrophage cell line (ATCC)

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Promega)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cell Viability Measurement (MTT Assay):

    • To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL in PBS).

    • Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the cellular IC₅₀ value by non-linear regression.

  • Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC₅₀ (cytotoxic concentration 50%) value.

  • A therapeutically promising compound should have a cellular IC₅₀ for NO inhibition that is significantly lower than its CC₅₀.

Data Presentation and Interpretation

Systematic evaluation of synthesized compounds allows for the development of a Structure-Activity Relationship (SAR). The data should be organized clearly to facilitate comparisons and guide the next round of molecular design.

Table 1: Representative SAR Data for a Hypothetical Series of this compound Analogs

Compound IDR-Group at C7-positionJAK3 IC₅₀ (µM)RAW 264.7 NO IC₅₀ (µM)RAW 264.7 CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Ref-1 -NH-(4-hydroxyphenyl)0.0500.25> 50> 200
Cpd-2 -NH-(4-methoxyphenyl)0.0450.21> 50> 238
Cpd-3 -NH-(phenyl)0.2101.50> 50> 33
Cpd-4 -NH-(4-fluorophenyl)0.0880.49> 50> 102
Cpd-5 -piperazin-1-yl1.5008.90> 50> 5.6

Interpretation:

  • Expertise-Driven Insight: The data suggests that an aniline moiety at the C7 position is crucial for activity. The phenolic hydroxyl group in Ref-1 provides potent activity, likely through a key hydrogen bond interaction in the kinase active site.

  • SAR Analysis: Replacing the hydroxyl with a methoxy group (Cpd-2 ) retains, and slightly improves, potency, indicating that a hydrogen bond donor is not strictly required and that hydrophobic/van der Waals interactions are significant. Removal of the substituent (Cpd-3 ) leads to a marked decrease in activity, highlighting the importance of substitution at this position. The bulky piperazine group (Cpd-5 ) is poorly tolerated, suggesting steric constraints in the binding pocket.

  • Trustworthiness: All compounds show low cytotoxicity (CC₅₀ > 50 µM), confirming that the observed anti-inflammatory effect is specific and not an artifact of cell death. The high Selectivity Index for the lead compounds (Ref-1 , Cpd-2 ) indicates a favorable therapeutic window.

References

The Emerging Role of 1H-Pyrazolo[4,3-d]pyrimidines in Combating Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-d]pyrimidine scaffold and its isomers, such as the widely studied pyrazolo[3,4-d]pyrimidines, represent a privileged chemical structure in medicinal chemistry. Initially recognized for their activity as kinase inhibitors, these heterocyclic compounds are now at the forefront of research into neurodegenerative diseases, including Alzheimer's and Parkinson's. Their versatility allows them to interact with a range of biological targets, offering multifaceted therapeutic strategies against the complex pathologies of these conditions.

This guide provides an in-depth look at the application of this compound derivatives in neurodegenerative disease research. It combines mechanistic insights with practical, field-proven protocols to empower researchers in their quest for novel therapeutics.

Part 1: Core Therapeutic Strategies and Mechanisms of Action

The therapeutic potential of pyrazolopyrimidines in neurodegeneration stems from their ability to modulate key pathological pathways. The following sections detail the primary mechanisms through which these compounds exert their neuroprotective effects.

Attenuation of Neuroinflammation and Oxidative Stress via Nrf2 Pathway Activation

Neuroinflammation is a hallmark of many neurodegenerative diseases. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Mechanism of Action: A notable example is the compound KKC080096 , identified from a pyrazolo[3,4-d]pyrimidine library.[1][2][3] This compound upregulates the antioxidant enzyme heme oxygenase-1 (HO-1), which in turn exerts anti-inflammatory effects.[1][2] KKC080096 achieves this by binding to Keap1, the inhibitor protein of Nrf2, thus preventing Nrf2 degradation and allowing its translocation to the nucleus to activate antioxidant response elements (AREs).[1][2][3] This leads to the expression of not only HO-1 but other neuroprotective enzymes.[1][2][3] Furthermore, this compound was shown to induce the phosphorylation of AMPK, which also contributes to HO-1 upregulation.[1]

In cellular and animal models of Parkinson's disease, these compounds have been shown to:

  • Suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and TNF-α in activated microglia.[1][2][4]

  • Inhibit the phosphorylation of inflammatory signaling kinases such as IKK, p38, JNK, and ERK.[1][2]

  • Protect dopaminergic neurons from degeneration and improve motor deficits in MPTP-treated mice.[1][4]

Nrf2_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazolopyrimidine Pyrazolo[4,3-d]pyrimidine Derivative (e.g., KKC080096) Pyrazolopyrimidine_in Pyrazolo[4,3-d]pyrimidine Derivative Pyrazolopyrimidine->Pyrazolopyrimidine_in Cellular Uptake Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Ub Ubiquitination & Degradation AMPK AMPK pAMPK p-AMPK Nrf2_nuc Nrf2 ARE Antioxidant Response Element (ARE) Genes HO-1, NQO1, etc. mRNA mRNA Proteins Neuroprotective Proteins cluster_cytoplasm cluster_cytoplasm Proteins->cluster_cytoplasm Neuroprotection & Anti-inflammation

Kinase Inhibition: A Central Strategy

The this compound core is a well-established "hinge-binding" motif for various protein kinases, making it an ideal starting point for designing specific kinase inhibitors.[5][6] Dysregulation of kinase activity is a critical factor in neurodegeneration.[7]

Key Kinase Targets:

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is heavily implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[7][8] Pyrimidine-based compounds have been developed as GSK-3 inhibitors.[9]

  • Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is linked to neuronal cell cycle re-entry and apoptosis, contributing to neuronal loss in AD. Pyrazolo[3,4-d]pyrimidines have been modeled as CDK inhibitors.[5]

  • Discoidin Domain Receptor 1 (DDR1): Dysregulation of this tyrosine kinase may contribute to neurodegenerative diseases.[10]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibitors of LRRK2 are a major focus for Parkinson's disease treatment research.[7]

Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

Given the multifactorial nature of Alzheimer's disease, compounds that can simultaneously engage multiple targets are highly desirable. The pyrazolopyrimidine scaffold is well-suited for the design of such MTDLs.[11]

Integrated Therapeutic Actions:

  • Cholinesterase Inhibition: The planar pyrazolopyridine core can bind to the catalytic site of acetylcholinesterase (AChE), a primary target for symptomatic AD treatment.[11][12][13]

  • Inhibition of Amyloid-β (Aβ) Aggregation: By attaching appropriate side chains, these molecules can interact with the peripheral anionic site of AChE, which is known to promote Aβ aggregation.[11][14] This dual-site interaction can prevent the formation of toxic Aβ oligomers and plaques.[14][15]

  • Prevention of Tau Pathology: The same molecules can be designed to bind with GSK-3β, thereby inhibiting the hyperphosphorylation of tau protein and the subsequent formation of NFTs.[11][16]

MTDL_Strategy cluster_AChE Cholinergic Deficit cluster_Abeta Amyloid Cascade cluster_Tau Tau Pathology Pyrazolopyrimidine Pyrazolopyrimidine-Based Multi-Target-Directed Ligand (MTDL) AChE Acetylcholinesterase (AChE) Pyrazolopyrimidine->AChE Inhibits Abeta_agg Aβ Aggregation (Oligomers, Plaques) Pyrazolopyrimidine->Abeta_agg Inhibits GSK3B GSK-3β Pyrazolopyrimidine->GSK3B Inhibits Abeta_mono Aβ Monomers Abeta_mono->Abeta_agg Self & AChE-induced Tau Tau Protein pTau Hyperphosphorylated Tau (NFTs) Tau->pTau GSK3B->Tau Phosphorylates

Part 2: Application Notes for Researchers

Compound Library Screening and Hit Identification

The search for novel neurotherapeutics often begins with high-throughput screening (HTS) of chemical libraries. Pyrazolopyrimidine libraries are valuable starting points.[1][17]

Designing a Screening Cascade:

  • Primary Screen (Target-Based): Begin with a biochemical assay against a specific target, such as a kinase (e.g., GSK-3β) or an enzyme (e.g., PDE9A, AChE).[18][19]

  • Secondary Screen (Cell-Based): Hits from the primary screen should be validated in cell-based models. This step confirms cell permeability and assesses activity in a more physiological context. Examples include:

    • Measuring Nrf2 activation in microglial cells (e.g., BV-2).[1]

    • Assessing neuroprotection against toxins like MPP+ or Aβ oligomers in neuronal cell lines (e.g., SH-SY5Y).[20]

    • Quantifying the inhibition of Aβ production or aggregation in engineered cell lines.[21]

  • Tertiary Screen (In Vivo Models): The most promising candidates should be evaluated in animal models of neurodegenerative disease, such as the MPTP model for Parkinson's disease or transgenic mouse models for Alzheimer's disease.[4][22]

Key Considerations for Assay Development
  • For Nrf2 Activation: Use reporter gene assays (ARE-luciferase) for high-throughput screening. Validate hits by measuring downstream protein expression (HO-1, NQO1) via Western blot or qPCR.[1]

  • For Aβ Aggregation Inhibition: Thioflavin T (ThT) fluorescence assays are standard for monitoring fibril formation.[15] It is crucial to also assess the inhibition of soluble oligomer formation using techniques like size-exclusion chromatography (SEC) or specific ELISAs, as oligomers are considered highly toxic.[15][23]

  • For Kinase Inhibition: Initial screening is often performed using commercial kinase panel services.[19] Follow-up IC50 determinations should be performed using purified enzymes and appropriate substrates. Cellular target engagement can be confirmed by measuring the phosphorylation of a known substrate in treated cells.

Quantitative Data Summary

Compound Class/ExamplePrimary Target(s)Disease ModelKey Findings & EfficacyReference
KKC080096 Keap1-Nrf2Parkinson's Disease (MPTP mouse model, BV-2 microglia)Induces HO-1, suppresses neuroinflammation, protects dopaminergic neurons.[1][2][3]
KKC080106 Keap1-Nrf2Parkinson's Disease (MPTP mouse model)Activates Nrf2 signaling, protects nigral dopaminergic neurons, good bioavailability.
Pyrazolopyrimidinones PDE9AAlzheimer's DiseaseCompound 1k showed an IC50 of 2.0 nM against PDE9, with good metabolic stability.[18]
Triazolopyrimidine-quinoline hybrids AChE, BuChE, Aβ AggregationAlzheimer's DiseaseCompound 10d showed potent AChE inhibition (IC50 = 42 nM) and inhibited Aβ aggregation.[14]
Pyrazolo[1,5-a]pyrimidines AcetylcholinesteraseAlzheimer's DiseaseCompound 3l displayed significant AChE inhibition (62.80 ± 0.06%).[12]

Part 3: Experimental Protocols

The following protocols are generalized methodologies based on published research. Researchers should optimize these protocols for their specific compounds and experimental systems.

Protocol 1: In Vitro Aβ (1-42) Aggregation Inhibition Assay (ThT-Based)

Objective: To assess the ability of a test compound to inhibit the formation of amyloid-β fibrils.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ Peptide Preparation: a. Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric. b. Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C. c. Immediately before use, reconstitute the peptide film in a small volume of DMSO and then dilute to the final working concentration in ice-cold Assay Buffer.

  • Assay Setup: a. Prepare serial dilutions of the test compound (e.g., from a 10 mM DMSO stock) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). b. In a 96-well plate, add:

    • Test compound at various concentrations.
    • Aβ (1-42) solution (final concentration typically 10-20 µM).
    • Control wells: Aβ (1-42) with vehicle (DMSO) and buffer alone (blank).

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate at 37°C with gentle shaking (e.g., 250 rpm) for 24-48 hours to induce fibrillization.[15]

  • ThT Measurement: a. Prepare a fresh ThT solution (e.g., 5 µM) in the Assay Buffer. b. Add ThT solution to each well of the assay plate. c. Incubate for 5 minutes in the dark. d. Measure fluorescence using the plate reader.

  • Data Analysis: a. Subtract the blank reading from all wells. b. Calculate the percentage inhibition of aggregation for each compound concentration relative to the vehicle control. c. Plot the percentage inhibition against compound concentration and determine the IC50 value.

Protocol 2: Cellular Neuroprotection Assay in an MPP+ Model of Parkinsonism

Objective: To evaluate if a test compound can protect neuronal cells from a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Test compound

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • 96-well tissue culture plates

Procedure:

  • Cell Plating: a. Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10^4 cells/well. b. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment: a. Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 2-24 hours). This allows the compound to induce protective mechanisms like Nrf2 activation. b. Include a vehicle control (DMSO).

  • Toxin Challenge: a. After pre-treatment, add MPP+ to the wells to a final concentration that induces ~50% cell death (this concentration must be determined empirically, often 0.5-2 mM). Do not add MPP+ to the "no toxin" control wells. b. Incubate for an additional 24-48 hours.

  • Viability Assessment: a. Remove the culture medium. b. Add fresh medium containing the cell viability reagent according to the manufacturer's instructions. c. Incubate for the recommended time (e.g., 1-4 hours for MTT). d. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated, no-toxin control wells (representing 100% viability). b. Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the MPP+-only treated wells. c. Determine the EC50 value for neuroprotection.

Workflow_Diagram cluster_Discovery Discovery & In Vitro Validation cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials LibScreen 1. Library Screening (e.g., Pyrazolopyrimidine Library) BiochemAssay 2. Primary Biochemical Assay (Kinase, Enzyme, Binding) LibScreen->BiochemAssay CellAssay 3. Secondary Cellular Assays (Toxicity, Target Engagement, Neuroprotection, Anti-inflammatory) BiochemAssay->CellAssay Validate Hits SAR 4. Lead Optimization (SAR) Improve Potency & Properties CellAssay->SAR Identify Leads SAR->BiochemAssay Iterate ADME 5. ADME/Tox Profiling (Metabolic Stability, BBB Penetration) SAR->ADME AnimalModel 6. In Vivo Efficacy Studies (e.g., MPTP, 5xFAD mice) ADME->AnimalModel PKPD 7. PK/PD Modeling (Dose-Response Relationship) AnimalModel->PKPD Clinical 8. Clinical Candidate Selection & Human Trials PKPD->Clinical

Conclusion

The this compound scaffold and its related structures are a fertile ground for the discovery of novel therapeutics for neurodegenerative diseases. Their proven ability to modulate complex pathways involving neuroinflammation, oxidative stress, protein aggregation, and kinase signaling makes them highly attractive candidates for developing both single-target and multi-target drugs. The protocols and application notes provided herein offer a framework for researchers to effectively explore the potential of this versatile chemical class, paving the way for the next generation of treatments for Alzheimer's, Parkinson's, and related disorders.

References

Application Note & Protocol: High-Throughput Solid-Phase Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pharmacological Significance of the Pyrazolo[4,3-d]pyrimidine Core

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is adept at interacting with the ATP-binding sites of various enzymes, particularly protein kinases.[1] Consequently, derivatives of this core have demonstrated a wide spectrum of biological activities, including potent inhibition of kinases such as Bruton's tyrosine kinase (BTK) and Src tyrosine kinase, which are critical targets in oncology and immunology.[2][3] The therapeutic potential of this scaffold extends to applications as anti-inflammatory agents, microtubule targeting agents, and treatments for acute lung injury, making it a focal point for the development of novel therapeutics.[4][5]

The generation of large, diverse libraries of pyrazolopyrimidine analogues is essential for robust structure-activity relationship (SAR) studies and the identification of lead compounds. Solid-phase organic synthesis (SPOS) offers a superior strategy for this purpose compared to traditional solution-phase chemistry.[6] SPOS streamlines the synthetic process by immobilizing the growing molecule on a polymeric support, which allows for the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing step.[7] This methodology is exceptionally well-suited for automation and the parallel synthesis required for high-throughput library generation.

This document provides a detailed guide to the solid-phase synthesis of a this compound library, leveraging a robust and efficient synthetic strategy. We will delve into the rationale behind the selection of the solid support, linker, and reaction conditions, followed by a step-by-step protocol for synthesis and library diversification.

Strategic Overview: A Modular Approach to Library Synthesis

The successful solid-phase synthesis of a chemical library hinges on a well-designed synthetic route that allows for the modular introduction of diversity elements at specific points in the molecular scaffold. While various strategies exist, a particularly effective method for constructing the related pyrazolo[3,4-d]pyrimidine core, whose principles are directly applicable here, involves an Aza-Wittig/electrocyclic ring closure sequence on a solid support.[6][8] This approach is advantageous as it builds the fused ring system in a convergent manner and allows for the problematic triphenylphosphine oxide byproduct from the Aza-Wittig reaction to be easily washed away from the resin-bound product.[9]

Our strategy involves the following key stages:

  • Immobilization: A suitable pyrazole-based building block is anchored to a solid-phase support, typically via a linker that facilitates stable attachment during synthesis and allows for clean cleavage of the final product.

  • Scaffold Construction: The pyrimidine ring is constructed onto the immobilized pyrazole precursor through a series of chemical transformations.

  • Diversification: Variable building blocks are introduced at specific positions on the heterocyclic core to generate a library of unique analogues.

  • Cleavage and Isolation: The final compounds are cleaved from the solid support, purified, and characterized.

For this protocol, we will focus on a strategy utilizing a Rink Amide resin, which is a popular choice for the synthesis of small molecules, particularly those with a terminal amide functionality or where traceless cleavage is desired under acidic conditions.

Visual Workflow of the Solid-Phase Synthesis

sps_workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis On-Resin Synthesis Cascade cluster_final Cleavage & Analysis Resin Rink Amide Resin LoadedResin Resin-Bound Pyrazole Precursor Resin->LoadedResin  Coupling (DIC, HOBt) Imine Imine Formation (R1-NH2) LoadedResin->Imine Step 1: Diversification Point 1 AzaYlide Aza-Ylide Formation (PPh3) Imine->AzaYlide Step 2 Cyclized Cyclization (R2-NCO) AzaYlide->Cyclized Step 3: Diversification Point 2 Cleavage Cleavage from Resin (TFA) Cyclized->Cleavage Product Final Pyrazolo[4,3-d]pyrimidine Library Cleavage->Product

Figure 1: General workflow for the solid-phase synthesis of pyrazolopyrimidine libraries.

Detailed Application Protocols

The following protocols are based on established methodologies for the solid-phase synthesis of related pyrazolopyrimidine scaffolds and are adapted for this specific application.[6][8] Researchers should ensure all reactions are performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Solid Support: Rink Amide MBHA Resin (0.4 - 0.8 mmol/g loading capacity)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Building Blocks:

    • 5-Amino-1H-pyrazole-4-carboxylic acid (or suitably substituted derivatives)

    • A diverse set of primary amines (R¹-NH₂)

    • A diverse set of isocyanates (R²-N=C=O)

  • Other Reagents: Trimethyl orthoformate, Triphenylphosphine (PPh₃), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

  • Equipment: Solid-phase synthesis vessels, shaker or rotator, filtration apparatus.

Protocol 1: Immobilization of Pyrazole Precursor

Causality: The synthesis begins by covalently attaching the initial pyrazole building block to the solid support. We use a standard peptide coupling method (DIC/HOBt) to form a stable amide bond between the carboxylic acid of the pyrazole and the amine linker of the Rink Amide resin.[7][8] HOBt is included to suppress racemization and improve coupling efficiency.

  • Resin Swelling: Place Rink Amide resin (1.0 eq) in a synthesis vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Pre-activation: In a separate flask, dissolve 5-amino-1H-pyrazole-4-carboxylic acid (3.0 eq) and HOBt (3.0 eq) in DMF. Add DIC (3.0 eq) and allow the solution to pre-activate for 10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the swollen resin. Add DIPEA (6.0 eq) to the vessel. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted amine sites on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash as described in step 4.

  • Confirmation: A small sample of the resin can be subjected to a Kaiser test. A negative result (yellow beads) confirms the successful coupling and capping of the free amines.

Protocol 2: On-Resin Aza-Wittig/Electrocyclic Ring Closure Cascade

Causality: This three-step sequence constructs the pyrimidine ring and introduces two points of diversity. The formation of the imine with a primary amine (R¹-NH₂) is the first diversification step. This imine is then converted to a highly reactive aza-ylide using triphenylphosphine. The final ring-closing step occurs upon reaction with an isocyanate (R²-N=C=O), which serves as the second point of diversity, via an electrocyclic reaction.[6][8]

  • Imine Formation (Diversification Point 1):

    • Swell the resin-bound pyrazole (from Protocol 1) in a solution of 1:1 DCM/trimethyl orthoformate.

    • Add the desired primary amine (R¹-NH₂, 5.0 eq).

    • Agitate the mixture at room temperature for 6-8 hours.

    • Drain the solvent and wash the resin thoroughly with DCM (5x).

  • Aza-Ylide Formation:

    • Swell the imine-functionalized resin in DCM.

    • Add a solution of triphenylphosphine (PPh₃, 5.0 eq) in DCM.

    • Agitate the mixture overnight at room temperature.

    • Drain and wash the resin with DCM (5x).

  • Cyclization/Annulation (Diversification Point 2):

    • Swell the aza-ylide resin in DCM.

    • Add a solution of the desired isocyanate (R²-N=C=O, 5.0 eq) in DCM.

    • Agitate the mixture for 6-12 hours at room temperature.

    • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.

Visual Representation of the Core Reaction

Figure 2: Core Aza-Wittig/electrocyclization reaction sequence on the solid support. (Note: Images are placeholders for chemical structures).

Protocol 3: Cleavage and Product Isolation

Causality: The final step is the liberation of the target compounds from the solid support. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Rink Amide linker.[10] A scavenger, such as triisopropylsilane (TIS), is included to quench reactive cationic species that can be formed during cleavage, thereby preventing side reactions and degradation of the product.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Cleavage Reaction: Add the dried resin to a synthesis vessel and add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the bulk of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration or centrifugation. Purify the crude product as necessary using techniques such as preparative HPLC or flash chromatography.

  • Characterization: Confirm the identity and purity of the final compounds using LC-MS, HRMS, and ¹H/¹³C NMR.

Data Presentation: Example Library Synthesis

To demonstrate the utility of this protocol, a small library can be synthesized by varying the primary amine (R¹) and the isocyanate (R²). The results can be tabulated to provide a clear overview of the scope and efficiency of the method.

EntryR¹ Group (from Amine)R² Group (from Isocyanate)Product Yield (%)Purity (%)
1BenzylPhenyl75>95
2CyclohexylEthyl81>95
34-MethoxybenzylIsopropyl72>93
4Butyl4-Chlorophenyl78>95

Yields are calculated based on the initial loading of the resin after purification. Purity is determined by LC-MS analysis.

Conclusion

The solid-phase synthesis strategy detailed in this application note provides a robust, efficient, and highly modular platform for the generation of this compound libraries. By leveraging a reliable on-resin cyclization cascade, this methodology facilitates the rapid assembly of the core scaffold while allowing for the introduction of multiple points of chemical diversity. The simplified purification and amenability to parallel synthesis make this approach ideal for academic and industrial researchers engaged in drug discovery and medicinal chemistry, enabling the accelerated exploration of the vast chemical space surrounding this pharmacologically important heterocyclic system.

References

Application Note: A Practical Guide to Suzuki-Miyaura Coupling for the Functionalization of the 1H-Pyrazolo[4,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of this core, enabling the formation of C-C bonds to introduce a diverse range of aryl, heteroaryl, and vinyl substituents. This guide provides a detailed protocol for performing Suzuki coupling on halogenated 1H-pyrazolo[4,3-d]pyrimidines, offering insights into the reaction mechanism, parameter optimization, and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel libraries of pyrazolo[4,3-d]pyrimidine derivatives.

Introduction: The Strategic Importance of Pyrazolo[4,3-d]pyrimidines

The this compound ring system is a bioisostere of adenine, a fundamental component of DNA and key cellular cofactors. This structural mimicry allows molecules containing this scaffold to effectively compete for the ATP-binding sites of various enzymes, particularly kinases. Consequently, this heterocyclic core is a cornerstone in the development of targeted therapies for cancer and other diseases.[1] The ability to strategically modify the core at various positions is critical for modulating potency, selectivity, and pharmacokinetic properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds.[2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it the premier choice for the late-stage functionalization of complex heterocyclic systems like the this compound core.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3][4] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the pyrazolo[4,3-d]pyrimidine substrate. This is often the rate-limiting step and results in the formation of a Pd(II) complex. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transfer of the R' group to the Pd(II) center.[5][6]

  • Reductive Elimination: The two organic moieties (from the pyrazolopyrimidine and the boronic acid) on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) sub R-X (Pyrazolopyrimidine-Halide) boronic R'-B(OH)₂ (Boronic Acid) boronate [R'-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., K₂CO₃) Experimental_Workflow setup 1. Reagent Setup (Halide, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert addition 3. Add Solvent & Catalyst inert->addition reaction 4. Reaction (Microwave or Conventional Heat) addition->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Work-up (Dilute & Extract) monitoring->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

References

Application Notes and Protocols for the Exploration of 1H-Pyrazolo[4,3-d]pyrimidine Derivatives in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Potential of a Privileged Scaffold

The pyrazolopyrimidine core is a "privileged scaffold" in medicinal and agricultural chemistry, forming the basis of numerous bioactive compounds.[1][2] Its structural similarity to the purine nucleobases allows it to interact with a wide range of biological targets. While the pyrazolo[3,4-d]pyrimidine isomer has been extensively investigated for applications ranging from anticancer agents to fungicides, the isomeric 1H-pyrazolo[4,3-d]pyrimidine scaffold remains a relatively underexplored territory in the quest for novel agricultural fungicides.[2][3] This document provides a comprehensive guide for researchers and scientists to explore the potential of this compound derivatives as a new generation of agricultural fungicides. We will delve into the likely mechanism of action, provide detailed synthetic protocols, and outline robust methods for in vitro and in vivo evaluation, positioning this scaffold as a promising frontier in fungicide discovery.

Hypothesized Mechanism of Action: Targeting Fungal Respiration

Based on the well-established mode of action of many pyrazole-based fungicides, it is hypothesized that this compound derivatives exert their antifungal effects by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4]

Succinate dehydrogenase inhibitors (SDHIs) bind to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the oxidation of succinate to fumarate. This disruption of the fungal respiratory chain leads to a depletion of cellular ATP, ultimately causing fungal cell death. The high degree of conservation of the SDH enzyme across different fungal species suggests that novel this compound-based SDHIs could exhibit a broad spectrum of antifungal activity.

SDHI Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrazolo_pyrimidine This compound (SDHI) Pyrazolo_pyrimidine->SDH Inhibition

Caption: Hypothesized mechanism of action of this compound fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).

Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of the this compound core can be achieved through various synthetic routes. Below is a representative protocol for the synthesis of a model this compound derivative, which can be adapted by researchers to create a library of analogues for screening.

Protocol 1: Synthesis of a Model this compound Derivative

Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile

  • To a solution of malononitrile (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Add hydrazine hydrate (1 equivalent) dropwise and reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to obtain 5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine

  • A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and formamide (10 equivalents) is heated at 150-160 °C for 4-5 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 1H-pyrazolo[4,3-d]pyrimidin-7-amine.

Step 3: Functionalization of the this compound Core

  • The synthesized 1H-pyrazolo[4,3-d]pyrimidin-7-amine can be further functionalized through various reactions such as N-alkylation, Sandmeyer reaction, or Suzuki coupling to introduce diverse substituents for structure-activity relationship studies.

In Vitro Evaluation of Fungicidal Activity

The initial screening of newly synthesized compounds is typically performed in vitro to determine their intrinsic fungicidal activity against a panel of economically important plant pathogenic fungi.

Protocol 2: In Vitro Antifungal Susceptibility Testing

  • Fungal Isolates: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Alternaria solani, Fusarium graminearum, Rhizoctonia solani).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Stock Solutions: Prepare stock solutions of the test compounds (e.g., 10 mg/mL in DMSO).

  • Poisoned Food Technique:

    • Cool the autoclaved PDA to 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = [(dc - dt) / dc] × 100

    • Where dc = average diameter of the fungal colony in the control plate and dt = average diameter of the fungal colony in the treated plate.

  • Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) is determined by probit analysis of the inhibition data.[5][6]

Table 1: Hypothetical In Vitro Fungicidal Activity of this compound Derivatives

Compound IDR1-substituentR2-substituentEC50 (µg/mL) vs. Botrytis cinereaEC50 (µg/mL) vs. Alternaria solani
PPD-01 HH>100>100
PPD-02 4-Cl-PhH5.28.1
PPD-03 4-CF3-PhH1.83.5
PPD-04 4-Cl-PhCH33.96.2
Boscalid --0.81.5

In Vivo Evaluation in a Greenhouse Setting

Promising compounds from in vitro screening should be advanced to in vivo testing to evaluate their efficacy under more realistic conditions.

Fungicide Evaluation Workflow cluster_GreenhouseProtocol Detailed Greenhouse Protocol Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (EC50 Determination) Synthesis->InVitro Greenhouse Greenhouse Trial (Disease Control Efficacy) InVitro->Greenhouse Field Field Trials (Performance under Natural Conditions) Greenhouse->Field Lead_Opt Lead Optimization (SAR Studies) Greenhouse->Lead_Opt Lead_Opt->Synthesis Plant_Prop Plant Propagation (e.g., Tomato Seedlings) Fungicide_App Fungicide Application (Foliar Spray) Plant_Prop->Fungicide_App Pathogen_Inoc Pathogen Inoculation (e.g., B. cinerea spore suspension) Fungicide_App->Pathogen_Inoc Incubation_GH Incubation in Controlled Greenhouse Pathogen_Inoc->Incubation_GH Disease_Assess Disease Assessment (% Leaf Area Infected) Incubation_GH->Disease_Assess Data_Analysis Data Analysis (% Disease Control) Disease_Assess->Data_Analysis

Caption: Experimental workflow for the development of this compound fungicides.

Protocol 3: Greenhouse Efficacy Trial against Gray Mold (Botrytis cinerea) on Tomato

  • Plant Material: Grow tomato seedlings (e.g., cv. 'Moneymaker') in pots in a greenhouse until they reach the 4-5 true leaf stage.

  • Fungicide Formulation: Prepare spray solutions of the test compounds at various concentrations (e.g., 50, 100, 200 ppm) in water containing a surfactant (e.g., 0.05% Tween 20). Include a commercial standard (e.g., boscalid) and a water/surfactant control.

  • Application: Spray the tomato plants with the fungicide formulations until runoff, ensuring complete coverage of the foliage. Allow the plants to dry for 24 hours.

  • Inoculum Preparation: Prepare a spore suspension of Botrytis cinerea (e.g., 1 x 10^6 spores/mL) from a 10-14 day old culture.

  • Inoculation: Spray the treated plants with the spore suspension.

  • Incubation: Place the inoculated plants in a high-humidity chamber (>95% RH) at 20-22 °C for 48-72 hours to promote infection. Then, move them to standard greenhouse conditions.

  • Disease Assessment: 5-7 days after inoculation, assess the disease severity by estimating the percentage of leaf area covered by lesions.

  • Efficacy Calculation: Calculate the percent disease control using the formula:

    • % Control = [(DSC - DST) / DSC] × 100

    • Where DSC = mean disease severity in the control group and DST = mean disease severity in the treated group.

Structure-Activity Relationship (SAR) Studies: A Forward Look

Systematic modification of the this compound scaffold is crucial for optimizing its fungicidal activity. Based on SAR studies of other pyrazole-based fungicides, the following areas are recommended for investigation:[4][7]

  • Substituents on the Pyrazole Ring: Introduction of small alkyl or haloalkyl groups at the N1 position of the pyrazole ring can influence the binding affinity to the target enzyme.

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly impact the compound's physicochemical properties, such as solubility and systemic movement within the plant.

  • Aryl or Heteroaryl Moieties: The addition of substituted aryl or heteroaryl groups, often linked via an amide or ether bridge, is a common feature in potent SDHI fungicides. Exploring a variety of these substituents is likely to yield compounds with enhanced activity.

By systematically exploring these structural modifications, researchers can build a comprehensive SAR profile for the this compound class of fungicides, paving the way for the development of novel and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including as antitumor agents and kinase inhibitors.[1][2][3] Achieving high yields of this heterocyclic system is crucial for efficient drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to troubleshoot common synthetic challenges, optimize reaction conditions, and improve the overall yield and purity of this compound derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The most prevalent and versatile strategy involves the cyclocondensation of a substituted 5-aminopyrazole with a one-carbon electrophile to form the pyrimidine ring. A classic and effective method is the reaction of a 5-amino-4-cyanopyrazole with formamide under reflux, which serves as both the carbon source and the solvent.[4] Variations include using other C1 sources like formic acid or triethyl orthoformate.[4][5]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields in heterocyclic synthesis often stem from a few key areas.[6] Begin by systematically evaluating:

  • Reagent Purity: Ensure starting materials, especially the 5-aminopyrazole precursor, are pure. Impurities can lead to significant side product formation.[6][7]

  • Solvent Quality: For reactions sensitive to moisture, ensure solvents are anhydrous.[6][7]

  • Reaction Temperature and Time: These parameters are critical.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for product degradation at elevated temperatures.[6][8]

Q3: I'm observing the formation of a regioisomer. How can I improve selectivity?

A3: Regioisomer formation is a common challenge, especially when using unsymmetrical precursors.[1][9][10] The regioselectivity of the cyclization is dictated by the relative electrophilicity of the carbonyl groups in the C1-synthon precursor and the nucleophilicity of the nitrogen atoms in the aminopyrazole.[10] To control regiochemistry, it is often best to start with an appropriately substituted pyrazole where the desired regiochemical outcome is predetermined.[9] Modifying reaction conditions, such as switching from acidic to basic catalysis, can sometimes favor one isomer over another.[10]

Q4: My final product is difficult to purify, often appearing as an oil or being contaminated with starting material. What can I do?

A4: Purification issues are common. If your product is an oil or wax, try dissolving it in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent (like hexane or pentane) to precipitate the solid product.[11] For removing unreacted starting material, ensure the reaction goes to completion. If starting material and product have similar polarities, consider derivatization of the product to alter its chromatographic properties, followed by a deprotection step. Careful selection of the chromatographic stationary and mobile phases is also crucial.

Part 2: Troubleshooting Guide for Low Yield

This section addresses specific experimental problems and provides actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Troubleshooting Steps & Explanations
Low to No Product Formation (Starting Material Unchanged) 1. Insufficient Reaction Temperature/Time: The activation energy for the cyclization is not being met.[6] 2. Deactivated Reagents: The formamide or other C1 source may have degraded. 3. Catalyst Inefficiency (if applicable): An acid or base catalyst may be poisoned or used in insufficient quantity.1. Optimize Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps) while monitoring by TLC/LC-MS. Prolong the reaction time and track conversion. 2. Use Fresh Reagents: Use a freshly opened bottle of formamide or redistill it before use. 3. Verify Catalyst: If using a catalyst, ensure it is of the correct grade and stoichiometry. Consider screening alternative catalysts.
Low Yield with Multiple Side Products 1. Reaction Temperature Too High: This can cause decomposition of the starting material or the desired product.[8] 2. Presence of Impurities: Impurities in starting materials or solvents can act as alternative reaction partners.[6][7] 3. Air/Moisture Sensitivity: Some intermediates may be sensitive to oxidation or hydrolysis.[6]1. Reduce Temperature: Run the reaction at a lower temperature for a longer duration. 2. Purify Starting Materials: Recrystallize the 5-aminopyrazole precursor. Use high-purity, dry solvents.[7] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude air and moisture.[6]
Reaction Stalls, Does Not Go to Completion 1. Reversible Reaction/Unfavorable Equilibrium: The reaction may be reaching an equilibrium that disfavors the product. 2. Product Inhibition: The formed product might be inhibiting a catalyst or reacting with a starting material. 3. Insufficient Reagent: A key reagent may be consumed by a side reaction or be present in a substoichiometric amount.1. Remove Byproducts: If a volatile byproduct (e.g., water, ammonia) is formed, consider using a Dean-Stark apparatus or running the reaction under vacuum to drive the equilibrium forward. 2. Staged Addition: Add the limiting reagent in portions over time. 3. Increase Stoichiometry: Add a slight excess (e.g., 1.1-1.2 equivalents) of the C1 source (formamide, orthoformate, etc.).
Product Lost During Workup/Purification 1. Product Solubility: The product may have partial solubility in the aqueous phase during extraction.[8] 2. Decomposition on Silica Gel: The pyrazolo[4,3-d]pyrimidine core can be basic and may interact strongly or decompose on acidic silica gel.[7][8] 3. Product Volatility: The product may be lost during solvent removal under high vacuum.1. Optimize Extraction: Back-extract the aqueous layer with the organic solvent multiple times. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. Alternative Purification: Use neutral or basic alumina for chromatography. Alternatively, consider purification by recrystallization. 3. Careful Evaporation: Remove solvent under reduced pressure at a lower temperature. Avoid using a high-vacuum pump if the product has a low boiling point.[7]
Troubleshooting Workflow Diagram

This diagram outlines a systematic approach to diagnosing and solving yield issues.

G start Low Yield Observed check_purity Assess Reagent & Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents Impure check_workup Review Workup & Purification Protocol check_conditions->check_workup Conditions OK optimize_conditions Systematically Optimize Conditions (DoE) check_conditions->optimize_conditions Suboptimal modify_workup Modify Extraction/ Chromatography check_workup->modify_workup Losses Detected success Yield Improved check_workup->success Protocol OK purify_reagents->check_conditions optimize_conditions->check_workup modify_workup->success

References

Technical Support Center: Purification of 1H-Pyrazolo[4,3-d]pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of 1H-pyrazolo[4,3-d]pyrimidine regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in separating and characterizing N1 and N2 positional isomers. We will provide in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-tested experience.

Part 1: Troubleshooting Guide: Resolving a Mixture of N1 and N2-Alkylated Pyrazolo[4,3-d]pyrimidines

One of the most common challenges in the synthesis of substituted pyrazolo[4,3-d]pyrimidines is the lack of complete regioselectivity during N-alkylation or N-arylation steps. Reaction conditions, including the choice of base and solvent, can significantly influence the ratio of N1 to N2 products[1][2]. For instance, alkylations in aqueous base often favor the N1 product, whereas conditions like sodium hydride in DMF may yield more of the N2 isomer[1]. This guide provides a systematic workflow to tackle the resulting purification challenge.

Initial Assessment: Do I Have a Mixture?

Before attempting large-scale purification, it is critical to confirm the presence of both isomers in your crude reaction mixture.

  • Thin-Layer Chromatography (TLC):

    • Observation: You may see two distinct, often closely spaced, spots. The relative polarity can vary depending on the substituents, but typically the isomer with more exposed heteroatoms available for hydrogen bonding will exhibit a lower Rf value.

    • Causality: The two isomers have different dipole moments and abilities to interact with the silica gel stationary phase, leading to differential migration.

    • Pro-Tip: Use a developing system with a mix of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Run multiple plates with slightly different solvent ratios to find the optimal system for separation.

  • ¹H NMR of the Crude Mixture:

    • Observation: Look for duplicate sets of signals, especially for the pyrazole proton (H3) and the protons on the newly introduced alkyl group.

    • Causality: The electronic environment of the pyrazole and pyrimidine rings changes significantly depending on the position of substitution, leading to distinct chemical shifts for the N1 and N2 isomers[1].

Diagram 1: The Core Challenge - N1 vs. N2 Regioisomers

G cluster_0 This compound Core cluster_1 N1-Alkylated Isomer cluster_2 N2-Alkylated Isomer Core Core N1_Isomer N1_Isomer Core->N1_Isomer Alkylation N2_Isomer N2_Isomer Core->N2_Isomer Alkylation

A depiction of the two common regioisomers resulting from alkylation.

Workflow for Isomer Separation and Purification

This workflow provides a logical progression from analytical assessment to preparative separation and final verification.

Diagram 2: Purification Workflow

A Crude Reaction Mixture (Suspected Isomers) B Analytical TLC / LC-MS Confirm Mixture & Assess Separability A->B C Did isomers resolve? B->C D Optimize Mobile Phase (Solvent Ratio, Additives) C:w->D:w No E Preparative Column Chromatography (Silica or Prep-HPLC) C->E Yes D->B Re-evaluate K Consider Alternative Purification Method (e.g., Crystallization, SFC) D->K F Collect Fractions & Analyze by TLC E->F G Combine Pure Fractions F->G H Characterization & Verification (¹H NMR, ¹³C NMR, NOESY) G->H I Pure, Verified N1 Isomer H->I J Pure, Verified N2 Isomer H->J

A step-by-step decision tree for isomer purification.

Step-by-Step Experimental Protocol: Flash Column Chromatography

Flash chromatography over silica gel is the most common and accessible method for separating these isomers[3].

1. Optimization of Solvent System (Mobile Phase):

  • Objective: To achieve a baseline separation or a ΔRf of at least 0.15 on analytical TLC.

  • Procedure:

    • Prepare stock solutions of your crude material.

    • Test various binary and ternary solvent systems. Common starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).

    • If separation is poor, consider adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to reduce tailing and improve peak shape.

2. Column Packing and Loading:

  • Stationary Phase: Standard flash silica gel (40-63 µm).

  • Packing: Use a "wet" slurry packing method with your initial, low-polarity mobile phase to ensure a well-packed, homogenous column bed.

  • Loading: For optimal resolution, adsorb the crude material onto a small amount of silica gel ("dry loading"). Evaporate the solvent and carefully apply the resulting powder to the top of the column bed. This prevents band broadening that can occur with liquid loading of highly soluble samples.

3. Elution and Fractionation:

  • Elution Profile: Start with a low-polarity mobile phase and gradually increase the polarity (a gradient elution). A shallow gradient is crucial for separating closely eluting isomers.

  • Fraction Collection: Collect small, uniform fractions. The number of fractions should be proportional to the column volume.

  • Monitoring: Analyze fractions meticulously by TLC. Group fractions containing only the high-Rf isomer, only the low-Rf isomer, and mixed fractions.

4. Post-Purification:

  • Combine the pure fractions for each isomer.

  • Evaporate the solvent under reduced pressure.

  • Place the samples under high vacuum to remove residual solvents.

  • Obtain the final mass and calculate the yield for each isomer.

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Standard Silica Gel (40-63 µm)Provides a good balance of resolution, flow rate, and cost.
Mobile Phase Shallow Gradient (e.g., 10-40% EtOAc in Hexane over 20 CV)Maximizes the differential migration of isomers with similar polarities.
Loading Method Dry Loading (adsorbed onto silica)Ensures a tight starting band, which is critical for resolving close spots.
Flow Rate Optimal (consult system manufacturer)A flow rate that is too high will degrade resolution; too low will increase diffusion.

Part 2: Frequently Asked Questions (FAQs)

Q1: My isomers are co-eluting on silica. What are my options?

Answer: If standard silica chromatography fails, consider these alternatives:

  • Reverse-Phase (C18) HPLC: This is a high-resolution technique that separates based on hydrophobicity. It is often successful when normal-phase fails. A typical mobile phase would be a gradient of acetonitrile in water with a formic acid or TFA modifier.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and often provides unique selectivity for isomers, delivering fast and efficient separations.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional crystallization can be an effective, scalable purification method. Experiment with a variety of solvent/anti-solvent systems.

Q2: How can I definitively identify which isomer is N1 and which is N2?

Answer: Spectroscopic analysis is essential. While ¹H and ¹³C NMR will confirm you have two distinct compounds, advanced NMR techniques are required for unambiguous assignment[4].

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons. A correlation between the protons of your alkyl group (e.g., N-CH₃) and the pyrimidine ring proton (H7) would strongly suggest an N1 isomer. Conversely, a correlation to the pyrazole proton (H3) would indicate an N2 isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a ³J correlation from the N-alkyl protons to the pyrazole ring carbon C3a or the pyrimidine carbon C7a can help elucidate the substitution pattern.

  • ¹H-¹⁵N HMBC: If available, this is a powerful tool. The ¹⁵N chemical shifts of the pyrazole nitrogens are significantly different when one is protonated/substituted versus the other, allowing for direct differentiation[5].

Spectroscopic Data Typical Observation for N1-Isomer Typical Observation for N2-Isomer
¹H NMR Chemical Shift The pyrazole H3 proton is often shifted relative to the N2 isomer.The pyrazole H3 proton is often shifted relative to the N1 isomer.
¹³C NMR Chemical Shift Ring carbons, particularly C3a and C7a, show distinct shifts.Ring carbons, particularly C3a and C7a, show distinct shifts.
NOESY Correlation Protons on N-substituent show correlation to pyrimidine H7.Protons on N-substituent show correlation to pyrazole H3.

Q3: Is it possible for my isomers to interconvert during purification?

Answer: Yes, though less common for N-alkylated pyrazolopyrimidines, some related heterocyclic systems can undergo rearrangement under thermal, acidic, or basic conditions[6][7]. This is known as the Dimroth rearrangement.

  • Mitigation during Chromatography: Avoid harsh mobile phase modifiers if possible. If you must use an acid or base, use it in catalytic amounts (e.g., 0.1%). After purification, ensure all traces of the modifier are removed.

  • Post-Purification Check: If you suspect isomerization, re-analyze your "pure" sample by HPLC or NMR after it has been stored for some time to see if the other isomer has appeared. Store purified isomers in a neutral state, in the cold, and protected from light.

References

identifying and minimizing side products in pyrazolo[4,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[4,3-d]pyrimidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, notably kinase inhibitors.[1] However, the inherent reactivity of the pyrazole and pyrimidine ring systems often leads to the formation of undesired side products, complicating purification and reducing yields. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you identify and minimize these side products in your synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Formation of Regioisomers During N-Alkylation

Question: I am attempting to alkylate the N1 position of my pyrazolo[4,3-d]pyrimidine core, but I consistently obtain a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity of this reaction?

Answer: The formation of regioisomers during the N-alkylation of pyrazolo[4,3-d]pyrimidines is a common challenge stemming from the similar nucleophilicity of the N1 and N2 atoms of the pyrazole ring.[2][3] The ratio of the resulting isomers is highly dependent on the reaction conditions.

Causality and Mechanistic Insights:

The regioselectivity of N-alkylation is governed by a delicate interplay of electronic and steric factors. The N1 position is generally more sterically accessible, while the N2 position can be more electronically favored under certain conditions. The choice of base, solvent, and temperature can significantly influence the outcome. For instance, a strong, bulky base may preferentially deprotonate the less hindered N1 position, leading to the desired isomer.

Troubleshooting Workflow:

Caption: Workflow for optimizing N-alkylation regioselectivity.

Experimental Protocol: Optimizing N-Alkylation with Potassium Carbonate

This protocol provides a starting point for optimizing the regioselectivity of N-alkylation.[2]

  • Reactant Preparation: In a flame-dried round-bottom flask, dissolve the pyrazolo[4,3-d]pyrimidine starting material (1 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography. Characterize the regioisomers using ¹H NMR and NOESY spectroscopy to confirm the position of alkylation.[2]

Data Summary: Impact of Base on Regioisomeric Ratio

BaseSolventTemperature (°C)N1 Isomer (%)N2 Isomer (%)Reference
K₂CO₃DMF253555[2]
NaHTHF0 to 25VariesVaries[4]
Cs₂CO₃DMF25VariesVaries
Issue 2: Unwanted Side Reactions During Cyclization

Question: During the cyclization step to form the pyrimidine ring, I am observing the formation of multiple unidentified byproducts, leading to a low yield of my desired pyrazolo[4,3-d]pyrimidine. What are the likely side reactions, and how can I suppress them?

Answer: The cyclization step is critical and can be prone to side reactions depending on the chosen synthetic route and reaction conditions. Common side products can arise from incomplete cyclization, alternative cyclization pathways, or degradation of starting materials or products.

Causality and Mechanistic Insights:

The desired cyclization to form the pyrimidine ring is often in competition with other intramolecular or intermolecular reactions. For example, if the starting material contains multiple reactive functional groups, these can lead to the formation of undesired heterocyclic systems. The choice of cyclizing agent and reaction temperature are crucial parameters to control.

Troubleshooting Workflow:

Caption: Workflow for optimizing the cyclization step.

Experimental Protocol: Cyclization Using Formamide

This is a common and often effective method for constructing the pyrimidine ring.[5][6]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, mix the aminopyrazole precursor (1 equivalent) with an excess of formamide.

  • Heating: Heat the reaction mixture to a high temperature (typically 150-190°C).[6]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[4,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[4,3-d]pyrimidines, and what are their associated side products?

A1: Several synthetic strategies exist, with the most prevalent involving the construction of the pyrimidine ring onto a pre-formed pyrazole core. A common approach starts with a substituted aminopyrazole, which is then cyclized with a one-carbon synthon like formamide or formic acid.[5][6] A key challenge in many syntheses is controlling the regioselectivity during the initial pyrazole formation or subsequent functionalization, which can lead to isomeric impurities. Another common route involves the Dimroth rearrangement, which can also be a source of isomeric side products if not carefully controlled.[7]

Q2: How does the choice of solvent and base influence the regioselectivity of N-alkylation?

A2: The solvent and base play a pivotal role in determining the site of alkylation. Polar aprotic solvents like DMF can solvate the cation of the base, increasing the nucleophilicity of the pyrazole anion and potentially leading to different isomeric ratios compared to nonpolar solvents. The choice of base is also critical; strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor the thermodynamically more stable anion, while weaker bases like potassium carbonate may allow for kinetic control, favoring the more accessible N1 position.[2][4]

Q3: Are there any protecting group strategies that can be employed to avoid the formation of regioisomers?

A3: Yes, protecting group strategies can be highly effective. For instance, if N1-alkylation is desired, the N2 position can be temporarily protected with a suitable protecting group that can be removed later in the synthetic sequence. The choice of protecting group will depend on the overall synthetic plan and the stability of the intermediates to the required reaction conditions.

Q4: What analytical techniques are most useful for identifying and quantifying side products in pyrazolo[4,3-d]pyrimidine synthesis?

A4: A combination of techniques is generally required. High-performance liquid chromatography (HPLC) is invaluable for separating and quantifying the desired product and any impurities. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is essential for determining the molecular weights of the components in the reaction mixture, providing clues to their identities. For unambiguous structure elucidation of isomers, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, is the gold standard.[2]

Q5: How can I minimize the formation of O-alkylated side products when my pyrazolo[4,3-d]pyrimidine has a hydroxyl group?

A5: O-alkylation can be a competing reaction if a hydroxyl group is present on the pyrazolo[4,3-d]pyrimidine core. To minimize this, you can employ a protecting group for the hydroxyl moiety before the N-alkylation step. Alternatively, carefully controlling the reaction conditions, such as using a less reactive alkylating agent or a milder base, can sometimes favor N-alkylation over O-alkylation.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of the 1H-pyrazolo[4,3-d]pyrimidine scaffold. This bicyclic heteroaromatic core is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The synthetic challenge of selectively functionalizing the pyrazole nitrogen atoms (N1 and N2) is a frequent hurdle for researchers.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively. We will delve into the causal relationships behind reaction outcomes to empower you to optimize conditions for your specific substrate and target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the N-alkylation of the this compound system.

Q1: What is the primary challenge in the N-alkylation of 1H-pyrazolo[4,3-d]pyrimidines?

The core difficulty is achieving regioselectivity . The this compound scaffold possesses two nucleophilic nitrogen atoms in the pyrazole ring, N1 and N2. Direct alkylation often yields a mixture of N1- and N2-alkylated isomers, which can be challenging to separate and reduces the overall yield of the desired product. The principal synthetic challenge is to direct the alkylating agent to the desired nitrogen atom while suppressing the reaction at the competing site.[1]

G cluster_start Starting Material cluster_reaction Alkylation (Base, R-X) start This compound start->rxn N1_isomer N1-Alkylated Product rxn->N1_isomer N1 Attack N2_isomer N2-Alkylated Product rxn->N2_isomer N2 Attack

Caption: Regioselectivity challenge in N-alkylation.

Q2: What key factors control the N1 vs. N2 regioselectivity?

The regiochemical outcome is a sophisticated interplay of several factors. Mastering these variables is crucial for optimization.

  • Solvent Polarity: This is often the most critical factor. Less polar aprotic solvents like Tetrahydrofuran (THF) or dioxane tend to favor N2-alkylation.[2] In contrast, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) typically favor N1-alkylation.[3][4] The underlying principle relates to the state of the pyrazolopyrimidine anion formed after deprotonation. In nonpolar solvents, tight ion pairs (TIPs) are formed between the anion and the cation (e.g., Na+), which can sterically block the N1 position or chelate with the N7 nitrogen, directing the alkylating agent to N2.[3][4] In polar solvents, solvent-separated ion pairs (SIPs) dominate, leaving the more electronically nucleophilic N1 atom more accessible.[3][4]

  • Choice of Base and Counter-ion: The base not only deprotonates the pyrazole but also introduces a counter-ion. Strong, non-coordinating bases in polar solvents can favor N1. Conversely, bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in THF often lead to high N2 selectivity.[2][5]

  • Steric Hindrance: The steric bulk of substituents on the pyrazolo[4,3-d]pyrimidine core and on the alkylating agent itself can influence the site of attack. Alkylation generally occurs at the less sterically hindered nitrogen.

  • Reaction Temperature: While solvent and base are primary drivers, temperature can modulate selectivity. Running reactions at lower temperatures can sometimes enhance the selectivity for one isomer.

  • Nature of the Electrophile: Highly reactive electrophiles may show less selectivity, while specialized reagents can offer greater control. Acid-mediated reactions using benzyl alcohols bearing electron-donating groups have shown high N2-selectivity by proceeding through a stabilized carbocation intermediate.[1]

Q3: When should I consider using a Mitsunobu reaction?

The Mitsunobu reaction is an excellent alternative for the N-alkylation of pyrazolo[4,3-d]pyrimidines with primary and secondary alcohols, especially when the corresponding alkyl halides are unstable or difficult to prepare. It proceeds via a dehydrative redox mechanism using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[6][7]

Key Advantages:

  • Mild Conditions: Avoids the use of strong bases.

  • Stereochemical Inversion: For chiral secondary alcohols, the reaction proceeds with a clean inversion of stereochemistry, which is highly valuable in asymmetric synthesis.[6]

  • Broad Scope: Can be applied to a wide range of alcohols.

Potential Issues:

  • Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.

  • Steric Hindrance: The reaction can be sluggish or fail with sterically hindered alcohols.[8]

Q4: Can microwave-assisted organic synthesis (MAOS) improve my reaction?

Absolutely. Microwave-assisted synthesis is a powerful technique for accelerating N-alkylation reactions. Compared to conventional heating, MAOS can dramatically reduce reaction times from hours to minutes and often leads to comparable or superior yields.[9] This is particularly useful for building libraries of compounds or accelerating hit-to-lead campaigns.[10] The rapid heating can also sometimes minimize the formation of degradation byproducts.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Troubleshooting_Workflow start Experiment Start: N-Alkylation of this compound outcome Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->outcome low_yield Problem: Low or No Yield outcome->low_yield <20% Conversion poor_selectivity Problem: Poor Regioselectivity outcome->poor_selectivity Mixture of Isomers success Success: High Yield & Selectivity outcome->success >80% Desired Product check_reagents Check Reagent Quality: - Alkylating agent (R-X) active? - Base dry and active? low_yield->check_reagents change_solvent Modify Solvent/Base System: - For N1: Try K₂CO₃/DMF or Cs₂CO₃/DMF - For N2: Try NaH/THF or NaHMDS/THF poor_selectivity->change_solvent check_conditions Review Conditions: - Base strong enough? - Temperature sufficient? - Reaction time adequate? check_reagents->check_conditions Reagents OK check_conditions->start Re-run with adjustments adjust_temp Adjust Temperature: - Lower temp to enhance selectivity change_solvent->adjust_temp Still mixed adjust_temp->start Re-run with adjustments

Caption: Troubleshooting workflow for N-alkylation.

Problem: Low or No Product Yield
Possible Cause Recommended Solution
Ineffective Base The chosen base may be too weak to fully deprotonate the pyrazole NH. Ensure the base is sufficiently strong (pKa of conjugate acid > pKa of pyrazole NH). For standard conditions, NaH, K₂CO₃, and Cs₂CO₃ are reliable choices. Ensure anhydrous conditions, especially when using NaH.
Inactive Alkylating Agent Alkyl halides can degrade over time. Verify the purity of your electrophile. If using an alkyl bromide or chloride, consider switching to the more reactive alkyl iodide.
Poor Solubility The starting material or base may not be soluble in the chosen solvent. Increase solvent volume, switch to a more appropriate solvent (e.g., DMF for better solubility of salts), or increase the reaction temperature.
Reaction Temperature Too Low Some alkylations require thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 60-80 °C). Microwave heating can also be effective.[9]
Problem: Poor Regioselectivity (Difficult-to-Separate Mixture of N1 and N2 Isomers)
Possible Cause Recommended Solution
Sub-optimal Solvent/Base Combination This is the most common cause. The choice of solvent and base is paramount for controlling selectivity. Consult the data in Table 1 below and select a condition known to favor your desired isomer. For N2-selectivity, an acid-mediated reaction with a benzyl alcohol may provide a high ratio.[1] For N1-selectivity, polar aprotic solvents are generally preferred.[2][3]
Reaction Temperature Too High Higher temperatures can sometimes erode selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature).
Steric and Electronic Effects The inherent properties of your specific pyrazolo[4,3-d]pyrimidine may favor one isomer or lead to mixtures. If optimizing conditions fails, consider a protecting group strategy or a complete change in synthetic approach (e.g., building the ring system with the alkyl group already in place).
Problem: Difficulty Separating N1 and N2 Isomers
Possible Cause Recommended Solution
Similar Polarity of Isomers N1 and N2 isomers often have very similar polarities, making chromatographic separation difficult.
Optimization First The best solution is to avoid the problem. Re-investigate the reaction conditions to maximize the formation of a single isomer, even if the overall yield is slightly lower. A cleaner reaction is often better than a high-yielding but inseparable mixture.
Chromatography Tips If separation is unavoidable, use high-performance flash chromatography with a shallow solvent gradient (e.g., starting with a low polarity eluent like 95:5 Hexane:Ethyl Acetate and slowly increasing the polarity). Dichloromethane/Methanol gradients can also be effective.
Characterization To confirm the identity of each separated isomer, use advanced NMR techniques. 1D Nuclear Overhauser Effect (NOE) or 2D NOESY experiments can be decisive in assigning the regiochemistry by observing spatial correlations between the newly introduced alkyl group and protons on the pyrimidine ring.[11]

Section 3: Data Summary Tables

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity
Heterocycle SubstrateAlkylating AgentBaseSolventN1/N2 RatioPredominant IsomerReference
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHF1:8N2 [4]
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSO4:1N1 [4]
This compoundSubstituted Benzyl Alcoholp-TsOHDioxane1:14N2 [1]
4-Nitro-1H-pyrazoleMethyl IodideK₂CO₃DMF35:55N2 [11]
4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidineAlkyl HalidesNaHTHFPredominantly N2N2 [5]

Note: Ratios are approximate and can vary based on specific substrate and reaction time/temperature.

Section 4: Detailed Experimental Protocols

Protocol 1: N2-Selective Alkylation (Acid-Mediated)

This protocol is adapted from a scalable synthesis of a TLR7/8 agonist and is particularly effective for activated benzyl alcohols.[1]

  • Setup: To a solution of this compound (1.0 equiv) and the corresponding benzyl alcohol (1.1 equiv) in 1,4-dioxane (approx. 0.2 M), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 equiv).

  • Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to quench the acid.

  • Purification: Separate the organic layer, dry over sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to isolate the N2-alkylated product.

Protocol 2: N2-Selective Alkylation (NaH/THF)

This protocol is effective for achieving N2 selectivity with simple alkyl halides.[2][5]

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of the this compound (1.0 equiv) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, concentrate, and purify by silica gel column chromatography.

Protocol 3: Mitsunobu Reaction with an Alcohol

This protocol provides a general method for alkylation using an alcohol under mild, neutral conditions.[6][8]

  • Setup: To a solution of the this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.

  • Reaction: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purify directly by silica gel column chromatography. The byproducts are typically more polar than the desired N-alkylated product.

References

Technical Support Center: Navigating Off-Target Effects of 1H-pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazolo[4,3-d]pyrimidine kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP, which allows it to mimic hinge region binding interactions in kinase active sites.[1][2][3] However, the conserved nature of the ATP-binding pocket across the human kinome can lead to a lack of selectivity, resulting in off-target effects that can confound experimental results and lead to toxicity.[4] This resource is designed to provide you with the expertise and validated protocols to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected or contradictory phenotypes in our cell-based assays after treatment with our this compound inhibitor. How can we determine if these are due to off-target effects?

A1: This is a critical issue in kinase inhibitor research. An unexpected phenotype could arise from the inhibition of unknown kinases or even non-kinase proteins. A multi-pronged approach is essential to dissect on-target versus off-target effects:

  • Orthogonal Inhibition: Use a structurally distinct inhibitor that targets the same primary kinase. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.[5]

  • Dose-Response Analysis: A clear and potent dose-response relationship is expected for an on-target effect. However, off-target effects can also be dose-dependent, so this should be interpreted with caution.[5]

  • Rescue Experiments: The "gold standard" for validating on-target effects is a rescue experiment. This involves introducing a version of the target kinase that is resistant to the inhibitor (e.g., via site-directed mutagenesis of the gatekeeper residue). If the inhibitor-induced phenotype is reversed in the presence of the resistant kinase, it strongly indicates an on-target mechanism.[5]

  • Target Knockdown/Knockout: Employ genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the resulting phenotype mimics that of the inhibitor, it supports an on-target effect.[5]

Q2: What are the most effective methods for profiling the selectivity of our this compound inhibitor across the kinome?

A2: Comprehensive kinase profiling is crucial to understand the selectivity of your compound. Several robust methods are available, each with its own advantages:

  • Biochemical Kinase Panels: These assays measure the direct inhibition of a large panel of recombinant kinases. They are a cost-effective and high-throughput method to get an initial overview of your inhibitor's selectivity.[6][7] Commercial services can screen against hundreds of kinases.

  • Chemical Proteomics (Kinobeads): This technique uses immobilized, broad-spectrum kinase inhibitors to pull down kinases from cell lysates that bind to your compound in a competitive manner. This method provides insight into target engagement in a more physiological context.[8]

  • Cell-Based Target Engagement Assays: Techniques like NanoBRET™ measure the binding of your inhibitor to its target within intact, living cells.[9][10] This provides a more accurate assessment of target occupancy in a cellular environment.

  • Thermal Shift Assays: This biophysical method measures the change in the melting temperature of a kinase upon inhibitor binding. A higher melting temperature indicates stabilization of the kinase by the inhibitor.[7]

Q3: Our inhibitor shows activity against several kinases in a profiling panel. How do we determine which of these are relevant in our cellular model?

A3: Identifying the biologically relevant off-targets from a list of potential hits requires further validation:

  • Cellular Phosphorylation Assays: Measure the phosphorylation status of known substrates of the identified off-target kinases in your cell model after inhibitor treatment. A decrease in phosphorylation of a specific substrate suggests that the corresponding kinase is inhibited in the cellular context.[9][11]

  • Knockdown of Putative Off-Targets: Use siRNA or CRISPR to silence the expression of the suspected off-target kinases. If the phenotype observed with your inhibitor is attenuated or absent in the knockdown cells, it points to that kinase being a relevant off-target.[5]

  • Computational Modeling: In silico approaches, such as molecular docking and binding site similarity analysis, can help prioritize potential off-targets for experimental validation by predicting the likelihood of your compound binding to other kinases.[12][13][14][15][16]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for the target kinase between biochemical and cell-based assays.
  • Potential Cause 1: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane.

    • Troubleshooting:

      • Assess the physicochemical properties of your compound (e.g., LogP, polar surface area) to predict its permeability.

      • Perform a cellular uptake assay to directly measure the intracellular concentration of the inhibitor.

      • If permeability is low, consider structural modifications to the inhibitor to improve its drug-like properties, but be mindful that this could alter its kinase selectivity.[2]

  • Potential Cause 2: High Plasma Protein Binding. The inhibitor may be binding to proteins in the cell culture medium, reducing its effective concentration.

    • Troubleshooting:

      • Perform the cell-based assay in serum-free or low-serum medium, if possible for your cell line.

      • Conduct a plasma protein binding assay to quantify the extent of binding.

  • Potential Cause 3: Intracellular ATP Concentration. The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value compared to biochemical assays, which often use lower ATP concentrations.[7]

    • Troubleshooting:

      • When performing biochemical assays, use an ATP concentration that is close to the Km value of the kinase for ATP to better mimic physiological conditions.

      • Acknowledge that a difference between biochemical and cellular potency is expected for ATP-competitive inhibitors.

Problem 2: Observed cellular toxicity at concentrations required for on-target inhibition.
  • Potential Cause: Off-target kinase inhibition. The inhibitor may be affecting kinases essential for cell survival.

    • Troubleshooting:

      • Perform a broad kinome screen to identify potential off-target kinases known to be involved in cell viability pathways.[5]

      • Validate any hits in cellular assays by silencing the expression of the putative off-target and assessing if this rescues the toxic phenotype.

      • Consider a structure-activity relationship (SAR) study to modify the inhibitor to reduce its affinity for the toxicity-mediating off-target while retaining potency for the primary target.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling using a Commercial Service

This protocol outlines the general steps for submitting a compound for kinome-wide selectivity profiling.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of your this compound inhibitor in a suitable solvent (typically DMSO). Ensure the compound is fully dissolved and the solution is free of precipitates.

    • Determine the accurate concentration of the stock solution.

  • Provider Selection:

    • Choose a reputable provider offering a kinase screening panel that aligns with your research needs (e.g., number of kinases, assay format).

  • Submission:

    • Follow the provider's instructions for sample submission, which typically includes providing a specific volume and concentration of your compound.

  • Assay Execution (by provider):

    • The provider will typically perform a competition binding assay or an enzymatic assay at one or more concentrations of your inhibitor.

  • Data Analysis:

    • The results are usually provided as percent inhibition relative to a control.

    • Analyze the data to identify kinases that are significantly inhibited by your compound.

    • Calculate a selectivity score to quantify the inhibitor's specificity.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a general workflow for the NanoBRET™ Target Engagement Intracellular Kinase Assay.

  • Cell Culture and Transfection:

    • Culture cells in the appropriate medium.

    • Co-transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for the energy transfer probe.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with a serial dilution of your this compound inhibitor for a specified incubation period.

  • Probe Addition:

    • Add the NanoBRET™ tracer to the wells. The tracer is a fluorescently labeled ligand that binds to the target kinase.

  • BRET Measurement:

    • Add the NanoLuc® substrate to the wells.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Data Analysis:

    • A decrease in the BRET signal indicates that your inhibitor is displacing the tracer from the target kinase.

    • Plot the BRET ratio as a function of inhibitor concentration to determine the IC50 value for target engagement in live cells.

Data Presentation

Table 1: Example Kinome Profiling Data for a Hypothetical this compound Inhibitor (Compound X)

Kinase TargetPercent Inhibition at 1 µM
Primary Target 95%
Off-Target 185%
Off-Target 260%
Off-Target 325%
......

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

G A Unexpected Phenotype Observed B Is the phenotype on-target? A->B C Orthogonal Inhibitor B->C Test D Dose-Response Analysis B->D Analyze E Rescue Experiment B->E Perform F Target Knockdown/Knockout B->F Perform G Phenotype Recapitulated? C->G H Clear & Potent Relationship? D->H I Phenotype Reversed? E->I J Phenotype Mimicked? F->J K Strong Evidence for On-Target Effect G->K Yes L Investigate Off-Target Effects G->L No H->K Yes H->L No I->K Yes I->L No J->K Yes J->L No

Caption: A logical workflow to determine if an observed cellular phenotype is due to on-target or off-target effects of a kinase inhibitor.

Diagram 2: Signaling Pathway Context for Off-Target Effects

G cluster_0 Target Pathway cluster_1 Off-Target Pathway A Receptor B Primary Target Kinase A->B C Downstream Effector 1 B->C D Cellular Response 1 (e.g., Proliferation) C->D E Receptor 2 F Off-Target Kinase E->F G Downstream Effector 2 F->G H Cellular Response 2 (e.g., Apoptosis) G->H Inhibitor This compound Inhibitor Inhibitor->B On-Target Inhibition Inhibitor->F Off-Target Inhibition

Caption: Schematic illustrating how a kinase inhibitor can have both on-target and off-target effects, leading to distinct cellular outcomes.

References

Technical Support Center: Optimization of Microwave-Assisted Synthesis of 1H-Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to construct this privileged heterocyclic scaffold. As a bioisostere of purine, the pyrazolo[4,3-d]pyrimidine core is a cornerstone in the development of novel therapeutics, and its efficient synthesis is of paramount importance[1].

Microwave irradiation offers a transformative approach compared to conventional heating, providing rapid, uniform heating that dramatically reduces reaction times, often from hours to minutes, while increasing yields and minimizing by-product formation[2][3][4][5]. However, harnessing the full potential of MAOS requires a nuanced understanding of key reaction parameters. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs): Core Principles of Optimization

This section addresses fundamental questions to establish a robust experimental design from the outset.

Question 1: How do I select the optimal solvent for a microwave-assisted reaction?

Answer: Solvent selection is critical and is governed by the solvent's ability to absorb microwave energy, which is related to its dielectric properties.

  • Mechanism: Microwave heating relies on the interaction of the oscillating electromagnetic field with polar molecules in the reaction mixture. Solvents with a high dielectric constant (e.g., DMF, ethanol, acetic acid) absorb microwave energy efficiently, leading to rapid and uniform heating[5].

  • Practical Guidance:

    • Solubility: The primary consideration is that your reactants must be soluble in the chosen solvent at the target reaction temperature.

    • Microwave Absorbance: Choose a solvent with sufficient polarity to couple with the microwave irradiation. Non-polar solvents like hexane or toluene are poor microwave absorbers and will not heat efficiently on their own.

    • Boiling Point: The sealed vessels used in modern microwave reactors allow for superheating of solvents far above their atmospheric boiling points. This can dramatically accelerate reaction rates. However, be mindful of the pressure limits of your vessel. High-boiling point solvents like DMF or formamide are often effective[6].

    • Solvent-Free Conditions: In some cases, if the reactants themselves are polar enough to absorb microwave energy, solvent-free reactions can be an excellent, environmentally friendly option[5][7].

Table 1: Common Solvents for Microwave-Assisted Pyrazolopyrimidine Synthesis

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CRemarks
Ethanol7824.55Good microwave absorber, commonly used, relatively green.
Methanol6533.00Excellent microwave absorber, but lower boiling point may limit temperature range.
Acetonitrile8237.50Good absorber, often used in multi-component reactions[8].
Dimethylformamide (DMF)15336.70High boiling point allows for high reaction temperatures, excellent solvent for many organics.
Acetic Acid1186.15Can act as both a solvent and an acid catalyst; effective for cyclization steps[9].
Water10080.10Excellent microwave absorber, ideal for green chemistry applications when reactants are soluble[7].

Question 2: What are the typical starting points for temperature and reaction time?

Answer: Microwave synthesis significantly shortens reaction times. A typical starting point is a temperature of 120-160 °C and a time of 5-20 minutes[10][11].

  • Causality: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Microwave superheating allows access to high temperatures rapidly, accelerating the reaction.

  • Optimization Strategy:

    • Start with a moderate temperature (e.g., 120 °C) for a short duration (e.g., 10 minutes).

    • Analyze the reaction mixture using TLC or LC-MS.

    • If the reaction is incomplete, incrementally increase the temperature (in 10-20 °C steps) or the time. Be aware that excessively high temperatures can lead to byproduct formation and decomposition[3].

    • If byproducts are observed, consider lowering the temperature and slightly increasing the reaction time.

Question 3: How does the purity of starting materials impact the reaction outcome?

Answer: The purity of precursors, such as aminopyrazoles, is absolutely critical. Impurities can inhibit catalysts, participate in side reactions, and significantly lower the yield of the desired pyrazolopyrimidine product[6][12].

  • Self-Validation: Always verify the purity of your starting materials (e.g., by NMR or melting point) before beginning a synthesis, especially after storage. If purity is questionable, purify the precursor by recrystallization or column chromatography. This simple step can prevent significant troubleshooting later.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to directly address common problems encountered during the synthesis.

dot

Troubleshooting_Workflow start Problem Detected: Low Yield / Impure Product check_purity Verify Purity of Starting Materials start->check_purity purify Purify Reagents (Recrystallize / Column) check_purity->purify Impure opt_params Systematically Optimize Reaction Parameters check_purity->opt_params Pure rerun Re-run Reaction with Purified Materials purify->rerun analyze Analyze Outcome (TLC / LC-MS) rerun->analyze opt_temp Vary Temperature (e.g., 100-180°C) opt_params->opt_temp opt_time Vary Time (e.g., 5-60 min) opt_params->opt_time opt_solvent Screen Solvents (See Table 1) opt_params->opt_solvent opt_temp->analyze opt_time->analyze opt_solvent->analyze analyze->opt_params Needs Further Optimization success Successful Synthesis analyze->success Problem Solved

Caption: Troubleshooting workflow for low yield or impure product.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Incomplete Precursor Formation.

    • Explanation: The cyclization to form the pyrazolo[4,3-d]pyrimidine core relies on a high-quality precursor, typically a substituted 5-aminopyrazole-4-carboxylate or nitrile. If the synthesis of this intermediate is low-yielding or impure, the final step will invariably fail.

    • Solution: Ensure the precursor is of high purity before proceeding[6]. It is often beneficial to isolate and purify the aminopyrazole intermediate rather than attempting a one-pot synthesis without prior optimization[10].

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Explanation: The reaction may be too cold, not heated for long enough, or the chosen solvent may be inappropriate.

    • Solution: Follow a systematic optimization approach as outlined in the workflow diagram above. First, confirm reagent purity. Then, screen reaction parameters. For a three-component reaction between an aminopyrazole, an orthoformate, and an amine, a starting point of 160 °C for 55 minutes in ethanol can be effective[11].

  • Potential Cause 3: Catalyst Inactivity.

    • Explanation: If your reaction requires a catalyst (e.g., an acid or base), it may be inactive or poisoned by impurities.

    • Solution: Use a fresh batch of catalyst. For some cyclizations, solid acid catalysts have been shown to improve yields under microwave conditions[6].

Problem 2: Significant By-product Formation

  • Potential Cause 1: Thermal Decomposition.

    • Explanation: While high temperatures accelerate reactions, they can also degrade starting materials or the desired product, especially with prolonged heating. In the synthesis of one pyrazolopyrimidine, temperatures above 120 °C were found to increase by-product formation[3].

    • Solution: Reduce the reaction temperature in 10-15 °C increments. It may be necessary to compensate by slightly increasing the reaction time. The goal is to find a temperature that is high enough for a rapid reaction but low enough to maintain product integrity.

  • Potential Cause 2: Incorrect Regioselectivity.

    • Explanation: In multi-component syntheses or reactions with molecules possessing multiple reactive sites (like N-1 unsubstituted aminopyrazoles), undesired isomers can form.

    • Solution: The choice of solvent and catalyst can influence regioselectivity. Microwave irradiation has been shown to afford selective pyrimidine ring annulation on N-1 unsubstituted 5-aminopyrazole-4-carboxylates[13]. If you are observing isomeric by-products, consider screening different solvents or adding a catalytic acid/base to direct the reaction pathway.

Problem 3: Poor Reproducibility

  • Potential Cause 1: Inconsistent Heating.

    • Explanation: Domestic microwave ovens lack the precise temperature and pressure controls of scientific reactors, leading to inconsistent heating and unreliable results. They are a significant safety hazard and should not be used[5].

    • Solution: Exclusively use a dedicated scientific microwave reactor with calibrated temperature and pressure sensors to ensure consistent and safe operating conditions.

  • Potential Cause 2: Presence of Water.

    • Explanation: Many cyclization and condensation reactions are sensitive to moisture. Water can hydrolyze reagents or interfere with catalytic cycles.

    • Solution: Use anhydrous solvents and, if necessary, dry your starting materials. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

Illustrative Experimental Protocol

This section provides a generalized, step-by-step protocol for a three-component synthesis.

dot

Protocol_Workflow prep 1. Reagent Preparation charge 2. Charge Microwave Vial prep->charge seal 3. Seal Vial & Place in Reactor charge->seal irradiate 4. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 5. Cooling irradiate->cool workup 6. Reaction Work-up (e.g., Quench, Extract) cool->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for microwave-assisted synthesis.

Synthesis of a 5-Substituted 3-Amino-1H-pyrazolo[4,3-d]pyrimidin-4-one

This protocol is a generalized example based on literature procedures[13][14]. Specific quantities, temperatures, and times must be optimized for each unique set of substrates.

  • Reagent Preparation: Ensure all starting materials—methyl 5-aminopyrazole-4-carboxylate (1.0 equiv), the primary amine (1.2 equiv), and trimethyl orthoformate (3.0 equiv)—are of high purity. Ensure the solvent (e.g., ethanol) is anhydrous.

  • Charging the Vessel: To a 10 mL microwave pressure vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate, the primary amine, trimethyl orthoformate, and 3-5 mL of ethanol.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 160 °C

    • Ramp time: 2 minutes

    • Hold time: 20 minutes

    • Power: 300 W (dynamic power adjustment is standard on most reactors)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the reactor's compressed air cooling system before handling.

  • Work-up: Once cooled, open the vial. Concentrate the reaction mixture under reduced pressure. The resulting crude material can then be processed.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

References

Validation & Comparative

The Evolving Landscape of 1H-Pyrazolo[4,3-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various key biological targets implicated in a range of diseases, most notably cancer and cardiovascular disorders. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of many enzymes, particularly kinases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices in analog design and present supporting data to illuminate the path toward rational drug design.

The this compound Core: A Versatile Scaffold

The bicyclic heteroaromatic system of this compound offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The key positions for substitution that significantly influence biological activity are typically the N1, C3, C5, and C7 positions. Understanding how modifications at these positions impact target engagement is crucial for the development of next-generation therapeutics.

Comparative SAR Analysis: Targeting Key Proteins

This guide will focus on the SAR of this compound analogs against three major classes of therapeutic targets: Epidermal Growth Factor Receptor (EGFR), Phosphodiesterase 5 (PDE5), and Microtubules.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] 1H-Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as EGFR inhibitors.[2][3]

Key SAR Insights:

  • N1-Substitution: Small alkyl groups, such as methyl or ethyl, at the N1 position are often well-tolerated and can enhance cellular permeability.

  • C4-Anilino Moiety: The introduction of an aniline moiety at the C4 position is a critical determinant of EGFR inhibitory activity. Substitutions on this aniline ring play a crucial role in potency and selectivity.[4]

  • Hydrophobic Tail: A hydrophobic group, often a substituted phenyl ring, is typically required to occupy the hydrophobic region of the ATP-binding pocket.[2]

  • Linker Group: The nature of the linker connecting the pyrazolopyrimidine core to the hydrophobic tail influences the overall conformation and binding affinity. Imino and hydrazone linkers have been successfully employed.[2]

Comparative Data for EGFR Inhibitors:

Compound IDN1-SubstitutionC4-SubstitutionC-linker-Hydrophobic TailEGFR WT IC50 (µM)EGFR T790M IC50 (µM)A549 Cell Line IC50 (µM)Reference
8 H4-Anilino-Potent-16.75[5]
10 H4-(Hydrazinyl)-Potent-15.68[5]
12a H4-(Hydrazinyl)Hydrazone with AcetophenonePotent-13.72[5]
12b H4-(Hydrazinyl)Hydrazone with p-Chloroacetophenone0.0160.2368.21[5][6][7]
Erlotinib ---0.0060.5636.77[5]

Table 1: Comparative activity of 1H-pyrazolo[3,4-d]pyrimidine analogs as EGFR inhibitors.[5]

The data clearly indicates that the presence of a p-chlorophenyl moiety in compound 12b significantly enhances its activity against both wild-type and the resistant T790M mutant of EGFR, highlighting the importance of the hydrophobic tail in overcoming drug resistance.[5][6][7]

Phosphodiesterase 5 (PDE5) Inhibitors

PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to vasodilation.[8] this compound analogs, most notably Sildenafil, are potent and selective PDE5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension.[9][10]

Key SAR Insights:

  • Pyrazolopyrimidinone Core: The pyrazolopyrimidinone scaffold mimics the guanine base of cGMP, enabling it to bind to the active site of PDE5.[11]

  • N1-Alkyl Group: An N-methyl or N-ethyl group is generally optimal for potency.

  • C3-Alkyl Group: A short alkyl chain, such as a propyl group, at the C3 position contributes to favorable hydrophobic interactions.

  • C5-Substituted Phenyl Ring: A substituted phenyl ring at the C5 position is crucial for activity. The ethoxy group at the 2'-position and a sulfonamide group at the 5'-position of this ring are key features of high-affinity ligands like Sildenafil.[10]

Comparative Data for PDE5 Inhibitors:

CompoundN1-SubstitutionC3-SubstitutionC5-SubstitutionPDE5 IC50 (nM)Reference
Sildenafil MethylPropyl5-(2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)phenyl3.5[10]
Zaprinast --->1000[12]
Analog 1 MethylPropyl5-(2-ethoxyphenyl)Moderate[11]
Analog 2 MethylPropyl5-(2-ethoxy-5-sulfamoyl)phenylPotent[11]

Table 2: Comparative activity of 1H-pyrazolo[4,3-d]pyrimidinone analogs as PDE5 inhibitors.

The SAR for PDE5 inhibitors demonstrates the critical role of the substituted phenyl ring at the C5 position. The strategic placement of the ethoxy and sulfonamide groups, as seen in Sildenafil, leads to a dramatic increase in potency compared to the parent structures.[10][11]

Microtubule Targeting Agents

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.[13] A series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[13][14][15]

Key SAR Insights:

  • N1-Methylation: The presence of a methyl group at the N1 position was found to be crucial for potent antitubulin activity.[13]

  • C5-Substitution: A chlorine substitution at the C5 position was found to be beneficial for antitumor activity.[13]

  • C7-Aryl Moiety: A substituted phenyl ring at the C7 position is a key feature for these analogs. Modifications on this ring significantly impact potency.

Comparative Data for Microtubule Targeting Agents:

Compound IDC5-SubstitutionC7-SubstitutionTubulin Polymerization IC50 (µM)MCF-7 Cell Line GI50 (nM)Reference
9 Cl3,4,5-Trimethoxyphenyl0.45≤10[13][14]
11 Cl2,3,4-Trimethoxyphenyl0.42-[13][14]
12 Cl2,4,5-Trimethoxyphenyl0.49-[13][14]
13 Cl2,4,6-Trimethoxyphenyl0.42-[13][14]
10 H3,4,5-TrimethoxyphenylInactive-[13][14]

Table 3: Comparative activity of N1-methyl pyrazolo[4,3-d]pyrimidine analogs as microtubule targeting agents.[13][14]

The data underscores the importance of the N1-methyl group and the C5-chloro substitution for potent inhibition of tubulin polymerization. The inactivity of compound 10 , which lacks the C5-chloro group, confirms this observation.[13][14]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed, step-by-step methodologies for key experiments are provided below.

EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[16]

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • EGFR substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In the wells of the microplate, add the test compound dilutions.

  • Add the EGFR enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][17][18]

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 or IC50 value.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.[4][19]

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • Black, 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and controls.

  • On ice, prepare a tubulin reaction mix containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.

  • Add the test compounds or controls to the wells of the pre-warmed 96-well plate.

  • Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity over time at appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Determine the IC50 value for each inhibitory compound.

Visualizing the Mechanism: TrkA Signaling Pathway

Many this compound analogs function as kinase inhibitors. To illustrate the context in which these inhibitors act, the following diagram depicts the Tropomyosin receptor kinase A (TrkA) signaling pathway, a key pathway in neuronal survival and differentiation that is also implicated in certain cancers.[6][9][20][21][22]

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Shc Shc TrkA->Shc Phosphorylates PLCg PLCγ TrkA->PLCg Activates PI3K PI3K TrkA->PI3K Activates NGF NGF NGF->TrkA Binds Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Gene_Expression Gene Expression (Survival, Differentiation) Akt->Gene_Expression Promotes Survival CREB->Gene_Expression

Caption: Simplified TrkA signaling pathway upon NGF binding.

Experimental Workflow for a Typical SAR Study

The process of conducting a structure-activity relationship study is systematic and iterative. The following diagram outlines a typical workflow.

SAR_Workflow A Lead Compound Identification (e.g., from HTS or literature) B Design of Analogs (Rational modification of scaffold) A->B C Chemical Synthesis of Designed Analogs B->C D Biological Evaluation (In vitro assays) C->D E Data Analysis & SAR Determination D->E F Lead Optimization (Iterative design-synthesis-testing) E->F Identify key structural features G In Vivo Studies (Promising candidates) E->G Select potent & selective analogs F->B Refine design H Preclinical Development G->H

References

A Comparative Guide to the In Vivo Efficacy of 1H-pyrazolo[4,3-d]pyrimidine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as the core of numerous compounds with significant therapeutic potential. Its structural similarity to the native purine nucleobase allows it to function as a "bioisostere," effectively interacting with a wide array of biological targets, particularly protein kinases. This guide offers an in-depth comparison of the in vivo efficacy of various this compound derivatives, synthesized from field-proven insights and supported by experimental data from preclinical animal models. We will explore their performance in key therapeutic areas, including oncology, inflammatory diseases, and renal anemia, providing a comprehensive resource for researchers and drug development professionals.

I. Efficacy in Oncological Models

The pyrazolopyrimidine core is a cornerstone of kinase inhibitor design, leading to numerous derivatives targeting pathways critical for cancer cell proliferation, survival, and metastasis.[1] Below, we compare several promising candidates evaluated in robust in vivo cancer models.

A. Microtubule Targeting Agents in Breast Cancer Xenografts

A novel class of N1-methyl pyrazolo[4,3-d]pyrimidines has been developed as potent microtubule targeting agents (MTAs) that bind to the colchicine site on tubulin.[2] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparative In Vivo Efficacy Data

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointComparatorReference
Compound 9 MCF-7 TUBB3 (βIII-tubulin overexpressing) mouse xenograft40 mg/kg, intraperitoneal, every 4 days for 4 cyclesSignificant tumor reduction (P <0.0001)Paclitaxel[2]
CBS-1 A549 lung adenocarcinoma nude mice xenograft10 mg/kg, unspecified route/frequencyProminent tumoricidal effectsDoxorubicin (in vitro)[3]
Compound 12b Not yet evaluated in vivo, potent in vitroN/AEGFRWT IC50 = 0.016 µM, EGFRT790M IC50 = 0.236 µMN/A[4][5]

Expert Commentary: The rationale for testing Compound 9 in a βIII-tubulin overexpressing xenograft model is scientifically rigorous. Overexpression of this specific tubulin isotype is a known mechanism of clinical resistance to taxane-based chemotherapies like paclitaxel. The superior performance of Compound 9 in this challenging model suggests it could overcome this resistance, representing a significant clinical advantage.[2] The experimental design, using a standard intraperitoneal dosing schedule and a clinically relevant endpoint (tumor volume reduction), provides a strong foundation for its preclinical development.

Experimental Protocol: Murine Xenograft Model for Breast Cancer

This protocol outlines the methodology used to evaluate the antitumor efficacy of Compound 9.

  • Cell Culture: MCF-7 human breast cancer cells, engineered to overexpress βIII-tubulin, are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. This immunocompromised strain is essential as it prevents the rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of 1 x 107 MCF-7 TUBB3 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse. Matrigel is used to provide a supportive matrix, enhancing initial tumor cell survival and growth.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Tumor volume is measured 2-3 times per week using calipers and calculated with the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups (n=8-10 per group).

    • Vehicle Control Group: Receives the drug vehicle (e.g., saline with 5% DMSO) on the same schedule as the treatment groups.

    • Compound 9 Group: Receives 40 mg/kg of Compound 9, formulated for intraperitoneal injection, every four days.

    • Paclitaxel Group: Serves as a positive control, receiving a clinically relevant dose on its established treatment schedule.

Mechanism of Action: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule Microtubule_Depolymerization Depolymerization Microtubule->Microtubule_Depolymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Forms Microtubule_Depolymerization->Tubulin_Dimers Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Compound_9 Compound 9 (Pyrazolo[4,3-d]pyrimidine) Compound_9->Microtubule_Polymerization Inhibits caption Mechanism of Compound 9 as a tubulin inhibitor.

Caption: Mechanism of Compound 9 as a tubulin inhibitor.

II. Efficacy in Inflammatory Disease Models

The Janus kinase (JAK) family of enzymes is central to cytokine signaling pathways that drive inflammation in autoimmune diseases. Selective inhibition of these kinases is a validated strategy for treating conditions like rheumatoid arthritis.

A. Selective JAK3 Inhibition in a Rat Arthritis Model

A series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives were developed as potent and selective inhibitors of JAK3.[6] The selectivity for JAK3 over other JAK isoforms is crucial, as it is primarily associated with immune cell signaling, potentially reducing the side effects associated with broader JAK inhibition.

Comparative In Vivo Efficacy Data

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointComparatorReference
Compound 13t Rat adjuvant-induced arthritis (AIA)UnspecifiedIndicated efficacy and low toxicity in treating rheumatoid arthritisTofacitinib (in vitro)[6]

Expert Commentary: The choice of the adjuvant-induced arthritis (AIA) model in rats is a gold standard for the preclinical evaluation of anti-arthritic drugs. This model recapitulates many key features of human rheumatoid arthritis, including paw swelling, joint destruction, and immune cell infiltration. The reported efficacy and low toxicity of Compound 13t in this model are highly promising.[6] Its superior in vitro potency and selectivity over the approved drug Tofacitinib (IC50 = 0.1 nM for 13t) further underscore its potential as a best-in-class therapeutic.[6]

Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model

  • Animal Model: Lewis rats are typically used as they are highly susceptible to the induction of arthritis.

  • Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the footpad of the right hind paw.

  • Treatment Protocol: Prophylactic or therapeutic dosing regimens can be used. For a therapeutic model, treatment begins after the onset of clinical signs (e.g., day 7-10).

    • Vehicle Control Group: Receives the drug vehicle orally once daily.

    • Compound 13t Group: Receives a specified dose of Compound 13t, formulated for oral administration, once daily.

    • Positive Control Group: A known effective agent like methotrexate or a JAK inhibitor is administered.

  • Efficacy Assessment:

    • Paw Volume: The volume of both the injected and non-injected hind paws is measured regularly using a plethysmometer. The change in paw volume is a primary measure of inflammation.

    • Arthritis Score: A clinical score is assigned based on the severity of erythema and swelling in all four paws.

    • Histopathology: At the end of the study, joints are collected, fixed, and processed for histological analysis to assess synovitis, pannus formation, and cartilage/bone erosion.

  • Toxicity Monitoring: Body weight is monitored throughout the study, and terminal blood samples may be collected for hematology and clinical chemistry analysis.

Signaling Pathway: JAK3-STAT Pathway Inhibition

G Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Inflammatory Gene Expression Translocation->Gene_Expression Compound_13t Compound 13t (Pyrazolo[3,4-d]pyrimidine) Compound_13t->JAK3 Selectively Inhibits caption Inhibition of the JAK3-STAT signaling pathway.

Caption: Inhibition of the JAK3-STAT signaling pathway.

III. Efficacy in Renal Anemia Models

Hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitors are a novel class of drugs for treating anemia associated with chronic kidney disease. By inhibiting HIF-PHD, they stabilize HIF-α, leading to the production of endogenous erythropoietin (EPO) and subsequent stimulation of red blood cell production.

A. HIF-PHD Inhibition in an Anemic Rat Model

A series of pyrazolo[4,3-d]pyrimidine derivatives were optimized to produce orally bioavailable HIF-PHD inhibitors.[7] Compound 19 emerged as a lead candidate with good solubility and bioavailability.

Comparative In Vivo Efficacy Data

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointComparatorReference
Compound 19 Anemic model ratsRepeated oral administrationIncreased hemoglobin levelsN/A[7]

Expert Commentary: The development of an oral agent to treat renal anemia is a significant advancement over injectable erythropoiesis-stimulating agents (ESAs).[7] The in vivo experiment demonstrating that repeated oral dosing of Compound 19 increases hemoglobin levels in an anemic rat model provides crucial proof-of-concept.[7] This approach, which mimics the body's natural response to hypoxia, is a promising therapeutic strategy.

Experimental Protocol: 5/6 Nephrectomy Rat Model of Renal Anemia

  • Model Creation: Anemia is induced in rats (e.g., Sprague-Dawley) via a two-step 5/6 nephrectomy surgery, which mimics chronic kidney disease and the resultant decline in EPO production.

  • Acclimatization and Baseline: Animals are allowed to recover and develop anemia over several weeks. Baseline blood samples are taken to confirm low hemoglobin and hematocrit levels.

  • Treatment: Rats are randomized into treatment and control groups.

    • Vehicle Control Group: Receives the drug vehicle orally once daily.

    • Compound 19 Group: Receives a specified dose of Compound 19 orally once daily.

  • Monitoring: Blood samples are collected weekly or bi-weekly via tail vein to measure hemoglobin, hematocrit, and reticulocyte counts. Plasma may also be collected to measure EPO levels.

  • Endpoint: The primary endpoint is a statistically significant increase in hemoglobin levels in the treatment group compared to the vehicle control group over the course of the study (e.g., 4-8 weeks).

Mechanism of Action: HIF-PHD Inhibition

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha_N HIF-α HIF_PHD_N HIF-PHD HIF_alpha_N->HIF_PHD_N Hydroxylation Hydroxylation HIF_PHD_N->Hydroxylation VHL_N VHL-mediated Degradation Hydroxylation->VHL_N HIF_alpha_H HIF-α Dimerization_H Dimerization HIF_alpha_H->Dimerization_H HIF_beta_H HIF-β HIF_beta_H->Dimerization_H HIF_Complex HIF Complex Dimerization_H->HIF_Complex EPO_Gene EPO Gene Transcription HIF_Complex->EPO_Gene EPO_Production EPO Production EPO_Gene->EPO_Production Compound_19 Compound 19 (Pyrazolo[4,3-d]pyrimidine) Compound_19->HIF_PHD_N Inhibits caption HIF-PHD inhibition by Compound 19 leads to EPO production.

Caption: HIF-PHD inhibition by Compound 19 leads to EPO production.

Trustworthiness and Self-Validation in Protocols

The in vivo protocols described herein are designed as self-validating systems to ensure the trustworthiness of the experimental outcomes. Key elements include:

  • Appropriate Controls: The inclusion of vehicle controls establishes a baseline against which the drug's effect is measured. Positive controls (e.g., Paclitaxel, Methotrexate) validate the model's sensitivity and provide a benchmark for the test compound's efficacy.

  • Randomization and Blinding: Randomizing animals into groups prevents selection bias. When possible, studies are blinded, meaning the investigators assessing the outcomes are unaware of the treatment assignments, ensuring objective data collection.

  • Clinically Relevant Endpoints: The use of endpoints like tumor volume reduction, decreased paw swelling, and increased hemoglobin levels directly correlates with desired clinical outcomes.

  • Dose-Response Relationship: While not detailed for every example, comprehensive studies often evaluate multiple dose levels to establish a dose-response relationship, a critical indicator of a true pharmacological effect.

  • Toxicity Monitoring: Concurrent monitoring of animal body weight, clinical signs, and, in some cases, clinical pathology provides essential safety data, ensuring that the observed efficacy is not a byproduct of general toxicity.

This guide demonstrates the remarkable versatility and therapeutic potential of the this compound scaffold. The successful application of these derivatives in diverse and robust animal models of cancer, inflammation, and anemia provides a strong impetus for their continued investigation and clinical development.

References

The Ascendancy of 1H-pyrazolo[4,3-d]pyrimidines in Kinase Inhibition: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of oncology and inflammatory disease research, the quest for potent and selective kinase inhibitors is paramount. The 1H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise in targeting a range of protein kinases with high affinity.[1][2] This guide provides a comprehensive, head-to-head comparison of this compound-based inhibitors against established kinase inhibitors, offering researchers, scientists, and drug development professionals a critical analysis supported by experimental data.

The this compound core is a bioisostere of adenine, the purine base in ATP, allowing molecules based on this scaffold to effectively compete with ATP for binding in the kinase active site.[1][3][4][5] This inherent structural advantage has been exploited to develop a multitude of inhibitors targeting various kinase families, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Janus Kinases (JAKs).[6][7][8][9]

Cyclin-Dependent Kinase (CDK) Inhibition: A New Generation of Antiproliferative Agents

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] The this compound scaffold has yielded a new generation of potent CDK inhibitors.[6][10]

A notable example is the 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine series, which has demonstrated nanomolar inhibitory activity against various CDKs.[11][12] For instance, compound 24 (5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine) shows potent inhibition of CDK2/cyclin A2.[11][12]

Comparative Analysis:

To contextualize the performance of these novel inhibitors, a comparison with established CDK inhibitors like Roscovitine (Seliciclib) is essential. Roscovitine, a purine-based inhibitor, is known to be a pan-CDK inhibitor.[13][14]

CompoundTarget Kinase(s)IC50 (µM)Key FeaturesReference
Compound 24 CDK2/cyclin A2Nanomolar rangeHigh potency and antiproliferative activity. Induces proteasome-dependent degradation of cyclin K.[11][11]
LGR2674 CDK5Low nanomolar EC50Potent anti-angiogenic effects in vitro and in vivo.[10][10]
Roscovitine Pan-CDK inhibitorVaries by CDKWell-established but less selective compared to newer generations.[13][14][13][14]

The data suggests that while Roscovitine is a valuable tool compound, the this compound derivatives can offer enhanced potency and, in some cases, improved selectivity towards specific CDK isoforms.[11][14] The dual mechanism of action observed with compound 24, acting as both a kinase inhibitor and a molecular glue, represents a significant advancement in the field.[11]

Targeting Src Family Kinases (SFKs) in Glioblastoma

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, migration, and survival. Their hyperactivation is implicated in the progression of various cancers, including the highly aggressive brain tumor, glioblastoma.[7][9][15]

The pyrazolo[3,4-d]pyrimidine derivative SI221 has emerged as a selective SFK inhibitor with significant cytotoxic effects on glioblastoma cells, outperforming the well-known SFK inhibitor PP2 .[7]

Head-to-Head Performance in Glioblastoma Models:

InhibitorTarget(s)Efficacy in Glioblastoma CellsKey AdvantagesReference
SI221 SFKsSignificant cytotoxic effect, induces apoptosis, reduces cell migration.[7]More effective than PP2 in GB cells, good potential to cross the blood-brain barrier.[7][7]
SI306 SrcEradicates invasive glioblastoma cells.[16][17]Promising for targeting tumor recurrence.[16][17][16][17]
PP2 SFKsInhibits SFKs.Widely used as a research tool.[8]
Dasatinib Multi-kinase inhibitor (including Src)Clinically evaluated for glioblastoma.Limited success due to poor pharmacokinetic profile.[15][15]

Experimental data indicates that pyrazolo[3,4-d]pyrimidine-based SFK inhibitors like SI221 and SI306 demonstrate superior efficacy and a more favorable preclinical profile for glioblastoma treatment compared to older generation inhibitors and even some clinically evaluated drugs like Dasatinib.[7][15][16][17]

Expanding the Horizon: Inhibition of Other Kinase Families

The versatility of the this compound scaffold extends beyond CDKs and SFKs. Researchers have successfully designed derivatives targeting other critical kinases.

  • Janus Kinases (JAKs): JAKs are central to signaling pathways for a multitude of cytokines and growth factors, making them attractive targets for inflammatory and autoimmune diseases.[18] While specific head-to-head data with pyrazolo[4,3-d]pyrimidines is emerging, the scaffold's adaptability suggests potential for developing novel JAK inhibitors.

  • Epidermal Growth Factor Receptor (EGFR): Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent inhibitors of both wild-type and mutant forms of EGFR, a key driver in many cancers.[19][20][21][22] For example, compound 12b from one study exhibited an IC50 of 0.016 µM against wild-type EGFR.[19][20]

  • RET Tyrosine Kinase: Compounds 23a and 23c from a series of pyrazolo[3,4-d]pyrimidines have shown significant and selective inhibition of RET kinase, a driver of certain types of thyroid cancer.[23]

Experimental Methodologies

The following provides a generalized overview of the key experimental protocols used to generate the comparative data discussed in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagents: Recombinant kinase, substrate peptide, ATP (often radiolabeled with ³²P or ³³P), test compound, and assay buffer.

  • Procedure: a. A reaction mixture containing the kinase, substrate, and buffer is prepared. b. The test compound is added at various concentrations. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at a specific temperature for a set time. e. The reaction is stopped, and the amount of phosphorylated substrate is measured.

  • Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cell-Based Antiproliferative Assay

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with the test compound at a range of concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTS or CellTiter-Glo, which measure metabolic activity.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Landscape

Signaling Pathway Inhibition

Kinase_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SFK Src Family Kinase (e.g., Src) RTK->SFK JAK Janus Kinase (e.g., JAK2) RTK->JAK TF Transcription Factors SFK->TF STAT STAT JAK->STAT STAT->TF CDK Cyclin-Dependent Kinase (e.g., CDK2) CellCycle Cell Cycle Progression CDK->CellCycle TF->CellCycle Inhibitor This compound Inhibitors Inhibitor->RTK Inhibition Inhibitor->SFK Inhibition Inhibitor->JAK Inhibition Inhibitor->CDK Inhibition

Caption: Generalized signaling pathways targeted by this compound inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow start Compound Synthesis (this compound scaffold) biochem In Vitro Kinase Assay (Determine IC50) start->biochem cell_prolif Cell-Based Proliferation Assay (Determine GI50) biochem->cell_prolif selectivity Kinase Selectivity Profiling cell_prolif->selectivity downstream Downstream Signaling Analysis (e.g., Western Blot) cell_prolif->downstream invivo In Vivo Efficacy Studies (e.g., Xenograft models) selectivity->invivo downstream->invivo end Lead Candidate invivo->end

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold has unequivocally established itself as a versatile and potent platform for the development of next-generation kinase inhibitors. Head-to-head comparisons with established inhibitors reveal that these novel compounds often exhibit superior potency, and in many instances, improved selectivity. The ability to fine-tune the substitutions on the pyrazolopyrimidine core allows for the targeted inhibition of a wide array of kinases implicated in various diseases.[1][2]

Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Moreover, the exploration of this scaffold for targeting other kinase families and the development of dual or multi-targeted inhibitors hold significant promise for overcoming drug resistance and improving therapeutic outcomes.

References

Validating Target Engagement of 1H-pyrazolo[4,3-d]pyrimidine Compounds in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement validation, provides the foundational evidence linking a molecule's chemical structure to its biological effect. For researchers working with promising scaffolds like 1H-pyrazolo[4,3-d]pyrimidines, which are known to target a range of kinases, robust target engagement data is paramount for advancing a compound from a mere "hit" to a viable "lead."[1][2][3]

This guide offers a comparative analysis of key methodologies for validating the cellular target engagement of 1H-pyrazolo[4,3-d]pyrimidine compounds. We will delve into the principles, protocols, and data interpretation of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and in-cell kinase activity assays. By understanding the nuances of each approach, researchers can make informed decisions to generate high-quality, translatable data for their drug discovery programs.

The this compound Scaffold: A Privileged Kinase Inhibitor

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring, making it an ideal framework for designing ATP-competitive kinase inhibitors.[1][4] Indeed, compounds bearing this scaffold have shown potent inhibitory activity against a variety of kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and Epidermal Growth Factor Receptor (EGFR).[2][3][5][6][7] Validating that these compounds bind to their intended kinase targets within the cell is crucial to understanding their mechanism of action and guiding further optimization.

Comparative Overview of Target Engagement Methodologies

Choosing the right target engagement assay depends on several factors, including the nature of the target, the availability of specific reagents, and the desired throughput. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIn-Cell Kinase Activity Assay
Principle Ligand binding increases protein thermal stability.[8][9]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11]Measures the phosphorylation of a specific substrate by the target kinase within the cell.[12][13]
Target Requirement Endogenous or overexpressed protein.NanoLuc® fusion protein (requires genetic modification).Endogenous or overexpressed kinase.
Compound Requirement Label-free.Label-free.Label-free.
Key Output Thermal shift (ΔTm) indicating target binding.Intracellular IC50, affinity, and residence time.Inhibition of substrate phosphorylation.
Throughput Low to high, depending on detection method.[9]High.Medium to high.
Advantages Label-free, applicable to endogenous proteins.[14][15]Quantitative, measures affinity and kinetics in live cells.[16]Directly measures functional consequence of target binding.
Limitations Indirect measure of binding, can be technically challenging.Requires genetic engineering of cells, availability of a suitable tracer.Requires a specific substrate and antibody for detection.

I. Cellular Thermal Shift Assay (CETSA): The Power of Thermal Stabilization

CETSA is a powerful biophysical method that leverages the principle that ligand binding increases the thermal stability of a protein.[8][9] By heating cell lysates or intact cells to various temperatures, researchers can assess the amount of soluble, non-denatured target protein remaining. A compound that engages its target will result in a greater fraction of the protein remaining in solution at higher temperatures, leading to a "thermal shift."[17]

Experimental Workflow & Data Interpretation

The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cells or lysate, separating soluble and aggregated proteins, and detecting the amount of soluble target protein, typically by Western blotting or other immunoassays.[18][19]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with Compound start->treat heat Heat Cells/Lysate (Temperature Gradient) treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Fractions lyse->centrifuge detect Detect Soluble Target (e.g., Western Blot) centrifuge->detect NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_detection Detection transfect Transfect Cells with NanoLuc®-Target Fusion plate Plate Transfected Cells transfect->plate add_reagents Add Tracer and Test Compound plate->add_reagents incubate Incubate add_reagents->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read_bret Read BRET Signal add_substrate->read_bret Kinase_Activity_Workflow cluster_cell_treatment Cell Treatment cluster_stimulation Stimulation (Optional) cluster_analysis Analysis culture Culture Cells treat_inhibitor Treat with Kinase Inhibitor culture->treat_inhibitor stimulate Stimulate Kinase Pathway treat_inhibitor->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_phospho Detect Phospho-Substrate (e.g., ELISA, Western) lyse_cells->detect_phospho

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1][2] This structural motif has been successfully employed to generate potent inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Janus Kinases (JAKs). However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[3] Understanding the cross-reactivity profile of these inhibitors is therefore paramount for elucidating their true mechanism of action, predicting potential off-target effects, and ultimately developing safer and more efficacious therapeutics.

This guide provides an in-depth comparison of the cross-reactivity profiles of representative this compound and structurally related pyrazolopyrimidine kinase inhibitors. We will delve into the experimental data that underpins our understanding of their selectivity and provide detailed protocols for the key assays used in their profiling.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive drug targets.[4][5] While potent inhibition of the intended target is crucial, off-target activity can lead to a range of outcomes, from unexpected therapeutic benefits to severe toxicity.[3] Consequently, comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of rational drug design and development.

The this compound scaffold, while versatile, is not immune to the challenge of cross-reactivity. Subtle modifications to the core structure can dramatically alter the inhibitor's interaction with the subtle nuances of different ATP-binding pockets, leading to vastly different selectivity profiles. This guide will explore these differences through the lens of publicly available experimental data.

Comparative Cross-Reactivity Profiles

To illustrate the diverse selectivity profiles of pyrazolopyrimidine-based inhibitors, we will compare the data for inhibitors targeting different kinase families. It is important to note that the data presented here are compiled from different studies and assays; therefore, direct quantitative comparisons should be made with caution.

Case Study 1: LGR6768 - A Selective CDK7 Inhibitor

LGR6768 is a recently developed this compound-based inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[6] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[6] The selectivity of LGR6768 was profiled against a panel of CDKs, revealing a high degree of selectivity for CDK7.

Kinase Target% Inhibition (at 1 µM LGR6768)Reference
CDK7/CycH/MAT1 96 [7]
CDK1/CycB<10[7]
CDK2/CycA<10[7]
CDK3/CycE<10[7]
CDK4/CycD1<10[7]
CDK5/p25<10[7]
CDK6/CycD3<10[7]
CDK8/CycC<10[7]
CDK9/CycT1<10[7]
CDK12/CycK<10[7]
CDK13/CycK<10[7]
CDK16/CycY~40[7]
CDK19/CycC<10[7]
PCTAIRE1/CycY<10[7]

Table 1: Selectivity profile of LGR6768 against a panel of Cyclin-Dependent Kinases.[7]

The data clearly demonstrates that LGR6768 is highly selective for CDK7 within the CDK family, with only moderate activity against CDK16 at a high concentration. This level of selectivity is crucial for attributing the biological effects of the compound primarily to the inhibition of CDK7.

Case Study 2: Compound 51 - A Selective BRK/PTK6 Inhibitor

Compound 51 is a 1H-pyrazolo[3,4-d]pyrimidine derivative identified as a potent inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[8] A kinome-wide scan was performed to assess its selectivity against 468 kinases. The results indicated excellent selectivity, with only a small fraction of kinases being significantly inhibited at a concentration of 30 nM.[8]

Kinase Target% of Control (at 30 nM Compound 51)Reference
BRK (PTK6) <10 [8]
SRC~20[8]
ABL1>50[8]
FGR~15[8]
LCK~25[8]
YES1~20[8]

Table 2: Selected kinase inhibition data for Compound 51 from a KINOMEscan® panel.[8] The values represent the percentage of kinase activity remaining compared to a DMSO control.

This profile highlights a high degree of selectivity for BRK, with some off-target activity against other members of the Src family of kinases. This is a common feature of kinase inhibitors, as the ATP-binding pockets of kinases within the same family often share significant homology.

Case Study 3: B58 - A Selective CSF-1R Inhibitor

B58 is a pyrazolo[3,4-d]pyrimidine derivative identified as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[9] A kinome profiling study against 74 kinases revealed remarkable selectivity for CSF-1R.

Kinase TargetIC50 (µM)Reference
CSF-1R 0.159 [9]
LCK2.27[9]
Most other kinases>10[9]

Table 3: IC50 values for B58 against selected kinases.[9]

The significant difference in potency between CSF-1R and its next most inhibited kinase, LCK, underscores the high selectivity of this compound and demonstrates how modifications to the pyrazolopyrimidine scaffold can direct inhibitors towards the receptor tyrosine kinase family.

Experimental Methodologies for Cross-Reactivity Profiling

The determination of a kinase inhibitor's cross-reactivity profile relies on a suite of robust and validated experimental techniques. Below are detailed protocols for some of the most common and powerful methods used in the field.

Biochemical Kinase Panel Screening (e.g., ADP-Glo™ Kinase Assay)

This is a high-throughput method to assess the activity of an inhibitor against a large panel of purified kinases. The principle is to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Preparation:

    • Prepare a 2.5X stock of the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a 2.5X stock of the substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for each specific kinase.

    • Prepare a 5X stock of the test inhibitor in 5% DMSO.

  • Assay Plate Setup (384-well plate):

    • Add 2 µL of the 5X inhibitor stock to the appropriate wells. For control wells, add 2 µL of 5% DMSO.

    • Add 4 µL of the 2.5X kinase/buffer mix to all wells.

    • Initiate the kinase reaction by adding 4 µL of the 2.5X substrate/ATP mix to all wells. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for each kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested inhibitor concentration relative to the DMSO control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Reference for Protocol Steps:[10][11]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by sonication.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature, normalize the band intensity to the unheated control.

    • Plot the normalized signal against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Reference for Protocol Steps:[12][13]

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Kinase_Inhibitor_Selectivity cluster_inhibitor Pyrazolopyrimidine Inhibitor cluster_kinome Human Kinome inhibitor This compound Scaffold target_kinase Intended Target (e.g., CDK7) inhibitor->target_kinase High Affinity (Desired Interaction) off_target_1 Off-Target 1 (e.g., SRC) inhibitor->off_target_1 Lower Affinity (Cross-Reactivity) off_target_2 Off-Target 2 (e.g., ABL) inhibitor->off_target_2 Lower Affinity (Cross-Reactivity) non_target Non-Target Kinases inhibitor->non_target No Significant Binding (High Selectivity) Profiling_Workflow start Start: Pyrazolopyrimidine Inhibitor biochemical_assay Biochemical Kinase Panel (e.g., ADP-Glo) start->biochemical_assay cellular_assay Cellular Target Engagement (e.g., CETSA) start->cellular_assay data_analysis Data Analysis: IC50 / % Inhibition Thermal Shift biochemical_assay->data_analysis cellular_assay->data_analysis selectivity_profile Comprehensive Selectivity Profile data_analysis->selectivity_profile

References

The Ascendant Scaffold: A Comparative Analysis of 1H-Pyrazolo[4,3-d]pyrimidine Derivatives Against Approved Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer enhanced efficacy, selectivity, and safety profiles is paramount. Among the privileged heterocyclic structures, the 1H-pyrazolo[4,3-d]pyrimidine core has emerged as a focal point of intense research and development. Its structural resemblance to the endogenous purine nucleus allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular processes and frequently implicated in human diseases, most notably cancer. This guide provides a comparative analysis of preclinical this compound derivatives against established, approved drugs, underpinned by experimental data and mechanistic insights to inform future drug discovery endeavors.

The Strategic Advantage of the Pyrazolopyrimidine Core

The pyrazolopyrimidine scaffold is considered a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry allows compounds built on this framework to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their downstream signaling functions. The adaptability of the scaffold at several positions allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties. Researchers have successfully leveraged this scaffold to develop inhibitors for a range of targets including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization.[1][3][4]

Comparative Analysis: Pyrazolopyrimidine Derivatives vs. Approved Drugs

This section will delve into specific examples, comparing the performance of novel pyrazolo[4,3-d]pyrimidine and the closely related, more extensively studied pyrazolo[3,4-d]pyrimidine derivatives with that of approved drugs in key therapeutic areas.

Targeting Epidermal Growth Factor Receptor (EGFR) in Cancer

EGFR is a well-validated target in oncology, with several approved tyrosine kinase inhibitors (TKIs) in clinical use. However, acquired resistance, often through mutations like T790M, remains a significant clinical challenge.[4][5]

A novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives has been designed and evaluated for their ability to inhibit both wild-type (WT) and mutant EGFR.[4][5] A standout from this series, compound 12b , was compared against the first-generation EGFR inhibitor, Erlotinib .

Compound/DrugTargetA549 (NSCLC) IC50 (µM)HCT-116 (Colon) IC50 (µM)EGFRWT Kinase IC50 (µM)EGFRT790M Kinase IC50 (µM)
Compound 12b EGFR8.2119.560.0160.236
Erlotinib EGFR----

Data synthesized from multiple sources for comparative illustration.[4][5]

Experimental Insights:

The anti-proliferative activity of these compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The kinase inhibitory activity was assessed through in vitro kinase assays, which directly measure the phosphorylation of a substrate by the target enzyme.

Causality Behind Experimental Choices: The selection of A549 (non-small cell lung cancer) and HCT-116 (colorectal cancer) cell lines is strategic, as EGFR is a known driver in these malignancies.[4] The inclusion of both wild-type and the T790M mutant EGFR kinase assays is critical to evaluate the potential of these new compounds to overcome known resistance mechanisms that limit the efficacy of early-generation inhibitors like Erlotinib.[4][5]

Further mechanistic studies revealed that compound 12b induces apoptosis and arrests the cell cycle at the S and G2/M phases, highlighting a multi-faceted anti-cancer effect.[4]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. While several CDK inhibitors have reached the clinic, the quest for more selective and potent agents continues.

Researchers have explored pyrazolo[3,4-d]pyrimidine and its fused derivatives as novel CDK2 inhibitors, comparing their activity to the multi-kinase inhibitor Sorafenib .[1][2]

Compound/DrugTargetMCF-7 (Breast) IC50 (nM)HCT-116 (Colon) IC50 (nM)CDK2/cyclin A2 IC50 (µM)
Compound 14 CDK24560.057
Compound 15 CDK24670.119
Sorafenib Multi-kinase1441760.184

Data extracted from a study on novel CDK2 inhibitors.[1][2]

Experimental Workflow: Cell Viability and Kinase Inhibition

The workflow for evaluating these compounds typically involves a primary screen for anti-proliferative activity followed by a specific enzymatic assay to confirm target engagement.

G cluster_0 Cell-Based Assay cluster_1 Enzymatic Assay a Cancer Cell Lines (e.g., MCF-7, HCT-116) b Compound Treatment (Dose-Response) a->b c MTT or SRB Assay (72h incubation) b->c d Measure Absorbance c->d e Calculate IC50 Values d->e i Calculate IC50 Values e->i Confirm Mechanism f Recombinant CDK2/cyclin A2 g Compound + ATP + Substrate f->g h Measure Kinase Activity (e.g., ADP-Glo) g->h h->i

Caption: Workflow for evaluating CDK inhibitors.

Authoritative Grounding: The data clearly indicates that compounds 14 and 15 exhibit superior potency against CDK2 and in cellular assays compared to Sorafenib.[1][2] Mechanistic follow-up using flow cytometry confirmed that compound 14 induces cell cycle arrest and apoptosis, consistent with CDK2 inhibition.[1]

Microtubule Targeting Agents

Disrupting microtubule dynamics is a clinically validated anti-cancer strategy, with drugs like Paclitaxel being mainstays of chemotherapy. However, issues of toxicity and resistance persist. A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines has been developed as microtubule targeting agents that bind to the colchicine site on tubulin.[6]

Compound 9 from this series demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, including multi-drug resistant phenotypes, and was found to be a strong inhibitor of tubulin polymerization.[6]

Compound/DrugMechanismTubulin Polymerization IC50 (µM)Colchicine Binding Inhibition (%)
Compound 9 Colchicine Site Binder0.45>94% at 5 µM
Combretastatin A-4 (CA-4) Colchicine Site Binder-~95% at 5 µM
Paclitaxel Taxane Site Binder--

Data synthesized from a study on pyrazolopyrimidine tubulin inhibitors.[6]

Signaling Pathway and Experimental Protocol

Microtubule dynamics are essential for mitosis. Agents that disrupt this process lead to mitotic arrest and subsequent cell death.

G cluster_pathway Mitotic Progression cluster_inhibition Inhibition Prophase Prophase Metaphase Metaphase (Microtubule Dynamics) Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Block Mitotic Arrest Metaphase->Block Inhibitor Pyrazolo[4,3-d]pyrimidine (e.g., Compound 9) Inhibitor->Metaphase Inhibits Tubulin Polymerization Apoptosis Apoptosis Block->Apoptosis

References

A Comparative Guide to Evaluating the ADME Properties of Novel 1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "it's not just about potency" has never been more relevant. The attrition of drug candidates during late-stage clinical trials due to poor pharmacokinetic profiles remains a significant challenge. Proactive and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a screening step, but a foundational pillar of any successful drug discovery campaign.[1][2][3] This guide focuses on the 1H-pyrazolo[4,3-d]pyrimidine scaffold, a privileged heterocyclic system, providing a strategic framework for its comprehensive ADME evaluation.

The this compound core is a bioisostere of purine, a fundamental building block of life.[4][5] This structural mimicry allows its derivatives to interact with a wide array of biological targets, particularly kinases, making them a fertile ground for the development of novel therapeutics.[6] However, like any chemical series, its success is contingent on possessing a favorable ADME profile that ensures the compound can reach its target in sufficient concentration and persist for a therapeutically relevant duration.

This document provides researchers, medicinal chemists, and drug development professionals with an in-depth guide to the logical, phased evaluation of novel this compound derivatives. It combines theoretical insights with detailed, field-proven experimental protocols to enable robust data generation and informed decision-making.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Comparative Overview

The strategic advantage of the this compound scaffold lies in its bioisosteric relationship with purine. The replacement of carbon with nitrogen atoms in the heterocyclic core can significantly alter key physicochemical properties that govern ADME behavior.[4][7]

  • Hydrogen Bonding: The arrangement of nitrogen atoms creates a unique pattern of hydrogen bond donors and acceptors compared to adenine or guanine. This influences solubility and interactions with metabolic enzymes and transporters.

  • pKa and Ionization: The basicity of the pyrazolopyrimidine core differs from that of purines, affecting the ionization state of the molecule at physiological pH. This is a critical determinant of solubility and membrane permeability.

  • Metabolic Stability: The substitution of a carbon atom for a nitrogen can block potential sites of metabolism, sometimes leading to improved metabolic stability compared to purine analogs.[8] Conversely, the nitrogen atoms themselves can be sites for oxidation or conjugation.[9][10]

Understanding these intrinsic differences is the first step in designing a relevant ADME evaluation strategy and in interpreting the resulting data in a comparative context.

A Phased Approach to ADME Evaluation

A tiered or phased approach is the most efficient method for evaluating ADME properties, balancing throughput with the required depth of information at each stage of a project. Early-stage assays should be high-throughput to enable rapid screening of many compounds, while later-stage assays provide more detailed, mechanistic insights for lead optimization.

ADME_Workflow cluster_0 Early Stage (Hit-to-Lead) cluster_1 Late Stage (Lead Optimization) cluster_2 Preclinical Candidate in_silico In Silico Predictions (logP, Solubility, pKa) primary_assays Primary In Vitro Assays (Kinetic Solubility, PAMPA, Microsomal Stability) in_silico->primary_assays Triage & Prioritize secondary_assays Secondary In Vitro Assays (Caco-2 Permeability, Hepatocyte Stability, CYP Inhibition) primary_assays->secondary_assays Select Promising Leads definitive_assays Definitive Assays (Metabolite ID, Transporter Studies, Plasma Protein Binding) secondary_assays->definitive_assays Mechanistic Insight candidate Candidate Selection for In Vivo PK Studies definitive_assays->candidate Final Validation

Caption: A tiered workflow for ADME evaluation in drug discovery.

Key In Vitro Assays for Characterization

This section provides detailed, self-validating protocols for essential in vitro ADME assays.

Absorption & Permeability Evaluation

4.1.1 Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale & Expertise: PAMPA is a high-throughput, non-cell-based assay that models passive transcellular permeability.[11][12] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[13] This assay is invaluable in early discovery for ranking compounds based on their intrinsic passive diffusion potential, avoiding the complexities of active transport.[11][12] A good correlation with Caco-2 data is often seen for compounds that cross membranes by passive diffusion alone.[12]

  • Detailed Step-by-Step Protocol:

    • Membrane Preparation: Prepare a 1-4% solution of lecithin in dodecane.[14][15] Using a multichannel pipette, carefully dispense 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate.[14][15]

    • Compound Preparation: Prepare test compounds in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 100-500 µM from a DMSO stock. The final DMSO concentration should be kept low (<1-5%).[14][15]

    • Assay Setup: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.[13][14]

    • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 5 to 18 hours with gentle shaking.[12][15]

    • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[13]

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the volumes of the wells, the surface area of the membrane, and the incubation time.

  • Controls and Acceptance Criteria (Trustworthiness):

    • High Permeability Control: Propranolol or Testosterone.

    • Low Permeability Control: Atenolol or Lucifer Yellow.[12]

    • Membrane Integrity: Lucifer Yellow is used to check for membrane leaks during the assay.[12][13]

    • A clear distinction (e.g., >5-fold difference in Papp) between high and low permeability controls is required for a valid assay.

4.1.2 Caco-2 Permeability Assay

  • Rationale & Expertise: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[16][17] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer that structurally and functionally resembles the small intestinal epithelium.[16] Crucially, this model assesses not only passive diffusion but also the contributions of active uptake and efflux transporters, such as P-glycoprotein (P-gp).[16][18][19] Measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows for the calculation of an efflux ratio, which is a key indicator of whether a compound is a substrate of efflux pumps like P-gp.[16][19] An efflux ratio greater than 2 suggests active efflux is occurring.[19]

  • Detailed Step-by-Step Protocol:

    • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates (e.g., Transwell™) and culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[16][19]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be within the laboratory's historical range (e.g., >300 Ω·cm²) to ensure tight junction integrity.[17][19] A Lucifer Yellow leakage test can also be performed.[19]

    • Assay Initiation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[19] Add the test compound (typically at 2-10 µM) to either the apical (A) or basolateral (B) compartment to measure A-to-B or B-to-A transport, respectively.[17]

    • Incubation: Incubate the plates at 37°C for a defined period, typically 120 minutes.[19]

    • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the test compound using LC-MS/MS.

    • Efflux Assessment: To confirm P-gp mediated efflux, the assay can be repeated in the presence of a known P-gp inhibitor like verapamil.[16] A significant increase in A-to-B permeability or a reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.[20]

  • Controls and Acceptance Criteria (Trustworthiness):

    • High Permeability Control: Antipyrine or Propranolol.[16]

    • Low Permeability Control: Atenolol or Mannitol.[16]

    • Efflux Control: Talinolol or Digoxin (known P-gp substrates).[16][18]

    • Acceptance: TEER values must be within the acceptable range. Permeability values for control compounds must align with historical data. The efflux ratio for the control efflux substrate must be >2.

Metabolic Stability
  • Rationale & Expertise: Metabolic stability is a measure of how quickly a compound is metabolized by drug-metabolizing enzymes.[21] This parameter is critical for predicting a drug's half-life and oral bioavailability. The Human Liver Microsome (HLM) stability assay is a standard, early-stage screen that primarily evaluates metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[21][22] Microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYPs are located.[3] The assay measures the rate of disappearance of the parent compound over time to calculate parameters like half-life (t½) and intrinsic clearance (Clint).[21][22]

  • Detailed Step-by-Step Protocol:

    • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) at 37°C and dilute in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[21][23] Prepare a cofactor solution containing NADPH.[23]

    • Reaction Setup: In a 96-well plate, add the test compound (typically 1-3 µM final concentration) to the HLM solution.[21][24] Pre-incubate the plate at 37°C.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[24]

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.[21][25]

    • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[22]

    • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[22][24]

  • Controls and Acceptance Criteria (Trustworthiness):

    • Positive Controls (known metabolism): Dextromethorphan (high turnover) and Midazolam (moderate turnover).[24]

    • Negative Control (no cofactor): Incubate the test compound with HLMs without adding NADPH to check for non-enzymatic degradation.[22]

    • Acceptance: The half-life of the control compounds must fall within established limits. The compound loss in the absence of NADPH should be minimal (<15%).

Physicochemical Properties: Kinetic Aqueous Solubility
  • Rationale & Expertise: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable results in biological assays.[26][27] Kinetic solubility is a high-throughput method used in early discovery that measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.[28][29] This mimics how compounds are typically handled in in vitro assays. The most common methods are nephelometry, which detects precipitate via light scattering, and a direct UV/LC-MS method after filtration.[26][28][30]

  • Detailed Step-by-Step Protocol (Filtration Method):

    • Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10-20 mM).[27][30]

    • Dilution: Add a small volume (e.g., 2-5 µL) of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve the desired final concentration.[27][30] The final DMSO concentration should be low (e.g., 1-2%).[29]

    • Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.[27][30]

    • Filtration: Filter the solution through a 96-well filter plate to remove any undissolved precipitate.[26][29]

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[26][27]

  • Controls and Acceptance Criteria (Trustworthiness):

    • Controls: Include compounds with known high, medium, and low solubility to validate the assay performance.[29]

    • Acceptance: Control compound solubility values should be within their expected ranges. The standard curve for quantification must have an R² > 0.99.

Data Interpretation and Comparative Analysis

Summarizing the data in a clear, tabular format is essential for comparing multiple derivatives and benchmarking against known drugs.

Table 1: Comparative ADME Profile of this compound Derivatives

CompoundScaffoldPapp (PAMPA) (10⁻⁶ cm/s)Papp (Caco-2) A→B (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)HLM Stability (t½, min)Kinetic Solubility (µg/mL at pH 7.4)
PYR-001 Pyrazolopyrimidine12.58.91.14575
PYR-002 Pyrazolopyrimidine15.21.59.8>605
PYR-003 Pyrazolopyrimidine2.11.81.312150
Benchmark Purine Analog10.17.51.525100
  • Analysis of Hypothetical Data:

    • PYR-001: Shows a promising profile. Good passive and Caco-2 permeability with no evidence of efflux, moderate metabolic stability, and good solubility. This compound would be a strong candidate for progression.

    • PYR-002: Exhibits excellent passive permeability and is very stable. However, the low Caco-2 permeability and very high efflux ratio strongly indicate it is a substrate for an efflux transporter like P-gp.[31] Its poor solubility is also a significant liability.[32]

    • PYR-003: Has poor permeability but excellent solubility. Its primary weakness is very low metabolic stability, suggesting it would be rapidly cleared in vivo.[6]

Common Metabolic Liabilities and Bioisosteric Strategies

For N-heterocyclic scaffolds like pyrazolopyrimidines, metabolism often occurs via oxidation by CYP enzymes or conjugation reactions.[9]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent PYR-003 (Parent Compound) oxidation Oxidation (Hydroxylation on Phenyl Ring) parent->oxidation CYP3A4 n_dealkylation N-dealkylation (at pyrazole N1 position) parent->n_dealkylation CYP2C9 glucuronidation Glucuronidation (at hydroxylated metabolite) oxidation->glucuronidation UGT1A1

Caption: Potential metabolic pathways for a pyrazolopyrimidine derivative.
  • Expert Insight: If a derivative shows poor metabolic stability (like PYR-003), the next step is metabolite identification to pinpoint the "soft spot." Common strategies to mitigate metabolism include:

    • Blocking Oxidation: Introducing a fluorine atom or another metabolically robust group at the site of hydroxylation.

    • Steric Hindrance: Placing a bulky group near the metabolic soft spot to prevent enzyme access.

    • Reducing Lipophilicity: High lipophilicity often correlates with increased metabolism. Adding polar groups can reduce binding to metabolic enzymes and improve solubility.

Conclusion

The this compound scaffold is a valuable starting point for the design of novel therapeutics. However, advancing these promising compounds from hits to clinical candidates requires a rigorous and systematic evaluation of their ADME properties. By employing a phased screening approach that combines high-throughput assays like PAMPA and kinetic solubility with more complex, mechanistic models like the Caco-2 and microsomal stability assays, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. This guide provides the strategic framework and validated protocols necessary to generate high-quality, reproducible data, enabling the selection of derivatives with the highest probability of in vivo success and ultimately reducing the risk of late-stage attrition.

References

A Senior Application Scientist's Guide to Assessing the Therapeutic Index of 1H-pyrazolo[4,3-d]pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Balance of Efficacy and Safety

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous potent inhibitors targeting key cellular signaling pathways, particularly protein kinases.[1][2][3][4] Its structural similarity to the adenine moiety of ATP allows it to effectively compete for the kinase ATP-binding site, making it a valuable framework for developing therapies against cancer and other proliferative diseases.[1][3][5] However, potency alone does not make a successful drug. The ultimate goal is to create a molecule that can eradicate diseased cells while leaving healthy cells unharmed. This delicate balance is quantified by the Therapeutic Index (TI) , a critical measure of a drug's relative safety.[6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index of novel this compound drug candidates. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical safety and efficacy assessment.

Conceptual Framework: Defining the Therapeutic Window

The therapeutic index is a quantitative comparison between the dose of a drug that produces a therapeutic effect and the dose that causes toxicity.[8][9][10] It is most commonly expressed as a ratio:

TI = TD₅₀ / ED₅₀

Where:

  • TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population.[8][9] In preclinical animal studies, this is often substituted with the LD₅₀ (Median Lethal Dose) , the dose that causes death in 50% of the animal population.[6][10][11]

  • ED₅₀ (Median Effective Dose): The dose required to produce the desired therapeutic effect in 50% of the population.[8][9]

A higher TI indicates a wider margin of safety, suggesting that the toxic dose is much higher than the effective dose.[6][7] Conversely, a low TI signifies a narrow therapeutic window, where the effective and toxic doses are close, requiring careful monitoring.[6][9] This conceptual relationship is crucial for guiding the progression of a drug candidate.

G cluster_0 Drug Concentration -> ineffective Sub-therapeutic Range therapeutic Therapeutic Window (Effective & Safe) ineffective->therapeutic ED₅₀ (Onset of Efficacy) toxic Toxic Range therapeutic->toxic TD₅₀ (Onset of Toxicity) caption Figure 1. The Therapeutic Window Concept.

Figure 1. The relationship between effective (ED₅₀) and toxic (TD₅₀) doses defines the therapeutic window.

The Assessment Workflow: A Multi-Stage Funnel Approach

Evaluating the TI is not a single experiment but a phased process that begins with high-throughput in vitro assays and progresses to more complex in vivo models. This funnel approach allows for the early elimination of candidates with unfavorable safety profiles, conserving resources for the most promising molecules.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Integration & Decision a Target Potency (IC₅₀) Biochemical Assays b Cellular Efficacy (EC₅₀) Cancer Cell Lines c Cellular Toxicity (CC₅₀) Normal Cell Lines d Off-Target & Safety Kinase Panels, hERG Assay e Pharmacokinetics (PK) Dose Formulation d->e Promising Candidate f Efficacy (ED₅₀) Tumor Xenograft Models g Toxicity (TD₅₀/LD₅₀) Acute Toxicity Studies h Calculate Therapeutic Index TI = TD₅₀ / ED₅₀ g->h Integrate Data i Candidate Selection Go/No-Go Decision caption Figure 2. Overall workflow for TI assessment.

Figure 2. A phased workflow for assessing the therapeutic index, from in vitro screening to in vivo validation.

Part 1: In Vitro Assessment – Proxies for Efficacy and Toxicity

The initial phase of TI assessment relies on a battery of in vitro assays to establish the potency, efficacy, and potential liabilities of the this compound candidates.

On-Target Potency (IC₅₀): Is the Compound Hitting its Mark?

The first step is to confirm that the candidate inhibits its intended molecular target, typically a protein kinase. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.[12][13][14]

  • Causality: A low IC₅₀ value (typically in the nanomolar range) indicates high potency.[13][14] This is a prerequisite for a good drug candidate, as high potency allows for lower effective doses, which inherently reduces the risk of off-target effects. For ATP-competitive inhibitors like the pyrazolopyrimidines, it's crucial to perform these assays at an ATP concentration close to the Michaelis constant (Km) for each kinase to get a true measure of intrinsic affinity.[15]

Experimental Protocol: ADP-Glo™ Kinase Assay (Example)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, making it a robust method for determining IC₅₀.[16]

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mix containing the target kinase, its specific substrate, and ATP in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the this compound test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal.

  • Measurement: Incubate for 30-60 minutes and measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, kinase activity.

  • Data Analysis: Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[17]

Cellular Efficacy (EC₅₀) and Cytotoxicity (CC₅₀): From Target to Cell

While IC₅₀ measures target engagement, the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) in a cellular context demonstrates the compound's ability to produce a desired biological effect (e.g., inhibiting cancer cell proliferation).[12][13] It is equally important to measure the 50% cytotoxic concentration (CC₅₀) in healthy, non-target cells. The ratio of these two values provides an in vitro therapeutic index or selectivity index.[18]

In Vitro TI (Selectivity Index) = CC₅₀ (Normal Cells) / EC₅₀ (Cancer Cells)

  • Causality: This ratio is a critical early indicator of a drug's cancer-specific activity. A high ratio suggests the compound is selectively killing cancer cells while sparing normal cells, a hallmark of a promising candidate.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[19][20]

  • Cell Seeding: Seed both cancer cells (e.g., A549, HCT-116)[3] and normal cells (e.g., human fibroblasts) into separate 96-well plates at an optimal density and allow them to attach overnight.[19][21]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a relevant duration (e.g., 72 hours). Include vehicle controls.

  • Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[20][22]

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[20][22]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the EC₅₀ (for cancer cells) and CC₅₀ (for normal cells).[19]

Selectivity and Off-Target Liability Screening

The human kinome consists of over 500 kinases, many with highly conserved ATP-binding pockets. This compound candidates may inhibit kinases other than the intended target, leading to unexpected toxicity.

  • Causality: Comprehensive selectivity profiling is fundamental to understanding a compound's mechanism of efficacy and toxicity.[23][24] Identifying off-target activities early allows for structure-activity relationship (SAR) studies to engineer out unwanted interactions or explains potential toxicities observed later in development.

Key Assays:

  • Kinase Selectivity Panels: Screening the compound against a broad panel of kinases (e.g., 24 to over 400 kinases) is essential.[16][24] This is typically done at a single high concentration (e.g., 1 µM) to identify potential hits, which are then followed up with full IC₅₀ determinations.

  • hERG Channel Inhibition Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[25][26] Regulatory agencies mandate this safety assessment.[25] Automated patch-clamp electrophysiology is the gold standard for measuring hERG inhibition and determining an IC₅₀ value.[25][27][28]

Part 2: In Vivo Evaluation – Determining the True Therapeutic Window

In vitro data provides a strong foundation, but the true therapeutic index can only be determined in a whole-organism setting, which accounts for complex processes like absorption, distribution, metabolism, and excretion (ADME).

In Vivo Efficacy (ED₅₀): Does It Work in a Living System?

The goal here is to find the dose that achieves significant tumor growth inhibition in animal models.

  • Causality: Establishing a clear relationship between drug exposure (pharmacokinetics, PK) and target inhibition (pharmacodynamics, PD) is crucial for designing an effective dosing regimen.[29][30] This ensures that the observed efficacy is due to on-target activity at achievable drug concentrations.

Experimental Protocol: Tumor Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (e.g., those shown to be sensitive in vitro) subcutaneously into immunocompromised mice.[29]

  • Dosing: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage) at several dose levels, along with a vehicle control group.[29]

  • Monitoring: Measure tumor volume and body weight two to three times weekly to monitor efficacy and general health.[29]

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the mean tumor volume over time for each group. The ED₅₀ can be calculated as the dose that results in 50% tumor growth inhibition compared to the vehicle control at the end of the study.

In Vivo Toxicity (TD₅₀/LD₅₀): Defining the Upper Limit of Safety

Acute toxicity studies are performed to determine the doses that cause adverse effects or mortality.

  • Causality: These studies identify the maximum tolerated dose (MTD) and the median lethal dose (LD₅₀), which are essential for calculating the TI.[31] They also provide critical information on the nature of the toxicity (e.g., which organs are affected). Modern methods, such as the "up-and-down" procedure, aim to reduce the number of animals required.[31][32]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure, OECD 425)

  • Dosing: Dose a single animal (typically a rodent) at a starting dose level.[31][32]

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[32][33]

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).[32]

    • If the animal dies, the next animal is dosed at a lower level.[32]

  • Iteration: This sequential process continues until specific stopping criteria are met, typically involving a series of reversals (survival followed by death or vice versa).

  • LD₅₀ Calculation: The LD₅₀ is then calculated using software based on the pattern of outcomes. The TD₅₀ is determined by observing the doses that cause clear signs of non-lethal toxicity.

Part 3: Data Integration and Comparative Analysis

With a full dataset, candidates can be objectively compared. The goal is to identify compounds with the highest TI and a favorable overall profile.

Comparative Data Table

The following table presents hypothetical data for three this compound candidates to illustrate the decision-making process.

ParameterCompound ACompound B (Lead)Compound CRationale
Target IC₅₀ (nM) 155 50Lower is more potent at the molecular level.
Cancer Cell EC₅₀ (nM) 5020 150Lower is more effective in a cellular context.
Normal Cell CC₅₀ (nM) 5002000 5000Higher indicates less toxicity to healthy cells.
In Vitro TI (CC₅₀/EC₅₀) 10100 33A higher ratio signifies better cancer cell selectivity.
hERG IC₅₀ (µM) 2>30 15Higher is better; >30 µM indicates low risk of cardiotoxicity.
In Vivo Efficacy ED₅₀ (mg/kg) 2010 40The dose required for 50% tumor growth inhibition.
In Vivo Toxicity LD₅₀ (mg/kg) 2001500 1000The dose that is lethal to 50% of the animal population.
Therapeutic Index (LD₅₀/ED₅₀) 10150 25Primary metric for safety. Higher is significantly better.
Decision No-Go Advance to IND-enabling studies Consider for backup/optimization Based on overall profile, especially TI.

Analysis:

  • Compound A: While potent, it has a narrow therapeutic window (TI=10) and a potential hERG liability, making it a high-risk candidate.

  • Compound B: This is the ideal lead candidate. It is highly potent, exceptionally selective (In Vitro TI=100), has no hERG liability, and demonstrates a very wide therapeutic window in vivo (TI=150).

  • Compound C: Although less potent than the others, it has a good safety profile. It could be a valuable backup candidate, and further medicinal chemistry efforts could focus on improving its on-target potency.

Conclusion

Assessing the therapeutic index of this compound drug candidates is a rigorous, multi-faceted endeavor that forms the bedrock of preclinical drug development. It requires a logical progression from in vitro biochemical and cellular assays to in vivo efficacy and toxicology models. By understanding the causality behind each experimental step and integrating the data into a clear comparative framework, researchers can make informed, data-driven decisions. This systematic approach maximizes the chances of identifying not just a potent molecule, but a safe and effective therapeutic agent with a high probability of clinical success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1H-pyrazolo[4,3-d]pyrimidine and its derivatives. As a core scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, its presence in research and development laboratories is increasingly common.[1][2][3][4][5] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory standards.

Core Principle: Hazard-Based Waste Management

The fundamental principle governing the disposal of any research chemical is to treat it as hazardous unless there is definitive data to the contrary. For this compound and its novel derivatives, comprehensive toxicological and environmental fate data is often scarce. Therefore, a conservative approach is mandated. The structure, containing a nitrogen-rich heterocyclic ring system, suggests potential biological activity and necessitates handling as a potentially hazardous substance.[6]

Several derivatives of the parent scaffold are classified as "Toxic if swallowed".[7][8][9] Consequently, all waste streams containing this compound, including neat compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.

Regulatory Framework: Adherence to OSHA and EPA Standards

Disposal procedures are not arbitrary; they are dictated by federal and local regulations. In the United States, two primary federal bodies govern laboratory waste:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[10][11][12] This written plan must outline specific procedures for safe handling and disposal of hazardous chemicals, ensuring minimal exposure to personnel.[13][14]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides regulations for the management of hazardous waste from "cradle to grave".[15][16] This includes proper identification, storage, transport, and ultimate disposal of the waste.[17]

Your institution's Environmental Health & Safety (EHS) department translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your site-specific CHP and EHS guidelines before initiating any disposal procedure.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a thorough understanding of the potential hazards is essential.

Hazard ClassDescriptionRecommended PPE
Acute Toxicity (Oral) Derivatives are known to be toxic if swallowed.[7][9] Inhalation of dust should also be avoided.Standard laboratory PPE (safety glasses, lab coat), plus nitrile gloves. For operations that may generate dust, a properly fitted respirator and use of a chemical fume hood are required.[18][19]
Skin/Eye Irritation May cause skin and serious eye irritation.[20] Avoid all direct contact.[18]Safety goggles (not glasses) and appropriate chemical-resistant gloves (nitrile is standard, but check compatibility for specific solvents used). A face shield may be necessary for splash hazards.
Reactivity Incompatible with strong oxidizing agents.[19]Ensure waste streams containing pyrazolopyrimidines are segregated from oxidizing waste to prevent potentially violent reactions.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for managing waste from the point of generation to its final collection by EHS or a licensed waste contractor.

Step 1: Waste Characterization and Segregation

  • Action: Classify all materials that have come into contact with this compound as hazardous waste.

  • Causality: This classification ensures the waste enters the correct, compliant disposal stream. Mischaracterization can lead to improper treatment, environmental release, and regulatory fines.

  • Procedure:

    • Establish dedicated waste containers for this compound waste.

    • Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and excess solid compound. This should be collected in a designated, lined container.

    • Liquid Waste: Includes reaction mother liquors, chromatography fractions, and solvent rinses. Collect in a dedicated, chemically compatible, and sealable container (e.g., a high-density polyethylene or glass carboy).

    • Sharps Waste: Contaminated needles and razor blades must be placed in a designated sharps container.

    • Segregation is Key: Do NOT mix this waste stream with non-hazardous waste, biohazardous waste, or other incompatible chemical waste (e.g., strong oxidizers, acids, or bases).

Step 2: Proper Waste Containment and Labeling

  • Action: Use appropriate containers and label them accurately and completely.

  • Causality: Secure containment prevents leaks and spills, while proper labeling ensures safe handling and compliant disposal. An unlabeled container is a significant safety risk and a regulatory violation.

  • Procedure:

    • Container Selection: Choose containers that are in good condition, leak-proof, and have secure, tight-fitting lids.[6] The container material must be compatible with the waste constituents (e.g., glass for halogenated solvents).

    • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag at the moment the first drop of waste is added. The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name(s) of all constituents (e.g., "this compound," "Methanol," "Dichloromethane"). Do not use abbreviations or formulas.

      • The approximate percentage of each constituent.

      • The start date of accumulation.

      • The name of the principal investigator and laboratory location.

    • Container Management: Keep waste containers closed at all times, except when adding waste.[6] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Step 3: Safe On-Site Accumulation

  • Action: Store waste containers in a designated, safe location within the laboratory.

  • Causality: Proper storage minimizes the risk of spills, exposure, and accidental mixing of incompatible chemicals.

  • Procedure:

    • Location: Store waste in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the control of the laboratory personnel.

    • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

    • Storage Limits: Adhere to institutional limits on the volume of waste that can be accumulated in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).

Step 4: Arranging for Final Disposal

  • Action: Follow your institution's procedures to have the waste collected by EHS or a licensed hazardous waste disposal contractor.

  • Causality: The final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.[15]

  • Procedure:

    • Once a waste container is full or you are finished with the project, seal it securely.

    • Complete the hazardous waste tag with the final details.

    • Submit a waste pickup request through your institution's EHS portal or designated procedure.

    • Ultimate Disposal Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Emergency Procedures: Spills and Exposures

All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

  • Minor Spill (Contained, no immediate respiratory hazard):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, gloves, goggles).

    • Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Major Spill or Personnel Exposure:

    • Exposure: Immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

    • Spill: Evacuate the area and notify your supervisor and institutional EHS immediately. Do not attempt to clean up a large or highly concentrated spill yourself.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Characterization & Segregation cluster_containment Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposal gen This compound Waste Generated (Solid, Liquid, Sharps) assess Is it contaminated with This compound? gen->assess segregate Segregate into Designated Hazardous Waste Stream (Solid, Liquid, Sharps) assess->segregate Yes non_haz Non-Hazardous Waste Stream assess->non_haz No contain Select Compatible Container segregate->contain label_waste Affix 'Hazardous Waste' Label & Detail Contents contain->label_waste store Store in Designated SAA with Secondary Containment label_waste->store pickup Request EHS/ Contractor Pickup store->pickup incinerate Transport to Licensed TSDF for High-Temperature Incineration pickup->incinerate

Caption: Workflow for the proper disposal of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 1H-pyrazolo[4,3-d]pyrimidine is foundational to therapeutic innovation. However, the potential of these molecules is matched by the imperative to handle them with the utmost respect for safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE). It is designed to instill a deep, procedural understanding of why specific precautions are necessary, ensuring that safety is an integral, self-validating component of your experimental workflow.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for every novel compound is not always available, the known hazards of the pyrimidine class and available Safety Data Sheets (SDS) for this compound and its analogs dictate a cautious approach. The primary identified risks include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2]

  • Acute Toxicity: Some derivatives are classified as harmful or toxic if swallowed or inhaled.[2][3][4]

Therefore, our PPE strategy is built on the principle of preventing all routes of exposure: dermal, ocular, and inhalation.

Core Protective Measures: A Multi-Layered Defense

Effective protection relies on selecting the right equipment and, just as critically, using it correctly. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][3]

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Minimum Requirement: Tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory for all work with this compound.[3][4][5]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a face shield should be worn in addition to safety goggles.

Causality: Goggles provide a seal around the eyes to protect from splashes from various angles, while a face shield offers a broader barrier against splashes and sprays directed at the entire face.

Skin and Body Protection

Preventing dermal contact is crucial, as skin is a primary route of potential exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[1][6]

  • Lab Coat: A flame-resistant lab coat or impervious clothing is required to protect against incidental contact and small spills.[5][6]

  • Additional Protection: For larger-scale operations or when handling highly concentrated solutions, a chemical-resistant apron and arm sleeves provide an additional layer of security.

Causality: The molecular structure of pyrimidine derivatives allows for potential absorption through the skin. A standard cotton lab coat may absorb chemical spills, holding the substance against the skin. Impervious materials prevent this penetration.

Respiratory Protection

Inhalation of fine powders or aerosols is a significant risk, especially when weighing or transferring solid material.

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. Always handle solid this compound within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[2]

  • Respirator Use: If engineering controls are insufficient or during a significant spill cleanup where exposure limits may be exceeded, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter is recommended.[3][5][7] For emergencies or situations with high concentrations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required.[6][7]

Causality: Fine chemical powders can easily become airborne and enter the respiratory system. A fume hood creates a negative pressure environment, pulling airborne contaminants away from the user's breathing zone.

Operational Plan: PPE Selection by Task

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides a clear, task-based guide.

Task Potential Exposure Risk Eye/Face Protection Skin/Hand Protection Respiratory Protection
Weighing Solid Compound High (Inhalation of fine powder)Safety GogglesNitrile Gloves, Lab CoatRequired: Chemical Fume Hood or Powder Containment Hood
Preparing Solutions Medium (Splashes, aerosol generation)Safety Goggles & Face ShieldNitrile Gloves, Lab Coat, Chemical ApronRequired: Chemical Fume Hood
Running Reactions (Closed System) LowSafety GogglesNitrile Gloves, Lab CoatRecommended: Within a Chemical Fume Hood
Work-up & Purification Medium to High (Splashes, solvent vapors)Safety Goggles & Face ShieldNitrile Gloves, Lab Coat, Chemical ApronRequired: Chemical Fume Hood
Small Spill Cleanup (<1g) High (Inhalation, skin contact)Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatRecommended: NIOSH-approved respirator
Large Spill Cleanup (>1g) Very High (All routes of exposure)Safety Goggles & Face ShieldChemical Resistant Coveralls, Double Gloves, Boot CoversRequired: Full-face respirator or SCBA

Procedural Guide: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence

  • Lab Coat/Coveralls: Put on and fasten completely.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing (Taking Off) Sequence

  • Gloves: Remove first, using a glove-to-glove technique to avoid touching the outside of the gloves with bare skin.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Emergency Protocols and Disposal

Your PPE is your first line of defense, but you must be prepared for accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan All disposable PPE (gloves, etc.) contaminated with this compound must be considered hazardous waste.

  • Collection: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: The chemical itself and all contaminated materials should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems or contaminate waterways.[1][7]

Below is a workflow for determining the appropriate level of PPE.

PPE_Decision_Workflow cluster_input Initial Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_actions Required Actions & Controls start Start: Handling This compound task What is the task? start->task weighing Weighing Solid (High Risk) task->weighing Weighing solution Preparing Solution (Medium Risk) task->solution Solution Prep reaction Closed System Reaction (Low Risk) task->reaction Reaction spill Spill or Emergency (Very High Risk) task->spill Spill ppe_high Goggles, Face Shield Double Gloves, Lab Coat Chemical Fume Hood NIOSH Respirator weighing->ppe_high ppe_medium Goggles, Face Shield Nitrile Gloves, Lab Coat Chemical Fume Hood solution->ppe_medium ppe_low Goggles, Nitrile Gloves Lab Coat reaction->ppe_low ppe_emergency Full Chemical Suit SCBA, Double Gloves Boot Covers spill->ppe_emergency

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
1H-pyrazolo[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.